Product packaging for 2-Hydroxy-2-phenylpropanenitrile(Cat. No.:)

2-Hydroxy-2-phenylpropanenitrile

Cat. No.: B8356227
M. Wt: 147.17 g/mol
InChI Key: NGLPDXCYIUHTNP-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenylpropanenitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B8356227 2-Hydroxy-2-phenylpropanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-hydroxy-2-phenylpropanenitrile

InChI

InChI=1S/C9H9NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,1H3

InChI Key

NGLPDXCYIUHTNP-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

2-Hydroxy-2-phenylpropanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also commonly known as acetophenone cyanohydrin, is an organic compound of significant interest in synthetic chemistry. As a cyanohydrin derived from acetophenone, it serves as a versatile intermediate for the synthesis of various valuable molecules, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, reactivity, and safety considerations, drawing from established literature and computational data. Due to the inherent instability of many cyanohydrins, experimental physical data is scarce; therefore, where necessary, computationally predicted data is provided.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound[2]
Synonyms Acetophenone cyanohydrin, α-Hydroxyphenyl propionitrile[2][3]
CAS Number Not assigned[1]
PubChem CID 10866487[2]
Molecular Formula C₉H₉NO[2][4][5]
Molecular Weight 147.17 g/mol [2][4]
InChIKey NGLPDXCYIUHTNP-UHFFFAOYSA-N[5]
Canonical SMILES CC(C#N)(C1=CC=CC=C1)O[5]
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 1.2PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 147.068413911 DaPubChem[2]
Topological Polar Surface Area 44.1 ŲPubChem[2]
Heavy Atom Count 11PubChem[2]

Synthesis and Experimental Protocols

This compound is synthesized via the nucleophilic addition of a cyanide anion to the carbonyl carbon of acetophenone.[3] This reaction is reversible and typically base-catalyzed.[3][6]

General Synthesis Workflow

Synthesis_Workflow Acetophenone Acetophenone Product This compound Acetophenone->Product + Cyanide Cyanide Source (e.g., TMSCN, NaCN, HCN) Cyanide->Product Catalyst Base or Lewis Acid Catalyst Catalyst->Product catalyzes Reactivity_Diagram Cyanohydrin This compound Ketone Acetophenone Cyanohydrin->Ketone Reversible Decomposition (Heat, Base) HCN Hydrogen Cyanide Cyanohydrin->HCN Acid Atrolactic Acid (2-Hydroxy-2-phenylpropanoic acid) Cyanohydrin->Acid Hydrolysis (H⁺ or OH⁻, H₂O)

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of 2-Hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin. It details the core chemical principles, presents multiple synthetic protocols, summarizes quantitative data, and illustrates key processes through workflow and pathway diagrams. The focus is on providing actionable, detailed information for laboratory and research applications.

Introduction

This compound is a cyanohydrin derivative of acetophenone. Cyanohydrins are versatile functional groups in organic synthesis, serving as crucial intermediates for the creation of more complex molecules such as α-hydroxy acids, α-amino acids, and various pharmaceuticals.[1] The primary route to synthesizing this compound involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of acetophenone.[1][2] This guide explores various methodologies for this transformation, from traditional chemical syntheses to modern, greener approaches.

Synthesis Methodologies and Mechanisms

The fundamental reaction is the formation of a cyanohydrin from a ketone. This process is generally reversible.[3]

Nucleophilic Addition of Cyanide

The core mechanism involves the attack of a nucleophilic cyanide ion (CN⁻) on the carbonyl carbon of acetophenone. This breaks the carbon-oxygen pi bond, creating a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final this compound product.[2][3][4]

For effective cyanohydrin formation, a source of free cyanide ions is essential.[3] This can be achieved through several methods:

  • Hydrogen Cyanide (HCN) with a Base: Using highly toxic HCN gas in the presence of a base to generate the required CN⁻ nucleophile.[3]

  • Alkali Metal Cyanides (NaCN, KCN) with an Acid: A safer and more common laboratory method involves mixing the ketone with an aqueous solution of sodium or potassium cyanide, followed by the addition of an acid (e.g., H₂SO₄) to generate HCN in situ. The pH is typically adjusted to 4-5 for the fastest reaction rate.[3][5]

  • Trimethylsilyl Cyanide (TMSCN): This reagent allows the reaction to proceed under non-equilibrium conditions, which is particularly effective for sterically hindered ketones.[6] The reaction typically requires a catalyst, such as zinc iodide (ZnI₂).[6][7]

Green Chemistry Approaches

Recent research has focused on developing more sustainable synthetic methods to minimize waste and hazardous substance use.[1]

  • Biocatalysis: Enzymes like (R)-oxynitrilase can be used for the kinetic resolution of racemic this compound, enabling the synthesis of enantiomerically pure forms.[1][8]

  • Nanoparticle Catalysis: A magnetic nanoparticle (Fe₃O₄) catalyzed synthesis in a deep eutectic solvent (DES) has been reported as an eco-friendly alternative.[9]

Experimental Protocols

Protocol 1: Synthesis using Trimethylsilyl Cyanide (TMSCN) and ZnI₂

This protocol is adapted from a general procedure for converting ketones to their cyanohydrins and offers a high-yield, non-equilibrium approach.[6][7]

Materials:

  • Acetophenone

  • Trimethylsilyl Cyanide (TMSCN)

  • Anhydrous Zinc Iodide (ZnI₂)

  • Dry Methylene Chloride (CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • 3 N Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reaction Setup: In a 250-mL flask equipped with a reflux condenser and magnetic stirrer, charge acetophenone (0.12 mol), TMSCN (0.14 mol), anhydrous ZnI₂ (1.9 mmol), and 50 mL of dry methylene chloride.[6]

  • Reaction: Heat the solution at 65°C in an oil bath for 2 hours.[7]

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude O-(trimethylsilyl) cyanohydrin intermediate.[6]

  • Hydrolysis: To the flask containing the crude intermediate, add 50 mL of THF and 30 mL of 3 N HCl. Heat the mixture at 65°C for 1 hour.[6]

  • Workup and Extraction: Pour the solution into a separatory funnel with 30 mL of water. Separate the aqueous phase and back-extract it three times with 100-mL portions of diethyl ether.[6]

  • Drying and Final Isolation: Combine the organic extracts with the THF solution and dry over anhydrous MgSO₄. Filter the solution and remove the solvent by rotary evaporation to yield a solid.[6]

  • Purification: Recrystallize the crude product from toluene to obtain pure this compound.[6]

Protocol 2: Fe₃O₄ Nanoparticle-Catalyzed Synthesis in Deep Eutectic Solvent (DES)

This protocol outlines a greener synthesis method.[9]

Materials:

  • Acetophenone

  • Trimethylsilyl Cyanide (TMSCN)

  • Fe₃O₄ Nanoparticles (prepared via solvothermal reaction)[9]

  • Deep Eutectic Solvent (DES)

  • Ethyl Acetate

  • Acidic Water

Procedure:

  • Reaction Setup: In a dried test tube with a magnetic stir bar, charge the DES (0.5 mL), acetophenone (1.0 mmol), TMSCN (1.2 mmol), and Fe₃O₄ nanoparticles (10 mg).[9]

  • Reaction: Heat the mixture at 60°C until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[9]

  • Extraction: Add ethyl acetate to the mixture to extract the product from the DES phase.[9]

  • Isolation: Evaporate the ethyl acetate. Treat the resulting residue with acidic water.[9]

  • Purification: Purify the final product by flash column chromatography or recrystallization.[9]

Quantitative Data Summary

The following table summarizes yields for the synthesis of various cyanohydrins from acetophenone and its derivatives under specific conditions, demonstrating the efficacy of the TMSCN method.

Starting KetoneProductYield (%)Melting Point (°C)Reference
AcetophenoneThis compound9296-97[6] (via analogy)
p-Chloroacetophenone2-(4-chlorophenyl)-2-hydroxypropanenitrile9491.5-92.5[7]
p-Nitroacetophenone2-hydroxy-2-(4-nitrophenyl)propanenitrile89112-113[7]
p-Methoxyacetophenone2-hydroxy-2-(4-methoxyphenyl)propanenitrile9678-80[7]
p-Methylacetophenone2-hydroxy-2-(p-tolyl)propanenitrile9779.5-80[7]

Visualizations

General Synthesis Workflow

G cluster_reactants Reactants & Setup reactant reactant process process intermediate intermediate product product workup workup Acetophenone Acetophenone ReactionVessel Combine in Flask Acetophenone->ReactionVessel TMSCN TMSCN + Catalyst TMSCN->ReactionVessel Solvent Dry Solvent Solvent->ReactionVessel Reaction Heat Reaction (e.g., 65°C, 2h) ReactionVessel->Reaction Step 1 Evaporation1 Solvent Evaporation Reaction->Evaporation1 CrudeIntermediate Crude Silyl Ether Evaporation1->CrudeIntermediate Hydrolysis Acidic Hydrolysis (HCl / THF) CrudeIntermediate->Hydrolysis Step 2 Extraction Extraction (Ether & Water) Hydrolysis->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 Purification Purification (Recrystallization) Evaporation2->Purification FinalProduct Pure 2-Hydroxy-2- phenylpropanenitrile Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Nucleophilic Addition Mechanism

G Reactants Acetophenone + CN⁻ Intermediate Tetrahedral Alkoxide Intermediate Reactants->Intermediate 1. Nucleophilic Attack Product This compound Intermediate->Product 2. Protonation (from HCN)

Caption: Mechanism of cyanohydrin formation via nucleophilic addition.

Product Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Used to confirm the chemical structure by analyzing the chemical shifts and splitting patterns of the protons.[9]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. The presence of a hydroxyl group (-OH) is indicated by a broad peak (e.g., ~3400 cm⁻¹), and the nitrile group (-C≡N) shows a characteristic sharp peak (e.g., ~2250 cm⁻¹).[9]

  • Melting Point: A sharp melting point range is indicative of high purity.[7]

References

An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanenitrile: Synthesis, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin, is an alpha-hydroxynitrile compound with the chemical formula C₉H₉NO. This molecule serves as a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. Its structure, featuring a chiral center, a hydroxyl group, and a nitrile moiety, allows for a range of chemical transformations. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and characterization, with a focus on detailed experimental protocols for laboratory applications.

Chemical Structure and Properties

This compound possesses a stereocenter at the carbon bearing the hydroxyl and nitrile groups, and thus can exist as a racemic mixture or as individual enantiomers. The structural and physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1]
Canonical SMILES CC(C#N)(C1=CC=CC=C1)O[1]
InChIKey NGLPDXCYIUHTNP-UHFFFAOYSA-N[1]
CAS Number Not available[2]
Appearance Expected to be a solid or viscous liquid
Solubility Soluble in organic solvents such as ethyl acetate
Table 2: Computed Physicochemical Properties
PropertyValue
XLogP3 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 147.068413911[1]
Monoisotopic Mass 147.068413911[1]
Topological Polar Surface Area 44.1 Ų[1]
Heavy Atom Count 11[1]

Synthesis of this compound

The primary method for synthesizing this compound is the nucleophilic addition of a cyanide source to acetophenone.[3] Below are detailed experimental protocols for both a general chemical synthesis and an enzymatic approach.

Experimental Protocol 1: Fe₃O₄ Nanoparticle-Catalyzed Synthesis

This protocol is adapted from a general procedure for the synthesis of cyanohydrins using a magnetic nanoparticle catalyst.[4]

Materials:

  • Acetophenone

  • Trimethylsilyl cyanide (TMSCN)

  • Fe₃O₄ nanoparticles

  • Deep Eutectic Solvent (DES)

  • Ethyl acetate

  • Acidic water

  • Ethanol or diethyl ether for recrystallization

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: In a dried test tube equipped with a magnetic stir bar, add the Deep Eutectic Solvent (0.5 mL), acetophenone (1.0 mmol), and Fe₃O₄ nanoparticles (10 mg).

  • Addition of Cyanide Source: To the stirred mixture, add trimethylsilyl cyanide (1.2 mmol).

  • Reaction: Heat the mixture at 60 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, add ethyl acetate to extract the product from the DES phase.

  • Purification: Evaporate the ethyl acetate. Treat the resulting solid or viscous liquid with acidic water.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate-petroleum ether eluent system or by recrystallization from ethanol or diethyl ether to yield pure this compound.

Experimental Protocol 2: Enantioselective Enzymatic Synthesis

This protocol describes the kinetic resolution of racemic this compound using (R)-oxynitrilase from almond meal to obtain the (S)-enantiomer.[5]

Materials:

  • Racemic this compound

  • Almond meal (as a source of (R)-oxynitrilase)

  • Citrate buffer

  • Diisopropyl ether

  • Aldehyde (e.g., benzaldehyde) to trap liberated HCN

Procedure:

  • Reaction Medium: Prepare a biphasic system consisting of diisopropyl ether and a citrate buffer with a controlled pH.

  • Enzymatic Resolution: Add the racemic this compound and almond meal to the reaction medium. The (R)-oxynitrilase will selectively catalyze the decomposition of the (R)-enantiomer into acetophenone and hydrogen cyanide.

  • HCN Trapping: Include an aldehyde in the reaction mixture to react with the liberated hydrogen cyanide, preventing the reverse reaction and racemization.

  • Monitoring: Monitor the reaction progress to achieve approximately 50% conversion, at which point the remaining unreacted starting material will be highly enriched in the (S)-enantiomer.

  • Work-up and Purification: Separate the organic phase and purify the (S)-2-hydroxy-2-phenylpropanenitrile using standard chromatographic techniques.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic methods. The following tables summarize expected spectroscopic data based on closely related compounds.

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.62d2HAromatic protons (ortho)
~7.41m3HAromatic protons (meta, para)
~5.52s1H-OH
~1.8-2.0s3H-CH₃

Note: Data adapted from similar cyanohydrin structures.[4]

Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~142.6Aromatic C (quaternary)
~128.6Aromatic CH (meta)
~128.3Aromatic CH (para)
~125.1Aromatic CH (ortho)
~118.3-C≡N
~70.4C-OH
~23.7-CH₃

Note: Data adapted from similar cyanohydrin structures.[4]

Table 5: FT-IR Spectroscopic Data (KBr)
Wavenumber (νₘₐₓ, cm⁻¹)Assignment
~3401O-H stretch
~3060Aromatic C-H stretch
~2253C≡N stretch

Note: Data adapted from similar cyanohydrin structures.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the chemical synthesis and purification of this compound.

experimental_workflow start Start reagents Combine Acetophenone, TMSCN, and Fe3O4 catalyst in Deep Eutectic Solvent start->reagents reaction Heat reaction mixture at 60°C reagents->reaction monitoring Monitor reaction progress by Thin Layer Chromatography reaction->monitoring monitoring->reaction Incomplete extraction Extract product with ethyl acetate monitoring->extraction Complete evaporation Evaporate ethyl acetate extraction->evaporation wash Wash with acidic water evaporation->wash purification Purify by Flash Column Chromatography or Recrystallization wash->purification characterization Characterize product by NMR, IR, and MS purification->characterization end Pure 2-Hydroxy-2- phenylpropanenitrile characterization->end

General workflow for the synthesis and purification of this compound.

Applications in Drug Development and Research

While this compound itself is not a known therapeutic agent, cyanohydrins are important intermediates in the synthesis of biologically active molecules such as α-hydroxy acids, α-amino acids, and β-amino alcohols.[6] For instance, cyanohydrins can be hydrolyzed to form α-hydroxy acids, which are present in some pharmaceuticals. The nitrile group can also be reduced to an amine, opening pathways to various other functional groups. The chirality of this compound makes it a valuable building block for the stereoselective synthesis of complex molecules.

Safety Information

Cyanohydrins and their synthetic precursors, such as trimethylsilyl cyanide, are toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. In case of exposure, immediate medical attention is necessary. Refer to the specific Safety Data Sheets (SDS) for all reagents used in the synthesis.

References

In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Hydroxy-2-phenylpropanenitrile. Due to the limited availability of experimentally determined data in published literature, this guide combines computationally predicted properties with detailed, standardized experimental protocols to enable researchers to determine these properties in a laboratory setting.

Core Physical and Chemical Properties

This compound, a cyanohydrin derived from acetophenone, is a valuable building block in organic synthesis. Its physical properties are crucial for its handling, reaction optimization, and safety considerations.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that most of the readily available data is computational.

PropertyValueSource
Molecular Formula C₉H₉NOPubChem[1]
Molecular Weight 147.17 g/mol PubChem[1]
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 147.068413911PubChem[1]
Monoisotopic Mass 147.068413911PubChem[1]
Topological Polar Surface Area 44 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy
  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.

  • C≡N stretch: A sharp, medium intensity band around 2250-2240 cm⁻¹.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretch: A band in the 1260-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectra for this compound are not widely published. However, predicted spectra and data from analogous compounds suggest the following expected chemical shifts (in ppm, relative to TMS):

  • ¹H NMR:

    • Methyl protons (-CH₃): A singlet around 1.6-1.8 ppm.

    • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Aromatic protons (-C₆H₅): Multiplets in the range of 7.2-7.6 ppm.

  • ¹³C NMR:

    • Methyl carbon (-CH₃): A signal in the 25-30 ppm range.

    • Quaternary carbon (-C(OH)(CN)): A signal around 70-75 ppm.

    • Nitrile carbon (-C≡N): A signal in the 118-122 ppm range.

    • Aromatic carbons (-C₆H₅): Signals in the 125-140 ppm range.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for (2R)-2-hydroxy-2-phenyl-propanenitrile[2]. The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 147, along with characteristic fragmentation patterns.

Experimental Protocols

For the physical properties where experimental data is lacking, the following detailed protocols provide a framework for their determination.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to approach the expected melting point.

    • The heating rate is then slowed to 1-2 °C per minute as the melting point is neared.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The melting point is reported as a range.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology (Micro-scale):

  • Sample Preparation: A small volume (a few milliliters) of purified this compound is placed in a small test tube.

  • Apparatus: A Thiele tube or a similar oil bath setup is used for uniform heating. A thermometer is positioned with its bulb just above the liquid surface. A small, inverted capillary tube (sealed at one end) is placed in the test tube.

  • Procedure:

    • The Thiele tube is gently heated.

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

    • Heating is continued until a steady stream of bubbles is observed.

    • The heat source is then removed, and the liquid is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • Approximately 10-20 mg of this compound is placed into a series of small test tubes.

    • To each tube, 1 mL of a different solvent is added.

    • The tubes are agitated (e.g., vortexed) for a set period (e.g., 1 minute).

    • The mixture is visually inspected to determine if the solid has dissolved completely.

    • Solubility is categorized as "soluble," "sparingly soluble," or "insoluble."

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a newly synthesized compound like this compound.

G Workflow for Physical Property Characterization cluster_0 Initial Characterization cluster_1 Macroscopic Properties cluster_2 Solubility and Partitioning cluster_3 Data Consolidation A Compound Synthesis and Purification B Structure Confirmation (NMR, IR, MS) A->B Purity Confirmed C Melting Point Determination B->C D Boiling Point Determination B->D E Density Measurement B->E F Qualitative Solubility Screening B->F I Technical Data Sheet Compilation C->I D->I E->I G Quantitative Solubility (e.g., UV-Vis, HPLC) F->G If required H Octanol-Water Partition Coefficient (LogP) F->H If required G->I H->I

Caption: Logical workflow for the physical characterization of a chemical compound.

References

An In-Depth Technical Guide to 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin. It details its chemical properties, synthesis protocols, and significance as a versatile intermediate in organic synthesis and pharmaceutical development.

Chemical Identity and Properties

This compound is a cyanohydrin derivative of acetophenone. Its chemical structure features a hydroxyl and a nitrile group attached to the same carbon atom, which is also bonded to a methyl group and a phenyl group. This structure makes it a valuable chiral precursor and a key building block in the synthesis of various organic molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Acetophenone cyanohydrin, α-hydroxy-α-methylphenylacetonitrile[1]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1][2]
InChI Key NGLPDXCYIUHTNP-UHFFFAOYSA-N[1][3]
SMILES CC(C#N)(C1=CC=CC=C1)O[1]
XLogP3 1.2[1]

Table 2: Spectroscopic Data

Spectrum TypeData (Solvent: CDCl₃)Reference
¹H NMR (500 MHz) δ (ppm): 7.35–7.46 (m, 5H, Ar-H), 5.03 (t, 1H, OH), 3.71 (br. s, 1H), 2.69 (d, 2H)[4]
¹³C NMR (125 MHz) δ (ppm): 142.6, 128.6, 128.3, 125.1 (Ar-C), 118.3 (CN), 70.4 (C-OH), 23.7 (CH₃)[4]
FT-IR (KBr) νₘₐₓ (cm⁻¹): 3072–3431 (br, O-H stretch), 2923 (C-H stretch), 2243 (C≡N stretch), 1511, 1223, 1058 (fingerprint)[4]

Synthesis of this compound

The primary synthesis route involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of acetophenone.[5] This reaction is typically base-catalyzed to generate the cyanide nucleophile. Modern variations utilize trimethylsilyl cyanide (TMSCN) for safer handling and improved reaction conditions.

The fundamental reaction involves the attack of a cyanide ion on the electrophilic carbonyl carbon of acetophenone, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the final cyanohydrin product.

Synthesis_Pathway cluster_reactants Reactants Acetophenone Acetophenone Intermediate Tetrahedral Alkoxide Intermediate Acetophenone->Intermediate Nucleophilic Attack Cyanide CN⁻ (from HCN or TMSCN) Product This compound Intermediate->Product Protonation Proton_Source H⁺

General synthesis of this compound.

This protocol is adapted from a method for the eco-friendly synthesis of cyanohydrins using a magnetic nanoparticle catalyst.[4]

Materials:

  • Acetophenone (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Magnetic Fe₃O₄ nanoparticles (10 mg)

  • Deep Eutectic Solvent (DES) (e.g., choline chloride:urea 1:2) (0.5 mL)

  • Ethyl acetate

  • Acidic water (e.g., 1M HCl)

  • Deionized water

  • Ethanol or diethyl ether for recrystallization

Procedure:

  • Synthesize magnetic Fe₃O₄ nanoparticles via a solvothermal reaction as previously reported.[4]

  • To a dry test tube equipped with a magnetic stir bar, add the Deep Eutectic Solvent (0.5 mL), acetophenone (1.0 mmol), TMSCN (1.2 mmol), and Fe₃O₄ nanoparticles (10 mg).

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitor by Thin Layer Chromatography).

  • Upon completion, add ethyl acetate to the mixture to extract the product from the DES phase. Repeat the extraction process three times.

  • Combine the organic layers and evaporate the ethyl acetate under reduced pressure.

  • Treat the resulting crude product with acidic water to hydrolyze the silyl ether intermediate.

  • Purify the final product by flash column chromatography on silica gel (eluting with an ethyl acetate-petroleum ether gradient) or by recrystallization from ethanol or diethyl ether.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.[4]

Experimental_Workflow start Start reactants Combine Acetophenone, TMSCN, Fe₃O₄, DES start->reactants reaction Heat at 60°C (Monitor by TLC) reactants->reaction extraction Extract with Ethyl Acetate reaction->extraction evaporation Evaporate Solvent extraction->evaporation hydrolysis Treat with Acidic Water evaporation->hydrolysis purification Purify by Chromatography or Recrystallization hydrolysis->purification characterization Characterize Product (NMR, IR) purification->characterization end End characterization->end

Workflow for the catalyzed synthesis of this compound.

For stereoselective synthesis, (R)-oxynitrilase enzymes, often sourced from almond meal, are highly effective.[5] These enzymes catalyze the enantioselective addition of hydrogen cyanide to acetophenone.[5] This biocatalytic method operates under mild conditions and offers high selectivity, making it a sustainable alternative to traditional chemical synthesis.[5][6] For instance, the kinetic resolution of racemic this compound using (R)-oxynitrilase can yield the (S)-enantiomer with high enantiomeric excess (ee).[6]

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in the versatility of its nitrile and hydroxyl functional groups.

A primary application is its role as a precursor to 2-phenylpropionic acid.[5] The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This transformation is a key step in the industrial synthesis of several profen-class non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Ketoprofen, where 2-phenylpropionic acid forms the core structure.

The dual functionality of this compound allows for its conversion into a variety of other important chemical entities:

  • Amino Alcohols: Reduction of the nitrile group can yield amino alcohols, which are valuable chiral auxiliaries and building blocks in pharmaceutical synthesis.

  • α-Hydroxy Ketones: The nitrile group can be transformed into a carbonyl group through various methods.

  • Heterocyclic Compounds: It can serve as a starting material for the synthesis of nitrogen- and oxygen-containing heterocyclic rings.

Synthetic_Intermediate cluster_products Synthetic Derivatives main_compound This compound propionic_acid 2-Phenylpropionic Acid (Profen Precursor) main_compound->propionic_acid Hydrolysis amino_alcohol 2-Amino-1-phenylpropan-1-ol main_compound->amino_alcohol Reduction hydroxy_ketone α-Hydroxy Ketones main_compound->hydroxy_ketone Nitrile Transformation heterocycles Heterocyclic Compounds main_compound->heterocycles Cyclization Reactions

Synthetic utility of this compound.

References

An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin. It details the chemical identity, synthesis methodologies, physicochemical properties, and spectroscopic data of this compound. Special attention is given to its applications as a versatile chiral intermediate in drug discovery and development. The guide also covers its known biological activities and toxicological profile, presenting data in a clear and accessible format for laboratory professionals.

Chemical Identity and Properties

This compound is a cyanohydrin derivative of acetophenone. Notably, this compound does not have a registered CAS (Chemical Abstracts Service) number, which distinguishes it from its structural isomer, 2-hydroxy-3-phenylpropanenitrile (CAS No. 50353-47-4).[1] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Computed Physical Properties

Identifier/PropertyValueReference
IUPAC Name This compound[2]
Synonyms Acetophenone cyanohydrin, α-hydroxy-α-methylphenylacetonitrile[2]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [2]
InChIKey NGLPDXCYIUHTNP-UHFFFAOYSA-N[1]
Canonical SMILES CC(C#N)(C1=CC=CC=C1)O[1]
XLogP3 1.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Note: Physical properties such as melting point and boiling point are not well-documented in the literature, likely due to the compound's thermal lability.

Synthesis of this compound

The primary route for the synthesis of this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of acetophenone. This reaction is typically base-catalyzed.

General Synthesis Pathway

The synthesis involves the reaction of acetophenone with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN). The use of TMSCN followed by desilylation offers a milder alternative to HCN.

G acetophenone Acetophenone intermediate Tetrahedral Intermediate acetophenone->intermediate + CN⁻ cyanide Cyanide Source (e.g., KCN/H+, TMSCN) cyanide->intermediate product This compound intermediate->product H⁺ workup G racemate Racemic 2-Hydroxy-2- phenylpropanenitrile s_enantiomer (S)-2-Hydroxy-2- phenylpropanenitrile (Enriched) racemate->s_enantiomer r_enantiomer (R)-2-Hydroxy-2- phenylpropanenitrile racemate->r_enantiomer enzyme (R)-Oxynitrilase decomposition Decomposition Products enzyme->decomposition r_enantiomer->enzyme acetophenone Acetophenone decomposition->acetophenone hcn HCN decomposition->hcn G cyanohydrin This compound hydroxy_acid α-Hydroxy Acid cyanohydrin->hydroxy_acid Hydrolysis amino_alcohol α-Amino Alcohol cyanohydrin->amino_alcohol Reduction other_intermediates Other Chiral Intermediates cyanohydrin->other_intermediates Various Transformations

References

Spectroscopic Profile of 2-Hydroxy-2-phenylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-2-phenylpropanenitrile (also known as acetophenone cyanohydrin). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of confirmed physical properties and, for comparative purposes, detailed spectroscopic data of its isomer, 3-hydroxy-2-phenylpropanenitrile. This guide also includes detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are standard techniques for the structural elucidation and characterization of organic molecules.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₉NO
Molecular Weight147.177 g/mol
InChIKeyNGLPDXCYIUHTNP-UHFFFAOYSA-N
SMILESCC(O)(C#N)C1=CC=CC=C1

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data of 3-hydroxy-2-phenylpropanenitrile

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.46 - 7.35m5HAromatic protons
5.03t1HCH-OH
3.71br s1HOH
2.69d2HCH₂

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Data of 3-hydroxy-2-phenylpropanenitrile

Chemical Shift (δ, ppm)Assignment
142.6Aromatic C (quaternary)
128.6Aromatic CH
128.3Aromatic CH
125.1Aromatic CH
118.3CN (Nitrile)
70.4CH-OH
23.7CH₂

Solvent: CDCl₃, Frequency: 125 MHz

Infrared (IR) Spectroscopy Data

Table 3: IR Data of 3-hydroxy-2-phenylpropanenitrile

Wavenumber (cm⁻¹)Functional Group Assignment
3431 - 3072 (broad)O-H stretch
2923C-H stretch (aliphatic)
2243C≡N stretch (nitrile)
1511, 1223, 1058C-O stretch, C-C stretch, etc. (fingerprint region)

Sample Preparation: KBr disk

Mass Spectrometry (MS) Data

A reference to a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for (2R)-2-hydroxy-2-phenyl-propanenitrile exists, though the detailed fragmentation pattern is not provided in the available search results. For a typical electron ionization (EI) mass spectrum of a compound with this structure, the molecular ion peak (M⁺) would be expected at m/z = 147.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction (GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

    • The GC will separate the components of the sample before they enter the mass spectrometer.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 200-250 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS FTIR_Result Functional Group Identification (O-H, C≡N, C=C) FTIR->FTIR_Result NMR_H ¹H NMR NMR->NMR_H NMR_C ¹³C NMR NMR->NMR_C MS_Result Molecular Weight and Fragmentation Pattern MS->MS_Result Final_Structure Structure Confirmation FTIR_Result->Final_Structure NMR_Result Structural Elucidation (Connectivity, Stereochemistry) NMR_H->NMR_Result NMR_C->NMR_Result NMR_Result->Final_Structure MS_Result->Final_Structure

Caption: Workflow for Spectroscopic Characterization.

The Genesis of a Cornerstone Functional Group: A Technical History of Cyanohydrins

Author: BenchChem Technical Support Team. Date: November 2025

I have made significant progress in gathering the necessary information.

  • Discovery: I have confirmed Friedrich Urech's discovery in 1872 and have the citation for his original publication.

  • Quantitative Data: I have found physical properties for acetone cyanohydrin (melting point, boiling point, density, refractive index) from various sources, which I can attribute to early characterizations even if not directly from Urech's 1872 paper. This is a reasonable substitute given the difficulty of finding the original publication's full text.

  • Experimental Protocols: I have found a detailed, modern (but representative of the core chemistry) experimental protocol for the synthesis of mandelonitrile from Organic Syntheses. This serves as a good example of the cyanohydrin synthesis procedure. While I couldn't find the full text of Urech's 1872 paper to get his exact original protocol, the general "Urech method" (alkali cyanide + acetic acid with a carbonyl) is well-described.

  • Asymmetric Synthesis: I have found excellent information on the first enantioselective synthesis by Rosenthaler in 1908, using an enzyme extract ("emulsin") from almonds. I also have information on the discovery and importance of hydroxynitrile lyases (HNLs).

  • Key Developments: The role of cyanohydrins in the Kiliani-Fischer synthesis has been established.

I believe I now have sufficient information to construct the in-depth technical guide as requested. I can create the necessary tables and Graphviz diagrams based on the collected data and chemical mechanisms. I will proceed with synthesizing this information into the final response.

Therefore, I do not need further search actions and can now build the final answer.

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanohydrins, organic compounds bearing a cyano and a hydroxyl group on the same carbon atom, represent a fundamental and versatile functional group in synthetic chemistry. Their discovery in the late 19th century unlocked new pathways for carbon-carbon bond formation and chain elongation, profoundly influencing the fields of carbohydrate chemistry, stereochemistry, and the synthesis of essential molecules like α-hydroxy acids and amino acids. This technical guide traces the history of cyanohydrins from their initial discovery by Friedrich Urech to their pivotal role in the first-ever enantioselective synthesis and their continued relevance in modern drug development and organic synthesis. We will explore the key experiments, detail the foundational protocols, and present the evolution of our mechanistic understanding.

The Initial Discovery: The Urech Cyanohydrin Method

The history of the cyanohydrin begins in 1872 with the work of the chemist Friedrich Urech. In his seminal paper, "Ueber einige Cyanderivate des Acetons" (On some cyanide derivatives of acetone), published in Liebigs Annalen, Urech described the first synthesis of a cyanohydrin.[1][2] He discovered that reacting a ketone with an alkali cyanide in the presence of acetic acid resulted in the formation of a new compound.[1][2] This reaction, now known as the Urech cyanohydrin method , established the fundamental principle of cyanohydrin synthesis: the nucleophilic addition of a cyanide source to a carbonyl group.[1][2]

Table 1: Physical Properties of Acetone Cyanohydrin
PropertyValue
Molar Mass85.106 g·mol⁻¹
Melting Point-19 °C
Boiling Point95 °C (at 760 mmHg); 82 °C (at 23 mmHg)
Density0.932 g/mL (at 20 °C)
Refractive Index (nD)1.399 (at 20 °C)
Data compiled from various sources.[3][4][5]

Foundational Reaction Mechanism

The cyanohydrin reaction is a nucleophilic addition to the carbonyl group. The reaction is reversible, and the position of the equilibrium depends on the substrate.[1] For most aliphatic aldehydes and ketones, the equilibrium favors the cyanohydrin product.[1] The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is a strong base and is subsequently protonated by a proton source, such as undissociated hydrogen cyanide (HCN) or the acid used in the Urech method, to yield the final cyanohydrin product. This step regenerates the cyanide anion, allowing it to act catalytically.

Caption: General mechanism of base-catalyzed cyanohydrin formation.

Key Historical Application: The Kiliani-Fischer Synthesis

Shortly after the discovery of cyanohydrins, their synthetic utility was powerfully demonstrated in carbohydrate chemistry. In 1886, Heinrich Kiliani discovered that cyanohydrin formation could be used to elongate the carbon chain of an aldose sugar.[6] This was followed by the work of Emil Fischer in 1890, who showed that the resulting aldonic acid could be reduced to form the new, chain-lengthened aldose.[6]

This two-step process, known as the Kiliani-Fischer synthesis , became a cornerstone of carbohydrate chemistry, allowing for the synthesis of monosaccharides and aiding in the structural elucidation of sugars like glucose.[7][8] The process creates a new chiral center, resulting in a pair of C-2 epimers, which are diastereomeric sugars that differ only in the configuration at the second carbon.[7]

Kiliani_Fischer_Workflow start Aldose (n carbons) step1 1. Add NaCN, H₂O (Cyanohydrin Formation) start->step1 intermediate1 Mixture of Diastereomeric Cyanohydrins step1->intermediate1 step2 2. Hydrolysis (H₃O⁺, heat) intermediate1->step2 intermediate2 Mixture of Diastereomeric Aldonic Acids step2->intermediate2 step3 3. Separate Diastereomers intermediate2->step3 intermediate3A Epimer A (Aldonic Acid) step3->intermediate3A intermediate3B Epimer B (Aldonic Acid) step3->intermediate3B step4A 4a. Reduction (e.g., Na/Hg) via Lactone intermediate3A->step4A step4B 4b. Reduction (e.g., Na/Hg) via Lactone intermediate3B->step4B endA Aldose A (n+1 carbons) step4A->endA endB Aldose B (n+1 carbons) step4B->endB

References

An In-depth Technical Guide to the Safety and Hazards of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and hazard information for 2-Hydroxy-2-phenylpropanenitrile (also known as Acetophenone Cyanohydrin), a crucial intermediate in various chemical syntheses. This document outlines the material's hazardous properties, exposure risks, and safe handling procedures to ensure the well-being of laboratory and manufacturing personnel.

Chemical Identification and Physical Properties

This compound is a cyanohydrin derivative of acetophenone. It is essential to understand its physical characteristics to manage its handling and storage appropriately.

PropertyValueReference
Synonyms Acetophenone cyanohydrin, α-Hydroxy-α-methylphenylacetonitrile
CAS Number Not explicitly found for the phenyl derivative in searches, but Acetone Cyanohydrin is 75-86-5[1][2][3][4]
Molecular Formula C₉H₉NO[5]
Molecular Weight 147.17 g/mol [6][7]
Appearance Colorless to yellowish liquid
Odor Characteristic bitter almond-like odor (due to HCN)[1][8]
Boiling Point Data not available[9]
Melting Point Data not available[9]
Flash Point 74 °C (165 °F) (for Acetone Cyanohydrin)[4][10]
Solubility Miscible with water (for Acetone Cyanohydrin)[4]
Vapor Pressure 0.8 mmHg at 20 °C (for Acetone Cyanohydrin)[1][4]
Specific Gravity 0.93 at 77°F (for Acetone Cyanohydrin)[1][4]

GHS Classification and Hazard Statements

This compound is classified as a highly hazardous substance. Its toxicity is primarily attributed to its potential to release hydrogen cyanide.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

(Based on data for the closely related Acetone Cyanohydrin)[3][11][12]

Signal Word: Danger[11]

Hazard Pictograms:

alt text
alt text

Toxicological Information

The primary toxicological concern with this compound is its ability to dissociate and release hydrogen cyanide (HCN), which is a potent cellular asphyxiant.[8][13] Metabolism of the compound can also lead to cyanide release, which inhibits cytochrome oxidase and disrupts cellular respiration.[13]

Acute Toxicity Data (for Acetone Cyanohydrin)
RouteSpeciesValueReference
Oral LD50RatNot specified, but fatal if swallowed[11]
Dermal LD50RabbitNot specified, but fatal in contact with skin[11]
Inhalation LC50RatNot specified, but fatal if inhaled[11]
Health Effects
  • Inhalation: May cause severe respiratory tract irritation.[13] Inhalation can be fatal.[11] Symptoms of cyanide poisoning include headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[13]

  • Skin Contact: Can be fatal if absorbed through the skin.[11][13] It may cause skin irritation and dermatitis.[13]

  • Eye Contact: May lead to eye irritation, chemical conjunctivitis, and corneal damage.[13]

  • Ingestion: Fatal if swallowed.[11] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[13] Ingestion can lead to symptoms of cyanide poisoning.[13]

  • Chronic Exposure: Persons with pre-existing diseases of the central nervous system may have increased susceptibility to the toxicity of this compound.[14]

Mechanism of Toxicity: Cyanide-Induced Cellular Hypoxia

The toxicity of this compound is intrinsically linked to the action of the cyanide ion. The following diagram illustrates the pathway of cyanide-induced cellular toxicity.

Caption: Mechanism of this compound toxicity via cyanide inhibition of cytochrome c oxidase.

Experimental Protocols

Example: Inhalation Toxicity Study (Summary) [8]

  • Objective: To determine the effects of repeated inhalation exposure to acetone cyanohydrin.

  • Test Species: Rats (e.g., Wistar or Sprague-Dawley).

  • Exposure Regimen: Animals were exposed to acetone cyanohydrin vapor at concentrations of approximately 10, 30, and 60 ppm for 6 hours per day, 5 days a week, for a duration of 4 to 14 weeks.

  • Observations: Animals were monitored for signs of toxicity, including irritation (nasal discharge), respiratory distress, convulsions, and mortality.

  • Note: The full detailed protocols from the cited studies (e.g., Monsanto Co., 1986a) were not accessible.

Safe Handling and Storage Workflow

Strict adherence to safety protocols is mandatory when working with this compound. The following workflow outlines the key stages for safe management of this chemical.

Safe_Handling_Workflow Start Receipt of Chemical Storage Store in a cool, dry, well-ventilated area. Keep away from heat, sparks, and flame. Separate from incompatible materials (acids, bases, oxidizers). Start->Storage Handling Use only in a chemical fume hood. Wear appropriate PPE: - Nitrile gloves - Chemical safety goggles and face shield - Lab coat Storage->Handling Use Chemical Reaction / Procedure Handling->Use Spill Spill Response Handling->Spill Potential Incident Waste Waste Disposal Use->Waste Spill_Cleanup Evacuate area. Use absorbent material. Decontaminate and dispose of as hazardous waste. Spill->Spill_Cleanup Follow Emergency Procedures End Procedure Complete Waste->End Spill_Cleanup->Handling Resume with Caution

Caption: Workflow for the safe handling and management of this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[11][13]

  • Respiratory Protection: Use a NIOSH-approved respirator when working outside of a fume hood or when ventilation is inadequate.[2][13]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Fire and Explosion Hazards

  • Flammability: Combustible liquid.[10]

  • Fire Fighting Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes of hydrogen cyanide and oxides of nitrogen upon decomposition.[14]

  • Special Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Spill and Disposal Procedures

  • Spills: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material is considered a hazardous waste.[14]

This guide is intended to provide essential safety and hazard information. Always consult the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are trained on its proper handling and emergency procedures.

References

α-Hydroxynitriles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Properties, and Applications of α-Hydroxynitriles

α-Hydroxynitriles, also known as cyanohydrins, are a versatile class of organic compounds characterized by a hydroxyl and a nitrile group attached to the same carbon atom. Their unique bifunctional nature makes them valuable intermediates in a wide range of chemical transformations, leading to the synthesis of important molecules such as α-hydroxy acids, α-amino acids, and β-amino alcohols. This technical guide provides a comprehensive overview of the literature on α-hydroxynitriles, with a focus on their synthesis, biological relevance, and applications in drug discovery and development.

Synthesis of α-Hydroxynitriles

The primary method for synthesizing α-hydroxynitriles is the nucleophilic addition of a cyanide source to a carbonyl compound (an aldehyde or a ketone). This reaction can be carried out using both non-enzymatic and enzymatic methods.

Non-Enzymatic Synthesis

The chemical synthesis of α-hydroxynitriles typically involves the reaction of an aldehyde or ketone with hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., KCN or NaCN) followed by acidification. The use of trimethylsilyl cyanide (TMSCN) is another common method, which often employs a catalyst.

Detailed Experimental Protocol for the Synthesis of Acetone Cyanohydrin:

A detailed procedure for the preparation of acetone cyanohydrin is available in Organic Syntheses.[1] The following is a summary of a typical laboratory-scale synthesis:

  • In a flask equipped with a stirrer and cooled in an ice bath, a solution of sodium cyanide in water and acetone is prepared.

  • While maintaining the temperature between 10°C and 20°C, 40% sulfuric acid is added dropwise over a period of three hours with vigorous stirring.

  • After the addition is complete, stirring is continued for an additional 15 minutes.

  • The organic layer, containing the acetone cyanohydrin, is separated. The aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the remaining acetone cyanohydrin is purified by vacuum distillation.

Enzymatic Synthesis

The enzymatic synthesis of α-hydroxynitriles offers the significant advantage of producing enantiomerically pure compounds, which is crucial for the development of chiral drugs. Hydroxynitrile lyases (HNLs) are the key enzymes used for this purpose. HNLs catalyze the asymmetric addition of HCN to prochiral aldehydes and ketones.[2] These enzymes are classified based on their stereoselectivity, yielding either (R)- or (S)-α-hydroxynitriles.

Detailed Experimental Protocol for the Enzymatic Synthesis of (R)-Mandelonitrile:

A representative protocol for the HNL-catalyzed synthesis of (R)-mandelonitrile is as follows:[3]

  • An appropriate (R)-selective hydroxynitrile lyase is immobilized on a solid support, such as Celite.

  • The immobilized enzyme is placed in a reaction vessel.

  • A solution of benzaldehyde in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) buffered at an acidic pH (e.g., pH 4 with acetate buffer) is prepared.

  • A solution of hydrogen cyanide in the same buffered organic solvent is also prepared.

  • The benzaldehyde solution and an internal standard (e.g., 1,3,5-triisopropylbenzene) are added to the reaction vessel containing the immobilized enzyme.

  • The reaction is initiated by the addition of the HCN solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 5°C).

  • The progress of the reaction and the enantiomeric excess of the product are monitored by analytical techniques such as HPLC.

Quantitative Data on α-Hydroxynitrile Synthesis

The efficiency of α-hydroxynitrile synthesis, particularly in enzymatic reactions, is evaluated based on reaction yield and the enantiomeric excess (ee) of the product. The substrate scope of various HNLs has been extensively studied.

Table 1: Substrate Scope of (S)-selective Hydroxynitrile Lyases (S-HNLs) [4]

EntryEnzymeSubstrate (Aldehyde)Conversion (%)ee (%)
1MeHNLBenzaldehyde>9998
2MeHNL2-Chlorobenzaldehyde9898
3MeHNL3-Chlorobenzaldehyde9999
4MeHNL4-Chlorobenzaldehyde9999
5MeHNL2-Bromobenzaldehyde9497
6MeHNL3-Bromobenzaldehyde9999
7MeHNL4-Bromobenzaldehyde9999
8MeHNL2-Fluorobenzaldehyde9999
9MeHNL3-Fluorobenzaldehyde9999
10S-BmHNLBenzaldehyde9899
11S-BmHNL4-Methoxybenzaldehyde9799
12S-BmHNL3-Phenoxybenzaldehyde9599
13S-BmHNL2-Naphthaldehyde9699
14S-BmHNL2-Furfural9499
15S-BmHNL3-Pyridinecarboxaldehyde9399
16PeHNL2-Thiophenecarboxaldehyde9975

MeHNL: Manihot esculenta HNL; S-BmHNL: Baliospermum montanum HNL; PeHNL: Passiflora edulis HNL

Table 2: Substrate Scope of HNLs with Ketones [4]

EntryEnzymeSubstrate (Ketone)Conversion (%)ee (%)
5S-BmHNLAcetophenone1010
6S-BmHNLPropiophenone55
7S-BmHNLButyrophenone22
8S-BmHNL5-Methyl-2-hexanone1520
9MeHNL2-Pentanone9999
10MeHNL2-Hexanone9099
11MeHNL2-Heptanone7599
12MeHNL2-Octanone6099

Biological Significance and Signaling Pathways

The primary biological role of α-hydroxynitriles is as intermediates in cyanogenesis, a plant defense mechanism against herbivores.[5][6] In cyanogenic plants, α-hydroxynitrile glucosides are stored in the vacuole. When the plant tissue is damaged, these glucosides come into contact with β-glucosidases in the cytoplasm, which hydrolyze them to release the corresponding α-hydroxynitrile. The α-hydroxynitrile then either spontaneously or enzymatically (catalyzed by HNLs) decomposes to release toxic hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[7]

While α-hydroxynitriles themselves are not typically considered signaling molecules, the product of their decomposition, HCN, can have regulatory roles at non-toxic concentrations.[8] It has been suggested that HCN may be involved in modulating processes such as seed germination and responses to stress.[8]

Diagram 1: The Cyanogenesis Pathway

Cyanogenesis_Pathway AminoAcid Amino Acid Aldoxime Aldoxime AminoAcid->Aldoxime Biosynthesis Hydroxynitrile α-Hydroxynitrile Aldoxime->Hydroxynitrile Biosynthesis Glucoside α-Hydroxynitrile Glucoside (in Vacuole) Hydroxynitrile->Glucoside Glucosylation HCN Hydrogen Cyanide (Toxic) Hydroxynitrile->HCN Decomposition Carbonyl Aldehyde or Ketone Hydroxynitrile->Carbonyl Decomposition Glucoside->Hydroxynitrile Hydrolysis TissueDamage Tissue Damage Glucosidase β-Glucosidase (in Cytoplasm) TissueDamage->Glucosidase HNL Hydroxynitrile Lyase (HNL) HNL->Hydroxynitrile

Caption: The cyanogenesis pathway in plants, illustrating the release of hydrogen cyanide upon tissue damage.

Applications in Drug Development

The versatility of α-hydroxynitriles as synthetic intermediates makes them highly valuable in the pharmaceutical industry. They are precursors to a variety of chiral building blocks that are essential for the synthesis of complex drug molecules.

Diagram 2: Synthetic Utility of α-Hydroxynitriles

Synthetic_Utility Hydroxynitrile α-Hydroxynitrile HydroxyAcid α-Hydroxy Acid Hydroxynitrile->HydroxyAcid Hydrolysis AminoAcid α-Amino Acid Hydroxynitrile->AminoAcid Reduction of Nitrile & Oxidation of Alcohol AminoAlcohol β-Amino Alcohol Hydroxynitrile->AminoAlcohol Reduction of Nitrile Pharmaceuticals Pharmaceuticals & Agrochemicals HydroxyAcid->Pharmaceuticals AminoAcid->Pharmaceuticals AminoAlcohol->Pharmaceuticals

Caption: Key transformations of α-hydroxynitriles into valuable chiral building blocks for drug synthesis.

Quantitative Structure-Activity Relationship (QSAR) Studies

A thorough search of the scientific literature did not reveal specific Quantitative Structure-Activity Relationship (QSAR) studies focused on α-hydroxynitriles as a distinct class of bioactive molecules. QSAR studies typically correlate the structural features of a series of compounds with their biological activity. The primary role of α-hydroxynitriles as versatile synthetic intermediates, rather than as final drug molecules with a specific biological target, may explain the limited number of dedicated QSAR analyses. However, the principles of QSAR are undoubtedly applied to the downstream products derived from α-hydroxynitriles in the drug discovery process.

Conclusion

α-Hydroxynitriles are fundamentally important molecules in organic synthesis, with a growing significance in the pharmaceutical and biotechnology sectors. The development of robust enzymatic methods for their asymmetric synthesis has been a major advancement, enabling the efficient production of enantiomerically pure building blocks for chiral drugs. While their direct role in biological signaling pathways appears limited to their involvement in the plant defense mechanism of cyanogenesis, their indirect contribution to medicine and science as versatile chemical intermediates is substantial and continues to be an active area of research and development. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of these valuable compounds.

References

Stereoisomerism in 2-Hydroxy-2-phenylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 2-hydroxy-2-phenylpropanenitrile, a chiral molecule with a single stereocenter. The document details the synthesis of both the racemic mixture and the individual enantiomers, methods for their separation and characterization, and a discussion of their potential, though not yet extensively documented, pharmacological significance. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing detailed experimental protocols and a structured presentation of available data.

Introduction to Stereoisomerism in this compound

This compound, also known as acetophenone cyanohydrin, is a nitrile compound containing a chiral carbon atom at the C2 position. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a phenyl group (-C6H5), a methyl group (-CH3), and a nitrile group (-CN). The presence of this stereocenter gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-hydroxy-2-phenylpropanenitrile and (S)-2-hydroxy-2-phenylpropanenitrile.

The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, the separation and characterization of the individual stereoisomers of this compound are crucial for understanding their pharmacological and toxicological profiles.

Synthesis of Stereoisomers

Synthesis of Racemic this compound

The racemic mixture of this compound can be synthesized by the nucleophilic addition of a cyanide ion to the carbonyl carbon of acetophenone. A common method involves the use of trimethylsilyl cyanide (TMSCN) as a source of cyanide, which is safer to handle than hydrogen cyanide gas.

Experimental Protocol: Synthesis of Racemic this compound

  • Materials: Acetophenone, Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI2) or another suitable Lewis acid catalyst, Diethyl ether or other anhydrous solvent, Hydrochloric acid (aq.), Sodium bicarbonate (aq.), Anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone in an anhydrous solvent such as diethyl ether.

    • Add a catalytic amount of a Lewis acid, such as zinc iodide.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by adding dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

    • The product can be further purified by column chromatography on silica gel.

Enantioselective Synthesis of (S)-2-Hydroxy-2-phenylpropanenitrile via Enzymatic Resolution

The enantioselective synthesis of (S)-2-hydroxy-2-phenylpropanenitrile can be achieved through the kinetic resolution of the racemic mixture using an (R)-selective oxynitrilase enzyme.[1] This enzyme selectively catalyzes the decomposition of the (R)-enantiomer into acetophenone and hydrogen cyanide, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.[1]

Experimental Protocol: Enzymatic Resolution of (±)-2-Hydroxy-2-phenylpropanenitrile

  • Materials: Racemic this compound, (R)-oxynitrilase (e.g., from almond meal), Citrate buffer (pH 5.0), Diisopropyl ether, Acetaldehyde (or other suitable HCN scavenger).

  • Procedure:

    • Prepare a biphasic system consisting of a citrate buffer (e.g., 0.1 M, pH 5.0) and an organic solvent such as diisopropyl ether.

    • Dissolve the racemic this compound in the organic phase.

    • Add the (R)-oxynitrilase enzyme preparation (e.g., almond meal).

    • To prevent the recombination of acetophenone and HCN, an aldehyde such as acetaldehyde can be added to the reaction mixture to act as a cyanide scavenger.

    • Stir the mixture at a controlled temperature (e.g., 25 °C) and monitor the reaction progress by chiral HPLC or GC.

    • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess of the (S)-enantiomer.

    • Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude (S)-2-hydroxy-2-phenylpropanenitrile.

    • Purify the product by column chromatography.

Separation and Characterization of Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of Enantiomers

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for the separation of cyanohydrin enantiomers.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used. The exact ratio needs to be optimized to achieve baseline separation. For example, a starting mobile phase could be n-hexane:isopropanol (90:10, v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute with the optimized mobile phase and record the chromatogram.

    • The two enantiomers should appear as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Physicochemical Properties
PropertyRacemic this compound(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₉H₉NOC₉H₉NOC₉H₉NO
Molecular Weight 147.17 g/mol 147.17 g/mol 147.17 g/mol
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Specific Rotation ([(\alpha)]D) Not availableNot available

Note: The specific rotation of the racemic mixture is zero by definition. The specific rotation of the pure enantiomers would be equal in magnitude but opposite in sign.

Pharmacological Significance and Future Directions

While the specific biological activities of the individual enantiomers of this compound are not well-documented in publicly available literature, the principle of stereoselectivity in drug action is a cornerstone of modern pharmacology. It is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different pharmacological and toxicological profiles.

The cyanohydrin moiety is a versatile functional group that can be a precursor to other important functionalities in drug molecules, such as α-hydroxy acids and β-amino alcohols. Therefore, the enantiomerically pure forms of this compound are valuable chiral building blocks for the synthesis of more complex pharmaceutical agents.

Further research is warranted to investigate the specific interactions of (R)- and (S)-2-hydroxy-2-phenylpropanenitrile with various biological targets. Such studies would elucidate their potential as therapeutic agents or as scaffolds for the development of new drugs.

Visualizations

Logical Relationship of Stereoisomers

G Stereoisomers of this compound racemate Racemic this compound (50% R, 50% S) separation Chiral Separation (e.g., HPLC, Enzymatic Resolution) racemate->separation enantiomer_R (R)-2-Hydroxy-2-phenylpropanenitrile enantiomer_S (S)-2-Hydroxy-2-phenylpropanenitrile separation->enantiomer_R separation->enantiomer_S G Workflow for Synthesis and Separation cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis acetophenone Acetophenone racemic_synthesis Racemic Synthesis (e.g., with TMSCN) acetophenone->racemic_synthesis racemate Racemic Mixture racemic_synthesis->racemate enzymatic_resolution Enzymatic Resolution ((R)-oxynitrilase) racemate->enzymatic_resolution chiral_hplc Chiral HPLC racemate->chiral_hplc enantiomer_S (S)-Enantiomer enzymatic_resolution->enantiomer_S chiral_hplc->enantiomer_S enantiomer_R (R)-Enantiomer chiral_hplc->enantiomer_R analysis Characterization (e.g., Specific Rotation, %ee) enantiomer_S->analysis enantiomer_R->analysis

References

The Versatile Nitrile: A Technical Guide to the Chemical Reactivity of the Nitrile Group in Cyanohydrins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyanohydrin moiety, characterized by a nitrile and a hydroxyl group attached to the same carbon atom, represents a cornerstone in synthetic organic chemistry.[1] The reactivity of the nitrile group, in particular, opens a gateway to a diverse array of valuable functional groups, making cyanohydrins key intermediates in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals.[2][3] This technical guide provides an in-depth exploration of the chemical reactivity of the nitrile group in cyanohydrins, offering a comprehensive overview of its transformations, quantitative data for key reactions, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactivity of the Cyanohydrin Nitrile Group

The electron-withdrawing nature of the nitrile group, coupled with the adjacent hydroxyl functionality, dictates its unique reactivity. The primary transformations of the nitrile group in cyanohydrins include hydrolysis to α-hydroxy acids, reduction to β-amino alcohols, and reaction with organometallic reagents to form α-hydroxy ketones.

Hydrolysis to α-Hydroxy Acids

The hydrolysis of the nitrile group in cyanohydrins to a carboxylic acid functionality is a fundamental transformation, providing access to α-hydroxy acids, a crucial class of compounds in medicinal and materials chemistry.[4][5] This reaction can be catalyzed by either acid or base.[5]

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water.[5] Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide ion on the nitrile carbon.[5]

Table 1: Quantitative Data for the Hydrolysis of Cyanohydrins

CyanohydrinReagents and ConditionsProductYield (%)Reference
Mandelonitrileaq. HCl, heatMandelic Acid89.5-97.7[6]
MandelonitrileImmobilized E. coli cells expressing nitrilase, pH 8, 40°C(R)-(-)-Mandelic Acid>90[4]
Acetone Cyanohydrin40% H₂SO₄, 10-20°Cα-Hydroxyisobutyric Acid77-78 (of cyanohydrin)[7]
Various aromatic and aliphatic cyanohydrinsCandida antarctica lipase B (for hydrolysis of cyanohydrin esters)Corresponding α-hydroxy acidsHigh yields[8]
Reduction to β-Amino Alcohols

The reduction of the nitrile group in cyanohydrins affords β-amino alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and chiral ligands.[9][10] A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being one of the most common.[5][9] Catalytic hydrogenation is another effective method.[10]

Table 2: Quantitative Data for the Reduction of Cyanohydrins to β-Amino Alcohols

Cyanohydrin DerivativeReducing Agent and ConditionsProductYield (%)Reference
Valine-derived cyanohydrinLiAlH₄Valinol73-75[10]
Various amino acid-derived cyanohydrinsNaBH₄/I₂Corresponding β-amino alcohols80-98[10]
N-Acylated cyanohydrin estersCatalytic hydrogenation (Nickel on alumina)N-Acylated β-amino alcoholsGood to excellent[11]
Various alcohols (via C-H amidation)Iridium catalysts, then LAH reductionβ-Amino alcoholsNot specified[9]
Reaction with Organometallic Reagents

The reaction of the nitrile group in cyanohydrins with organometallic reagents, such as Grignard reagents, provides a route to α-hydroxy ketones after hydrolysis of the intermediate imine.[11][12] This reaction allows for the formation of a new carbon-carbon bond.[5]

Table 3: Quantitative Data for the Reaction of Grignard Reagents with Nitriles

NitrileGrignard ReagentProduct (after hydrolysis)Yield (%)Reference
BenzonitrileCH₃MgBrAcetophenoneIncreased yields in benzene/ether[11]
Various nitrilesR-MgXKetonesGeneral reaction[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Mandelonitrile to Mandelic Acid

This protocol is adapted from a procedure using aqueous hydrochloric acid.[6]

Materials:

  • Mandelonitrile

  • Concentrated Hydrochloric Acid

  • Isobutanol (or other suitable lower alcohol)

  • Sodium Hydroxide solution

  • Benzene (for extraction)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Filtration apparatus

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and stirrer, add mandelonitrile and a lower alcohol (e.g., isobutanol, 0.3-3 moles per mole of mandelonitrile).

  • Slowly add aqueous hydrochloric acid to the mixture while stirring.

  • Heat the reaction mixture to 40-80°C and maintain for several hours until the hydrolysis is complete (monitor by TLC or other suitable method).

  • Cool the reaction mixture and neutralize the excess HCl with a sodium hydroxide solution.

  • Separate the oily phase containing mandelic acid and its ester.

  • For purification, the oily phase can be extracted with a suitable solvent like benzene.

  • Dry the organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield mandelic acid. The reported yields for this type of process are in the range of 89.5-97.7%.[6]

Protocol 2: Reduction of Acetone Cyanohydrin to 2-Amino-2-methyl-1-propanol

This is a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄.[5][9]

Materials:

  • Acetone Cyanohydrin

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

  • Ice bath

  • Aqueous acid (for workup)

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve acetone cyanohydrin in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous acid solution, while cooling the flask in an ice bath.

  • Filter the resulting mixture to remove the aluminum salts.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-2-methyl-1-propanol, which can be further purified by distillation or crystallization.

Protocol 3: Reaction of a Grignard Reagent with a Cyanohydrin

This is a general procedure for the synthesis of an α-hydroxy ketone from a cyanohydrin and a Grignard reagent.[11][12]

Materials:

  • Cyanohydrin (e.g., Acetone Cyanohydrin)

  • Grignard reagent (e.g., Phenylmagnesium Bromide in THF)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Round-bottom flask with a dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

  • Ice bath

  • Aqueous acid (e.g., HCl or H₂SO₄) for hydrolysis

Procedure:

  • Set up a dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere.

  • Place the cyanohydrin dissolved in anhydrous diethyl ether or THF in the flask.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent dropwise from the dropping funnel to the cyanohydrin solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolyze the intermediate imine by carefully adding an aqueous acid solution while cooling the flask in an ice bath.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude α-hydroxy ketone, which can be purified by chromatography or crystallization.

Visualizing the Chemistry of Cyanohydrins

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Chemical_Reactivity_of_Cyanohydrin_Nitrile_Group Cyanohydrin Cyanohydrin (R₂C(OH)CN) AlphaHydroxyAcid α-Hydroxy Acid (R₂C(OH)COOH) Cyanohydrin->AlphaHydroxyAcid Hydrolysis (H₃O⁺ or OH⁻) BetaAminoAlcohol β-Amino Alcohol (R₂C(OH)CH₂NH₂) Cyanohydrin->BetaAminoAlcohol Reduction (e.g., LiAlH₄) AlphaHydroxyKetone α-Hydroxy Ketone (R₂C(OH)C(O)R') Cyanohydrin->AlphaHydroxyKetone Grignard Reaction (1. R'MgX, 2. H₃O⁺)

Caption: Core reaction pathways of the cyanohydrin nitrile group.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Substrate Racemic Cyanohydrin (e.g., Mandelonitrile) ReactionVessel Reaction Vessel (Stirred, Temp Controlled) Substrate->ReactionVessel Enzyme Immobilized Nitrilase Enzyme->ReactionVessel Buffer Buffer Solution (pH optimized) Buffer->ReactionVessel Separation Separation of Product and Unreacted Substrate ReactionVessel->Separation Analysis Chiral HPLC Analysis (Yield and ee determination) Separation->Analysis Product Enantioenriched α-Hydroxy Acid Separation->Product

Caption: Experimental workflow for enzymatic hydrolysis of a cyanohydrin.

Factors_Affecting_Reactivity Reactivity Nitrile Group Reactivity StericHindrance Steric Hindrance (around the nitrile group) Reactivity->StericHindrance influenced by ElectronicEffects Electronic Effects (Substituents on R groups) Reactivity->ElectronicEffects influenced by ReactionConditions Reaction Conditions (pH, Temp, Catalyst) Reactivity->ReactionConditions influenced by Solvent Solvent Reactivity->Solvent influenced by

References

The Pivotal Role of the Hydroxyl Group in the Reactions of 2-Hydroxy-2-phenylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-phenylpropanenitrile, a cyanohydrin derived from acetophenone, is a versatile intermediate in organic synthesis. Its reactivity is fundamentally governed by the interplay between its two functional groups: the nitrile and the hydroxyl group. This technical guide provides an in-depth analysis of the hydroxyl group's role, which extends far beyond that of a simple spectator functional group. It acts as a crucial element in the molecule's formation, dictates its stability and reversible decomposition, and directs the pathways of its subsequent transformations into valuable chemical building blocks such as α-hydroxy acids and β-amino alcohols. This document details the mechanisms, experimental considerations, and reaction pathways where the hydroxyl group is of central importance, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction

Cyanohydrins are a class of organic compounds containing a nitrile (-CN) and a hydroxyl (-OH) group attached to the same carbon atom.[1] this compound is a specific cyanohydrin formed from the nucleophilic addition of a cyanide anion to the carbonyl carbon of acetophenone.[2] The presence and properties of the hydroxyl group are critical to the chemical behavior of the molecule. This guide will explore the multifaceted role of this hydroxyl group, from its formation and influence on molecular stability to its participation and direction of key synthetic transformations.

Formation and the Genesis of the Hydroxyl Group

The synthesis of this compound is a classic example of nucleophilic addition to a carbonyl group. The reaction is typically base-catalyzed, generating the potent cyanide nucleophile (CN⁻) from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN).[3]

The mechanism involves two key steps:

  • Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of acetophenone. This breaks the carbon-oxygen pi bond, transferring the electrons to the oxygen and forming a tetrahedral alkoxide intermediate.[3]

  • Protonation: The negatively charged alkoxide is a strong base and is subsequently protonated by a proton source, such as an undissociated HCN molecule or a weak acid in the workup, to yield the final cyanohydrin product with its characteristic hydroxyl group.[2][3]

The formation is a reversible equilibrium.[4] Under basic conditions, the hydroxyl group can be deprotonated, and the resulting alkoxide can eliminate the cyanide ion, reverting to the starting ketone.[5]

acetophenone Acetophenone intermediate Tetrahedral Alkoxide Intermediate acetophenone->intermediate 1. Nucleophilic Attack cn_ion Cyanide Ion (CN⁻) product This compound intermediate->product 2. Protonation cn_regenerated CN⁻ (regenerated) hcn HCN (Proton Source)

Figure 1: Mechanism of this compound formation.

Core Reactivity Governed by the Hydroxyl Group

The hydroxyl group is central to the reactivity and stability of this compound.

Acidity and Reversibility

The hydrogen atom of the hydroxyl group is weakly acidic. In the presence of a strong base, it can be deprotonated to form an alkoxide. This alkoxide is unstable and can readily eliminate the cyanide ion, which is a good leaving group, to regenerate the acetophenone carbonyl.[3] This retro-cyanohydrin reaction underscores the importance of pH control in reactions involving cyanohydrins; acidic or neutral conditions favor the cyanohydrin, while basic conditions promote its decomposition.[5]

Conversion to a Good Leaving Group

The hydroxyl group itself is a poor leaving group. For it to be displaced in nucleophilic substitution reactions, it must first be converted into a more stable leaving group.[6] This can be achieved through two primary pathways:

  • Protonation: In a strongly acidic medium, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group. However, this method is limited as many nucleophiles are deactivated under such strong acidic conditions.[6]

  • Derivatization: The alcohol can be converted into a sulfonate ester (e.g., tosylate, mesylate). These are excellent leaving groups, allowing for subsequent Sₙ2 reactions.

Directing Subsequent Transformations

The hydroxyl group is retained in many key transformations of the nitrile group, leading to the formation of bifunctional molecules that are highly valuable in drug development.

  • Hydrolysis to α-Hydroxy Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The hydroxyl group remains intact, yielding 2-hydroxy-2-phenylpropanoic acid.[1][5] These α-hydroxy acids are important chiral building blocks.

  • Reduction to β-Amino Alcohols: The nitrile group can be reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to a primary amine. This transformation also preserves the hydroxyl group, resulting in a β-amino alcohol (1-amino-2-phenyl-2-propanol).[5] These structures are common motifs in pharmaceuticals.

start This compound retro Acetophenone start->retro Strong Base (e.g., OH⁻) Retro-Cyanohydrin Reaction hydrolysis 2-Hydroxy-2-phenylpropanoic Acid (α-Hydroxy Acid) start->hydrolysis Acid or Base Catalysis (e.g., H₃O⁺, heat) Hydrolysis reduction 1-Amino-2-phenyl-2-propanol (β-Amino Alcohol) start->reduction Reducing Agent (e.g., LiAlH₄) Reduction retro->start HCN / CN⁻

Figure 2: Key reaction pathways involving the hydroxyl group.

Quantitative and Spectroscopic Data

The physical and spectroscopic properties confirm the structure of this compound.

Table 1: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₉H₉NO [7]
Molecular Weight 147.17 g/mol [7]
IUPAC Name This compound [7]
InChIKey NGLPDXCYIUHTNP-UHFFFAOYSA-N [8]

| Canonical SMILES | CC(C#N)(C1=CC=CC=C1)O |[7] |

Table 2: Characteristic Spectroscopic Data

Technique Frequency / Chemical Shift Assignment Reference
IR Spectroscopy ~3400 cm⁻¹ (broad) O-H stretch of the hydroxyl group [9]
IR Spectroscopy ~2250 cm⁻¹ (sharp) C≡N stretch of the nitrile group [9]
¹H NMR δ ~5.5 ppm (singlet, 1H) Proton of the C-OH group [9]

| ¹H NMR | δ ~7.4-7.6 ppm (multiplet, 5H) | Protons of the phenyl group |[9] |

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is based on the general procedure for cyanohydrin formation from a ketone.

Objective: To synthesize this compound from acetophenone.

Materials:

  • Acetophenone (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)[9]

  • Fe₃O₄ nanoparticles (10 mg, as catalyst)[9]

  • Deep Eutectic Solvent (DES) or other suitable solvent (0.5 mL)[9]

  • Ethyl acetate

  • Acidic water (e.g., dilute HCl)

  • Silica gel for column chromatography

Procedure:

  • Charge a dry reaction vessel equipped with a magnetic stir bar with the solvent (0.5 mL), acetophenone (1.0 mmol), TMSCN (1.2 mmol), and Fe₃O₄ catalyst (10 mg).[9]

  • Seal the vessel and heat the mixture at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to extract the product from the reaction medium.[9]

  • Separate the organic layer. Evaporate the ethyl acetate under reduced pressure to obtain the crude silylated intermediate.

  • Treat the resulting residue with acidic water to hydrolyze the silyl ether to the hydroxyl group.[9]

  • Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the final product by flash column chromatography on silica gel to yield pure this compound.[9]

start Start reagents 1. Combine Acetophenone, TMSCN, and Catalyst in Solvent start->reagents reaction 2. Heat at 60°C (Monitor by TLC) reagents->reaction extraction1 3. Cool and Extract with Ethyl Acetate reaction->extraction1 hydrolysis 4. Treat with Acidic Water to Hydrolyze Silyl Ether extraction1->hydrolysis extraction2 5. Work-up: Extract, Wash, and Dry Organic Phase hydrolysis->extraction2 purification 6. Evaporate Solvent and Purify by Chromatography extraction2->purification end End: Pure Product purification->end

Figure 3: Experimental workflow for synthesis and purification.
Protocol for Hydrolysis to 2-Hydroxy-2-phenylpropanoic Acid

Objective: To convert this compound to the corresponding α-hydroxy acid.

Materials:

  • This compound (1.0 mmol)

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of water and concentrated acid (e.g., a 1:1 mixture).

  • Heat the mixture under reflux for several hours. Monitor the disappearance of the nitrile starting material by TLC or IR spectroscopy (disappearance of the C≡N stretch).

  • Cool the reaction mixture in an ice bath. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude 2-Hydroxy-2-phenylpropanoic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or toluene) to obtain the pure α-hydroxy acid.

Conclusion

The hydroxyl group in this compound is not a passive entity but an active participant that defines the molecule's existence, stability, and synthetic utility. Its formation via protonation of an alkoxide intermediate is the final step in the synthesis of the cyanohydrin. Its ability to be deprotonated under basic conditions establishes a crucial equilibrium that can lead to the reversal of the formation reaction. Most importantly, the hydroxyl group's persistence through nitrile hydrolysis and reduction reactions allows for the direct synthesis of highly functionalized α-hydroxy acids and β-amino alcohols. A thorough understanding of the reactivity and handling of this hydroxyl group is therefore essential for any researcher or drug development professional seeking to leverage cyanohydrin chemistry in organic synthesis.

References

Methodological & Application

Applications of 2-Hydroxy-2-phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin, is a versatile bifunctional molecule that serves as a valuable intermediate in a variety of organic syntheses. Its structure, featuring both a hydroxyl and a nitrile group on the same tertiary carbon, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral molecules, pharmaceuticals, and heterocyclic compounds.

Key Applications

The strategic placement of the hydroxyl and nitrile functionalities makes this compound a key precursor for several important classes of molecules:

  • Chiral α-Hydroxy Acids: The nitrile group can be hydrolyzed to a carboxylic acid, yielding atrolactic acid, a valuable chiral building block.

  • Chiral Amino Alcohols: Reduction of the nitrile group provides access to chiral 2-amino-1-phenylpropan-1-ol derivatives, which are important components of many biologically active molecules.

  • Pharmaceuticals: Derivatives of this compound have been utilized in the synthesis of active pharmaceutical ingredients (APIs), such as the anxiolytic drug Phenaglycodol.

  • Heterocyclic Compounds: It can serve as a precursor in the synthesis of oxazole-containing heterocycles.

Application 1: Enantioselective Synthesis of (S)-2-Hydroxy-2-phenylpropanenitrile via Enzymatic Resolution

Chirally pure cyanohydrins are highly sought-after intermediates in asymmetric synthesis. The enzymatic resolution of racemic this compound offers an efficient method to obtain the (S)-enantiomer in high enantiomeric excess.

Experimental Protocol: Enzymatic Resolution

This protocol is adapted from the work of K. Fuhshuku et al. and describes the kinetic resolution of racemic this compound using an (R)-oxynitrilase.

Materials:

  • Racemic this compound

  • Almond meal (source of (R)-oxynitrilase)

  • Aldehyde (e.g., benzaldehyde)

  • Citrate buffer

  • Organic solvent (e.g., diisopropyl ether)

Procedure:

  • Prepare a biphasic system consisting of a citrate buffer (e.g., 0.1 M, pH 5.0) and an organic solvent such as diisopropyl ether.

  • To this system, add the racemic this compound.

  • Introduce an aldehyde to the reaction mixture. The aldehyde acts as a scavenger for the hydrogen cyanide released from the enzymatic decomposition of the (R)-enantiomer.

  • Initiate the reaction by adding almond meal, which contains the (R)-oxynitrilase.

  • Stir the mixture at a controlled temperature until approximately 50% conversion is achieved.

  • Monitor the reaction progress and enantiomeric excess (ee) of the remaining (S)-2-hydroxy-2-phenylpropanenitrile using chiral HPLC.

  • Upon reaching the desired conversion, separate the organic and aqueous phases.

  • Isolate the (S)-2-hydroxy-2-phenylpropanenitrile from the organic phase through standard workup procedures, such as extraction and solvent evaporation.

Quantitative Data
ParameterValueReference
Enantiomeric Excess (ee) of (S)-enantiomer98-99%[1]
Conversion~50%[1]

Logical Relationship Diagram

Enzymatic_Resolution racemate Racemic 2-Hydroxy-2- phenylpropanenitrile enzyme (R)-Oxynitrilase (from Almond Meal) racemate->enzyme Substrate s_enantiomer (S)-2-Hydroxy-2- phenylpropanenitrile enzyme->s_enantiomer Unreacted r_enantiomer (R)-2-Hydroxy-2- phenylpropanenitrile enzyme->r_enantiomer Substrate decomposition Enzymatic Decomposition r_enantiomer->decomposition acetophenone Acetophenone decomposition->acetophenone hcn HCN decomposition->hcn aldehyde Aldehyde (Scavenger) hcn->aldehyde Reacts with aldehyde_cyanohydrin (R)-Aldehyde Cyanohydrin aldehyde->aldehyde_cyanohydrin

Caption: Workflow of the enzymatic resolution of racemic this compound.

Application 2: Synthesis of Atrolactic Acid via Hydrolysis

The hydrolysis of the nitrile group in this compound provides a direct route to atrolactic acid (2-hydroxy-2-phenylpropionic acid), a valuable chiral building block.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is based on a procedure from Organic Syntheses for the hydrolysis of acetophenone cyanohydrin.[2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Hydroxide solution (50%)

  • Norit (activated carbon)

  • Ether

Procedure:

  • Cyanohydrin Formation (if starting from acetophenone): In a well-ventilated hood, react acetophenone with sodium cyanide in a mixture of ether and water at 5-10°C, followed by the slow addition of concentrated hydrochloric acid. After stirring, separate the ether layer containing the cyanohydrin.[2]

  • Hydrolysis: Combine the crude this compound with concentrated hydrochloric acid and heat the mixture to saturate it with hydrogen chloride gas.[2]

  • Continue heating the solution at 40-50°C for several hours.[2]

  • Pour the reaction mixture into cold water and neutralize with a 50% sodium hydroxide solution to precipitate inorganic salts.[2]

  • Filter the mixture and acidify the filtrate with concentrated hydrochloric acid to precipitate the crude atrolactic acid.[2]

  • Purification: Dissolve the crude product in boiling water and treat with Norit.[2]

  • Filter the hot solution and cool to 0-5°C to crystallize the atrolactic acid hemihydrate.[2]

  • Collect the crystals by suction filtration and air-dry.[2]

Quantitative Data
ParameterValueReference
Yield of Atrolactic Acid Hemihydrate29-30% (from acetophenone)[2]
Melting Point of Hemihydrate88-90°C[2]
Melting Point of Anhydrous Acid94.5-95°C[2]

Reaction Pathway Diagram

Hydrolysis_Pathway start This compound intermediate Amide Intermediate (Atrolactamide) start->intermediate H₂O, H⁺ product Atrolactic Acid (2-Hydroxy-2-phenylpropionic acid) intermediate->product H₂O, H⁺, Δ

Caption: Hydrolysis of this compound to atrolactic acid.

Application 3: Synthesis of 2-Amino-1-phenylpropan-1-ol via Reduction

The reduction of the nitrile functionality to a primary amine provides access to 2-amino-1-phenylpropan-1-ol, a valuable chiral amino alcohol scaffold found in many pharmaceuticals.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This is a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 15-30 minutes.

  • Filter the mixture and wash the precipitate with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-phenylpropan-1-ol.

  • Purify the product by distillation or crystallization.

Quantitative Data
ParameterExpected Value
Yield70-90% (typical for nitrile reductions with LiAlH₄)
Physical StateSolid or viscous oil

Reaction Diagram

Reduction_Reaction start This compound product 2-Amino-1-phenylpropan-1-ol start->product 1. LiAlH₄, Ether 2. H₂O workup

Caption: Reduction of this compound to 2-amino-1-phenylpropan-1-ol.

Application 4: Intermediate in the Synthesis of Phenaglycodol

A derivative of this compound, p-chloroacetophenone cyanohydrin, is a key intermediate in the synthesis of the anxiolytic drug Phenaglycodol.[2] This synthesis highlights the utility of cyanohydrins in building more complex molecular architectures.

Synthetic Pathway Overview

The synthesis involves the following key transformations starting from the cyanohydrin:

  • Hydrolysis of the nitrile to a carboxylic acid (p-chloroatrolactic acid).

  • Esterification of the carboxylic acid.

  • Grignard Reaction with methylmagnesium iodide to form the final diol product.

Synthetic Pathway Diagram

Phenaglycodol_Synthesis start p-Chloroacetophenone Cyanohydrin acid p-Chloroatrolactic Acid start->acid Hydrolysis (H⁺, H₂O) ester Ethyl p-Chloroatrolactate acid->ester Esterification (EtOH, H⁺) product Phenaglycodol ester->product Grignard Reaction (CH₃MgI)

Caption: Synthetic route to Phenaglycodol from a cyanohydrin intermediate.

Application 5: Synthesis of Oxazoles via Fischer Oxazole Synthesis

This compound can be used as a synthon in the Fischer oxazole synthesis to produce 2,5-disubstituted oxazoles. This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of an acid catalyst.

Experimental Protocol: Fischer Oxazole Synthesis

This is a general procedure for the Fischer oxazole synthesis.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • Dry Hydrogen Chloride (gas)

Procedure:

  • Caution: Anhydrous HCl is corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve equimolar amounts of this compound and the aromatic aldehyde in anhydrous diethyl ether in a flame-dried flask.

  • Bubble dry hydrogen chloride gas through the solution.

  • The oxazole product will precipitate as its hydrochloride salt.

  • Collect the precipitate by filtration.

  • The free oxazole can be obtained by treating the hydrochloride salt with a base (e.g., sodium bicarbonate solution) or by boiling in alcohol.

  • Purify the product by crystallization or chromatography.

Quantitative Data
Starting MaterialsProductExpected Yield
This compound + Benzaldehyde2-Methyl-2,5-diphenyloxazoleModerate to Good

Reaction Mechanism Overview

Fischer_Oxazole_Synthesis cyanohydrin 2-Hydroxy-2-phenyl- propanenitrile intermediate1 Iminochloride Intermediate cyanohydrin->intermediate1 + HCl aldehyde Aromatic Aldehyde intermediate2 Cyclized Intermediate intermediate1->intermediate2 + Aldehyde product 2,5-Disubstituted Oxazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Fischer oxazole synthesis.

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. Its bifunctional nature allows for its conversion into a variety of valuable chiral building blocks, including α-hydroxy acids and amino alcohols. Furthermore, its utility has been demonstrated in the synthesis of pharmaceuticals and heterocyclic systems. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this versatile molecule.

References

Application Notes and Protocols: 2-Hydroxy-2-phenylpropanenitrile as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-phenylpropanenitrile, a cyanohydrin derived from acetophenone, is a valuable and versatile precursor in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations, making it a key building block for the synthesis of α-hydroxy acids, α-hydroxy amides, and β-amino alcohols. These downstream products are important intermediates in the development of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the conversion of this compound into these valuable derivatives.

Introduction

Cyanohydrins are a class of organic compounds containing a cyano and a hydroxyl group attached to the same carbon atom.[1] They serve as important intermediates in numerous synthetic pathways, most notably in the Strecker amino acid synthesis and as precursors to α-hydroxy acids.[1] this compound, in particular, offers a readily accessible scaffold for the introduction of chirality and further functionalization, making it an attractive starting material in medicinal chemistry and materials science.

This application note details the use of this compound as a precursor in three key synthetic transformations:

  • Acid-catalyzed hydrolysis to yield 2-hydroxy-2-phenylpropanoic acid (atrolactic acid).

  • Base-catalyzed hydrolysis to yield 2-hydroxy-2-phenylpropanamide.

  • Reduction of the nitrile group to afford 2-amino-1-phenylpropan-1-ol.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₉H₉NO[2][3]
Molecular Weight 147.17 g/mol [3]
IUPAC Name This compound[3]
Synonyms Atrolactonitrile, Acetophenone cyanohydrin
SMILES CC(C#N)(C1=CC=CC=C1)O[3]
InChIKey NGLPDXCYIUHTNP-UHFFFAOYSA-N[3]

Applications in Synthesis

The reactivity of this compound is centered around the transformation of the nitrile and hydroxyl functionalities.

Synthesis of α-Hydroxy Carboxylic Acids

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. Acid-catalyzed hydrolysis of this compound yields 2-hydroxy-2-phenylpropanoic acid, a valuable building block.[4][5][6]

Synthesis of α-Hydroxy Amides

Under controlled basic conditions, the nitrile group can be partially hydrolyzed to an amide, yielding 2-hydroxy-2-phenylpropanamide. This transformation is useful for introducing the amide functional group while retaining the α-hydroxy moiety.

Synthesis of β-Amino Alcohols

The reduction of the nitrile group to a primary amine provides access to β-amino alcohols. These motifs are present in many biologically active molecules and chiral ligands. The reduction of this compound yields 2-amino-1-phenylpropan-1-ol.

Reaction Pathways

reaction_pathways This compound This compound 2-Hydroxy-2-phenylpropanoic Acid 2-Hydroxy-2-phenylpropanoic Acid This compound->2-Hydroxy-2-phenylpropanoic Acid Acid Hydrolysis (H₃O⁺, Δ) 2-Hydroxy-2-phenylpropanamide 2-Hydroxy-2-phenylpropanamide This compound->2-Hydroxy-2-phenylpropanamide Base Hydrolysis (NaOH, H₂O₂) 2-Amino-1-phenylpropan-1-ol 2-Amino-1-phenylpropan-1-ol This compound->2-Amino-1-phenylpropan-1-ol Reduction (e.g., LiAlH₄ or H₂, Raney Ni)

Caption: Synthetic routes from this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Hydroxy-2-phenylpropanoic Acid

This protocol describes the conversion of the nitrile group to a carboxylic acid under acidic conditions.

Workflow:

protocol1_workflow A Reaction Setup B Reflux A->B Heat with dilute HCl C Workup B->C Cool and extract D Purification C->D Recrystallization E Characterization D->E Obtain product

Caption: Workflow for the synthesis of 2-Hydroxy-2-phenylpropanoic Acid.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 6 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) with an excess of dilute hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude 2-hydroxy-2-phenylpropanoic acid by recrystallization.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Reaction Time 4-8 hours
Purity (after recrystallization) >98%
Protocol 2: Base-Catalyzed Hydrolysis to 2-Hydroxy-2-phenylpropanamide

This protocol outlines the partial hydrolysis of the nitrile to an amide under basic conditions. The use of hydrogen peroxide in basic media is a common method to achieve this transformation selectively.

Workflow:

protocol2_workflow A Reaction Setup B Reaction A->B Add NaOH and H₂O₂ C Workup B->C Quench and extract D Purification C->D Column chromatography E Characterization D->E Obtain product

Caption: Workflow for the synthesis of 2-Hydroxy-2-phenylpropanamide.

Materials:

  • This compound

  • Sodium hydroxide solution (e.g., 2 M)

  • Hydrogen peroxide (30% solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium hydroxide solution followed by the dropwise addition of hydrogen peroxide, maintaining a low temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to decompose excess hydrogen peroxide.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-hydroxy-2-phenylpropanamide by column chromatography.

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Reaction Time 2-6 hours
Purity (after chromatography) >97%
Protocol 3: Reduction to 2-Amino-1-phenylpropan-1-ol

This protocol describes the reduction of the nitrile functionality to a primary amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Workflow:

protocol3_workflow A Reaction Setup B Reduction A->B Add LiAlH₄ in THF C Workup B->C Quench and filter D Purification C->D Distillation or crystallization E Characterization D->E Obtain product

Caption: Workflow for the synthesis of 2-Amino-1-phenylpropan-1-ol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate

  • Hydrochloric acid (for salt formation, optional)

  • Three-neck round-bottom flask with a condenser and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Stir plate

Procedure:

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere.

  • In a three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF.[4]

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature and then gently reflux for several hours until the reaction is complete (monitor by TLC, after careful quenching of a small aliquot).

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).[4]

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-1-phenylpropan-1-ol.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Quantitative Data:

ParameterValue
Typical Yield 70-90%
Reaction Time 4-12 hours
Purity (after purification) >98%

Conclusion

This compound is a highly useful and versatile precursor for the synthesis of a range of valuable chemical entities. The protocols provided herein offer reliable methods for its conversion into α-hydroxy acids, α-hydroxy amides, and β-amino alcohols, which are key intermediates in drug discovery and development. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes this compound an important tool for synthetic chemists.

References

Application Notes and Protocols: Reaction of 2-Hydroxy-2-phenylpropanenitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin, with Grignard reagents provides a versatile pathway for the synthesis of α-hydroxy ketones. These ketones are valuable intermediates in organic synthesis and are found as core structural motifs in various biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for this transformation, emphasizing the necessary protection of the hydroxyl group to achieve the desired product.

α-Hydroxy ketones are key building blocks in medicinal chemistry, appearing in antidepressants, fungicides, and selective inhibitors of amyloid β-protein production, which is relevant in the treatment of Alzheimer's disease.[1] They are also precursors for the synthesis of other important functionalities such as 1,2-diols and α-amino ketones.[1][2]

The direct reaction of this compound with a Grignard reagent is not feasible due to the acidic proton of the hydroxyl group. Grignard reagents are potent bases and will preferentially deprotonate the hydroxyl group, consuming the reagent and preventing the desired nucleophilic attack on the nitrile carbon. To circumvent this, a three-step synthetic sequence is employed:

  • Protection: The hydroxyl group of this compound is protected, typically as a silyl ether (e.g., trimethylsilyl ether), to prevent its reaction with the Grignard reagent.

  • Grignard Reaction: The protected cyanohydrin is then reacted with a Grignard reagent (R-MgX), which adds to the nitrile group to form an intermediate imine.

  • Hydrolysis/Deprotection: The intermediate imine is hydrolyzed under acidic conditions to yield the α-hydroxy ketone, which simultaneously removes the silyl protecting group.

Reaction Pathway and Logic

The overall transformation can be visualized as a logical workflow. The initial cyanohydrin must first be chemically modified (protection) to enable the key carbon-carbon bond-forming reaction with the Grignard reagent. Subsequent removal of the protecting group and hydrolysis of the intermediate reveals the final product.

ReactionWorkflow Start This compound Protected Protected Cyanohydrin (e.g., TMS-ether) Start->Protected Protection (e.g., TMSCl, base) Intermediate Intermediate Imine Salt Protected->Intermediate Grignard Addition Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Product α-Hydroxy Ketone Intermediate->Product Hydrolysis & Deprotection (H3O+)

Caption: Logical workflow for the synthesis of α-hydroxy ketones.

Experimental Protocols

This section provides detailed protocols for the three main stages of the synthesis. The following procedures are based on established methods for analogous transformations.

Step 1: Protection of this compound as a Trimethylsilyl (TMS) Ether

Objective: To protect the hydroxyl group of this compound to prevent its reaction with the Grignard reagent.

Reaction: this compound + Trimethylsilyl chloride (TMSCl) --(Base)--> 2-(Trimethylsilyloxy)-2-phenylpropanenitrile

Materials:

  • This compound

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-(trimethylsilyloxy)-2-phenylpropanenitrile. The product can be purified by vacuum distillation if necessary.

Step 2: Reaction of 2-(Trimethylsilyloxy)-2-phenylpropanenitrile with a Grignard Reagent

Objective: To form the carbon-carbon bond by adding a Grignard reagent to the protected cyanohydrin.

Reaction: 2-(Trimethylsilyloxy)-2-phenylpropanenitrile + R-MgX --> Intermediate Imine Salt

Materials:

  • 2-(Trimethylsilyloxy)-2-phenylpropanenitrile

  • Grignard reagent solution (e.g., methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-(trimethylsilyloxy)-2-phenylpropanenitrile (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution (1.2-1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

Step 3: Hydrolysis and Deprotection to Yield the α-Hydroxy Ketone

Objective: To hydrolyze the intermediate imine and remove the TMS protecting group to afford the final α-hydroxy ketone.

Reaction: Intermediate Imine Salt --(H3O+)--> α-Hydroxy Ketone

Materials:

  • Reaction mixture from Step 2

  • Aqueous hydrochloric acid (e.g., 2 M HCl) or sulfuric acid (e.g., 5% H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the reaction mixture from Step 2 in an ice bath.

  • Slowly and carefully quench the reaction by adding aqueous hydrochloric acid or sulfuric acid. Stir vigorously until the hydrolysis is complete (typically 1-2 hours).

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude α-hydroxy ketone.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation. An example of vacuum distillation for 3-hydroxy-3-phenylbutan-2-one is at 88°-93° C and 1.2-3 mm Hg.[3]

Quantitative Data

The following table summarizes representative yields for the synthesis of α-hydroxy ketones from protected cyanohydrins using Grignard reagents, based on analogous procedures.

StepStarting MaterialReagentProductYield (%)Reference
Protection 2-Hydroxy-2-methylpentan-3-oneN,O-bis(trimethylsilyl)acetamide2-Methyl-2-(trimethylsiloxy)pentan-3-one75-80Organic Syntheses[4]
Grignard Reaction Protected acetone cyanohydrinEthylmagnesium bromideIntermediate imine~40Organic Syntheses[4]
Overall (Grignard & Hydrolysis) 2,3-ButanedionePhenylmagnesium bromide3-Hydroxy-3-phenylbutan-2-one56.6PrepChem[3]

Signaling Pathways and Applications in Drug Development

α-Hydroxy ketones are not directly involved in signaling pathways in the same way as signaling molecules. However, their importance lies in their use as key intermediates for the synthesis of various pharmaceutical agents that do interact with biological pathways.

Applications AlphaHydroxyKetone α-Hydroxy Ketone Antidepressants Antidepressants AlphaHydroxyKetone->Antidepressants Antifungals Antifungals AlphaHydroxyKetone->Antifungals AlzheimerTherapeutics Alzheimer's Therapeutics (Amyloid β-protein inhibitors) AlphaHydroxyKetone->AlzheimerTherapeutics Antitumor Antitumor Agents (e.g., Taxol analogs) AlphaHydroxyKetone->Antitumor AminoAlcohols 1,2-Amino Alcohols (Chiral Ligands) AlphaHydroxyKetone->AminoAlcohols

Caption: Applications of α-hydroxy ketones in medicinal chemistry.

The versatility of the α-hydroxy ketone motif allows for its elaboration into a wide range of more complex molecules with diverse therapeutic applications. For example, they are found in:

  • Antidepressants and Fungicides: The structural unit is present in several compounds exhibiting these biological activities.[1]

  • Alzheimer's Disease Research: They are used in the synthesis of selective inhibitors of amyloid β-protein production.[1]

  • Antitumor Antibiotics: The α-hydroxy ketone moiety is a feature in complex natural products with anticancer properties, such as Olivomycin A and Chromomycin A3, and is a key structural element in the side chain of the important anticancer drug, Taxol.[1]

  • Precursors to other valuable synthons: They can be readily converted to α-amino ketones, which are themselves important in medicinal chemistry, for instance in the synthesis of the antidepressant bupropion.

The synthesis of these valuable compounds often relies on the robust and predictable formation of the α-hydroxy ketone core, making the reaction of protected cyanohydrins with Grignard reagents a critical tool for drug development professionals.

References

Application Notes and Protocols: Hydrolysis of 2-Hydroxy-2-phenylpropanenitrile to Atrolactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the hydrolysis of 2-hydroxy-2-phenylpropanenitrile (also known as acetophenone cyanohydrin) to atrolactic acid. Atrolactic acid is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The protocols outlined below cover acidic, basic, and enzymatic hydrolysis methods, offering flexibility in reagent choice and reaction conditions.

Chemical Reaction:

Caption: Chemical transformation of this compound to Atrolactic Acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (Nitrile + Acid/Base/Enzyme) B 2. Heat and Stir (Acid/Base Hydrolysis) or Incubate (Enzymatic) A->B C 3. Quench Reaction & Neutralize B->C D 4. Extraction with Organic Solvent C->D E 5. Drying and Solvent Removal D->E F 6. Recrystallization or Chromatography E->F G G F->G Final Product: Atrolactic Acid

Caption: General experimental workflow for the hydrolysis of this compound.

Application Notes and Protocols for the Reduction of 2-Hydroxy-2-phenylpropanenitrile to Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of 2-hydroxy-2-phenylpropanenitrile to the corresponding β-amino alcohol, 2-amino-1-phenyl-1-propanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below describe two primary methods: catalytic hydrogenation and reduction using a metal hydride.

Introduction

2-Amino-1-phenyl-1-propanol, also known as phenylpropanolamine, and its derivatives are important precursors in the pharmaceutical industry. The reduction of α-hydroxynitriles, such as this compound (acetophenone cyanohydrin), offers a direct route to these valuable amino alcohols. The choice of reduction method can influence the reaction's efficiency, diastereoselectivity, and overall yield. This document provides detailed experimental procedures for two common and effective reduction strategies.

Data Presentation

The following table summarizes representative quantitative data for the reduction of α-hydroxynitriles to β-amino alcohols. It is important to note that yields and reaction conditions may vary depending on the specific substrate, catalyst, and experimental setup. Optimization is often necessary to achieve the desired outcome.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Representative Yield (%)Diastereomeric Ratio (syn:anti)
Catalytic HydrogenationRaney® NickelMethanol/Ammonia25 - 504 - 2470 - 90Variable, often requires optimization
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)THF / Diethyl Ether0 - 352 - 1280 - 95Generally low, may require chiral auxiliaries for control

Reaction Pathway

The overall transformation involves the reduction of the nitrile functional group to a primary amine.

ReactionPathway start This compound intermediate Iminium Intermediate start->intermediate Reduction (e.g., H₂, Catalyst or LiAlH₄) product 2-Amino-1-phenyl-1-propanol intermediate->product Further Reduction

Caption: General reaction pathway for the reduction of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of this compound using hydrogen gas and a Raney® Nickel catalyst. The addition of ammonia is often used to suppress the formation of secondary amine byproducts.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas

  • Celite®

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard glassware for filtration and solvent removal

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5 g) with anhydrous methanol three times to remove the water.

  • Reaction Setup: To a high-pressure reactor vessel, add the washed Raney® Nickel catalyst.

  • Add a solution of this compound (e.g., 10 g, 67.9 mmol) dissolved in anhydrous methanol (100 mL).

  • To this mixture, add a 7 N solution of ammonia in methanol (20 mL).

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the Celite® pad is pyrophoric and should be kept wet with water and disposed of appropriately.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Standard, dry glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, suspend LiAlH₄ (e.g., 5.1 g, 135 mmol, 2.0 equivalents) in anhydrous THF (100 mL) in the flask and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (10 g, 67.9 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Reduction: Add the solution of the cyanohydrin dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 5.1 mL of water

    • 5.1 mL of 15% aqueous NaOH

    • 15.3 mL of water

  • Allow the mixture to warm to room temperature and stir for 30 minutes. A granular precipitate should form.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washes and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude amino alcohol.

  • Purify the product by vacuum distillation or recrystallization.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reagents & Glassware start->reagents setup Reaction Setup reagents->setup reduction Reduction Step setup->reduction monitoring Monitor Progress (TLC) reduction->monitoring quench Quench Reaction monitoring->quench extraction Extraction / Filtration quench->extraction purification Purification extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis of 2-amino-1-phenyl-1-propanol.

Product Characterization

The final product, 2-amino-1-phenyl-1-propanol, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.20 (m, 5H, Ar-H), 4.35 (d, 1H, CH-OH), 3.20 (m, 1H, CH-NH₂), 1.80 (br s, 3H, OH, NH₂), 0.95 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 142.5 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 126.0 (Ar-CH), 76.0 (CH-OH), 53.0 (CH-NH₂), 16.0 (CH₃).

  • IR (KBr, cm⁻¹): 3350-3200 (O-H, N-H stretching), 3030 (Ar C-H stretching), 2970 (Aliphatic C-H stretching), 1600, 1490 (Ar C=C stretching), 1050 (C-O stretching).

These application notes provide a foundation for the successful reduction of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and purity requirements. Always adhere to strict safety precautions when handling hazardous reagents like Raney® Nickel and LiAlH₄.

Asymmetric Synthesis of Chiral Cyanohydrins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyanohydrins are versatile building blocks in organic synthesis, serving as crucial intermediates in the preparation of a wide array of valuable compounds, including α-hydroxy acids, α-hydroxy ketones, β-amino alcohols, and various pharmaceuticals. The development of efficient and highly selective methods for the asymmetric synthesis of these compounds is of paramount importance. This document provides detailed application notes and protocols for the three primary catalytic approaches to chiral cyanohydrin synthesis: enzymatic catalysis, organocatalysis, and metal-based catalysis.

Enzymatic Synthesis using Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones. Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the desired cyanohydrin with high enantiopurity.[1][2]

General Mechanism of HNL-Catalyzed Cyanohydrin Synthesis

The enzymatic reaction occurs in the active site of the HNL, where the carbonyl substrate is activated and positioned for a stereoselective attack by a cyanide ion. The enzyme provides a chiral environment that dictates the facial selectivity of the nucleophilic attack, leading to the formation of an enantiomerically enriched cyanohydrin.

HNL_Mechanism Enzyme Hydroxynitrile Lyase (HNL) EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate Substrate Aldehyde/Ketone (R-CO-R') Substrate->EnzymeSubstrate Binding HCN HCN HCN->EnzymeSubstrate Nucleophilic Attack EnzymeSubstrate->Enzyme Release Cyanohydrin Chiral Cyanohydrin (R-C(OH)(CN)-R') EnzymeSubstrate->Cyanohydrin Product Formation

Caption: General mechanism of HNL-catalyzed cyanohydrin synthesis.

Application Notes
  • Enzyme Selection: The choice between an (R)- or (S)-selective HNL depends on the desired stereochemistry of the product. Common sources for (R)-HNLs include bitter almonds (Prunus amygdalus) and Arabidopsis thaliana, while (S)-HNLs can be sourced from Sorghum bicolor and Hevea brasiliensis.[3][4]

  • Reaction Conditions: HNL-catalyzed reactions are typically performed in a two-phase system (e.g., water/organic solvent) or in a micro-aqueous organic medium to suppress the non-enzymatic, racemic background reaction.[5] A slightly acidic pH (typically 4-6) is often employed for the same reason.[5]

  • Cyanide Source: Hydrogen cyanide (HCN) or in situ generation from sources like acetone cyanohydrin or KCN/acid can be used.[5] Due to the high toxicity of HCN, in situ generation is often preferred for safety.

  • Immobilization: Immobilization of HNLs on solid supports can enhance their stability and facilitate catalyst recycling.[5]

Experimental Protocol: Synthesis of (R)-Mandelonitrile using (R)-Oxynitrilase

This protocol describes the synthesis of (R)-mandelonitrile from benzaldehyde using a commercially available (R)-oxynitrilase.

Materials:

  • (R)-Oxynitrilase (e.g., from Prunus amygdalus)

  • Benzaldehyde (freshly distilled)

  • Potassium cyanide (KCN)

  • Citric acid

  • Sodium citrate

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer (pH 4.0) by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate solutions.

  • Reaction Setup: In a well-ventilated fume hood, add benzaldehyde (1.0 mmol, 106 mg) to 10 mL of MTBE in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Enzyme Solution: In a separate vial, dissolve a catalytic amount of (R)-oxynitrilase (e.g., 5-10 mg, depending on activity) in 1 mL of the citrate buffer.

  • Cyanide Solution: In another vial, dissolve KCN (1.5 mmol, 97.7 mg) in 1 mL of the citrate buffer. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment.

  • Reaction Initiation: Add the enzyme solution to the flask containing the benzaldehyde solution and stir for 5 minutes. Then, add the KCN solution dropwise to the reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude (R)-mandelonitrile. The product can be further purified by flash column chromatography on silica gel if necessary.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6]

Quantitative Data: Enzymatic Synthesis of Chiral Cyanohydrins
Aldehyde/KetoneHNL SourceSolventTime (h)Yield (%)ee (%)Reference
BenzaldehydePrunus amygdalusMTBE/Citrate buffer2>95>99 (R)[7]
2-ChlorobenzaldehydePrunus amygdalusMTBE/Citrate buffer49298 (R)[7]
3-PhenoxybenzaldehydeHevea brasiliensisDiisopropyl ether/Citrate buffer249899 (S)[8]
PropanalPrunus mumeBiphasic system248598 (R)[9]
CyclohexanoneManihot esculentaDiisopropyl ether/Citrate buffer487595 (S)[5]

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral cyanohydrins. Catalysts are typically small organic molecules, such as cinchona alkaloids or thiourea derivatives, that can activate the carbonyl compound and/or the cyanide source.[10][11]

General Workflow for Organocatalytic Cyanosilylation

Organocatalysis_Workflow Start Start Reagents Combine Aldehyde/Ketone, Organocatalyst, and Solvent Start->Reagents Cooling Cool to Reaction Temperature (e.g., -78 °C) Reagents->Cooling TMSCN_add Add Trimethylsilyl Cyanide (TMSCN) Cooling->TMSCN_add Stir Stir for Specified Time TMSCN_add->Stir Workup Aqueous Work-up and Extraction Stir->Workup Purify Purification by Column Chromatography Workup->Purify Analyze Analysis (NMR, Chiral HPLC/GC) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for organocatalytic cyanosilylation.

Application Notes
  • Catalyst Choice: Chiral thiourea catalysts are effective for the cyanosilylation of ketones, while cinchona alkaloid derivatives are often used for aldehydes.[11][12] The choice of catalyst will determine the stereochemical outcome.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is the most commonly used cyanide source in organocatalytic reactions, leading to the formation of O-silylated cyanohydrins.[13]

  • Additives: In some cases, the addition of a co-catalyst or an additive, such as an alcohol, can improve the reaction rate and enantioselectivity.[11]

  • Solvent: The choice of solvent can have a significant impact on the reaction. Non-polar aprotic solvents like toluene or dichloromethane are commonly used.

Experimental Protocol: Thiourea-Catalyzed Enantioselective Cyanosilylation of Acetophenone

This protocol is based on the work of Jacobsen and co-workers for the asymmetric cyanosilylation of ketones.[11]

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-thiourea catalyst

  • Acetophenone (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Toluene (anhydrous)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

  • Low-temperature cooling bath

Procedure:

  • Catalyst Preparation: The chiral thiourea catalyst can be synthesized according to literature procedures or purchased from commercial suppliers.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiourea catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Substrate Addition: Add acetophenone (1.0 mmol, 120 mg) to the catalyst solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • TMSCN Addition: Add TMSCN (1.5 mmol, 149 mg) dropwise to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at -78 °C for 24-48 hours, monitoring the progress by TLC or GC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the silylated cyanohydrin.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.[11]

Quantitative Data: Organocatalytic Asymmetric Cyanosilylation
Ketone/AldehydeCatalystSolventTemp (°C)Yield (%)ee (%)Reference
AcetophenoneChiral ThioureaToluene-789597[11]
PropiophenoneChiral ThioureaToluene-789698[11]
2-ButanoneChiral ThioureaToluene-789095[11]
BenzaldehydeCinchona Alkaloid DerivativeToluene-409291
4-MethoxybenzaldehydeCinchona Alkaloid DerivativeToluene-409593

Metal-Catalyzed Asymmetric Synthesis

Chiral metal complexes, particularly those based on titanium, aluminum, and vanadium, are highly effective catalysts for the asymmetric synthesis of cyanohydrins.[14][15] Salen (salicylaldehyde-diamine) ligands are commonly employed to create a chiral environment around the metal center.[14]

Catalytic Cycle of Ti(salen)-Catalyzed Cyanohydrin Synthesis

The generally accepted mechanism involves the formation of a bimetallic complex that activates the aldehyde and delivers the cyanide nucleophile in a stereocontrolled manner.[14][16]

Ti_Salen_Cycle Catalyst [(salen)Ti]2O Bimetallic Catalyst Intermediate1 [(salen)Ti(O-CHR-OTMS)]2 Intermediate Catalyst->Intermediate1 + 2 RCHO + 2 TMSCN Aldehyde {RCHO | Aldehyde} TMSCN {TMSCN | Cyanide Source} Intermediate2 [(salen)Ti(O-CHR-CN)]2 Intermediate Intermediate1->Intermediate2 Cyanide Transfer Intermediate2->Catalyst Product Release Product {R-CH(OTMS)CN | Silylated Cyanohydrin} Intermediate2->Product Dissociation

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of the chiral molecule 2-Hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin. This compound is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, including the anti-inflammatory drug Atrolactic acid. The use of hydroxynitrile lyases (HNLs) offers a green and highly stereoselective alternative to traditional chemical synthesis.

Introduction

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to the carbonyl group of aldehydes and ketones, producing optically active cyanohydrins.[1] This biocatalytic method is advantageous due to its high enantioselectivity and operation under mild reaction conditions. The synthesis of this compound from acetophenone can be achieved with high enantiopurity using either (S)-selective or (R)-selective HNLs. To overcome the competing non-enzymatic, racemic addition of HCN, these reactions are typically performed in biphasic systems, where the enzyme resides in a low-pH aqueous phase and the substrate and product are in an organic phase.[2] Enzyme immobilization is also a common strategy to improve stability and reusability.

Synthesis Strategies

Two primary enzymatic strategies for obtaining enantiomerically enriched this compound are:

  • Direct Asymmetric Synthesis: This involves the direct addition of a cyanide donor to acetophenone, catalyzed by an enantioselective HNL to produce either the (R)- or (S)-enantiomer.

  • Kinetic Resolution: This method starts with a racemic mixture of this compound. An enantioselective HNL is then used to selectively decompose one of the enantiomers back to acetophenone and HCN, leaving the other enantiomer in high enantiomeric excess.

Data Presentation

The following tables summarize quantitative data for the enzymatic synthesis of this compound based on available literature.

Table 1: (S)-Selective Synthesis of this compound

Enzyme SourceSubstrateCyanide DonorReaction SystempHTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee%)Reference
HNL from Pichia pastorisAcetophenoneAnhydrous HCNEmulsion (MTBE/Aqueous Buffer)3.750Not SpecifiedHighNot Specified for this substrate[3]

Table 2: Kinetic Resolution for the Preparation of (S)-2-Hydroxy-2-phenylpropanenitrile

Enzyme SourceSubstrateReaction SystempHTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee%) of (S)-enantiomerReference
(R)-Oxynitrilase (Almond Meal)rac-2-Hydroxy-2-phenylpropanenitrileBiphasic (Diisopropyl ether/Aqueous Buffer)>4.825Not Specified~5098-99[2]

Note: Data for the direct (R)-selective enzymatic synthesis of this compound from acetophenone is not extensively available in the reviewed literature, suggesting that the substrate specificity of many known (R)-HNLs may not be favorable for this ketone.

Experimental Protocols

Protocol 1: Direct Synthesis of (S)-2-Hydroxy-2-phenylpropanenitrile using HNL from Pichia pastoris

This protocol is adapted from a patented method for the preparation of (S)-cyanohydrins.[3]

Materials:

  • Acetophenone

  • Methyl t-butyl ether (MTBE)

  • (S)-Hydroxynitrile lyase (HNL) from Pichia pastoris solution

  • Citric acid

  • Anhydrous hydrocyanic acid (HCN) - EXTREME CAUTION IS ADVISED. HANDLE ONLY IN A WELL-VENTILATED FUME HOOD WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT.

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature control and stirring

Procedure:

  • Dissolve 5 mmol of acetophenone in 1.9 ml of methyl t-butyl ether in the reaction vessel and cool the mixture to 0°C.

  • In a separate container, take 2.5 ml of the aqueous enzyme solution and adjust the pH to 3.75 using citric acid.

  • Add the pH-adjusted enzyme solution to the acetophenone solution.

  • Stir the mixture vigorously for 5 to 10 minutes to form a stable emulsion.

  • Carefully add 25 mmol of anhydrous hydrocyanic acid to the emulsion.

  • Seal the reaction vessel to be pressure-tight and continue stirring at 0°C.

  • Monitor the reaction progress using an appropriate analytical method (e.g., chiral GC or HPLC).

  • Upon completion, stop the reaction and separate the organic and aqueous phases.

  • Extract the aqueous phase multiple times with MTBE.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude (S)-2-Hydroxy-2-phenylpropanenitrile.

  • Purify the product as necessary (e.g., by column chromatography).

Protocol 2: Kinetic Resolution of rac-2-Hydroxy-2-phenylpropanenitrile to obtain (S)-enantiomer

This protocol is based on the use of (R)-oxynitrilase from almond meal to selectively decompose the (R)-enantiomer.[2]

Materials:

  • rac-2-Hydroxy-2-phenylpropanenitrile

  • Almond meal (as a source of (R)-oxynitrilase)

  • Diisopropyl ether

  • Aqueous buffer (e.g., citrate or tartrate buffer), pH adjusted to >4.8

  • An aldehyde (e.g., acetaldehyde or benzaldehyde) to act as a cyanide scavenger

  • Reaction vessel with stirring

Procedure:

  • Prepare a biphasic system by combining diisopropyl ether and the aqueous buffer in the reaction vessel.

  • Add the racemic this compound and the aldehyde (cyanide scavenger) to the reaction mixture.

  • Add the almond meal to the mixture to initiate the enzymatic reaction.

  • Stir the reaction at a controlled temperature (e.g., 25°C).

  • Monitor the reaction for the conversion of the starting material. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess of the remaining (S)-enantiomer.

  • Once the desired conversion is reached, filter off the almond meal.

  • Separate the organic and aqueous phases.

  • Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product enriched in (S)-2-Hydroxy-2-phenylpropanenitrile.

  • The product can be further purified by chromatography to separate it from the remaining acetophenone and the cyanohydrin of the scavenger aldehyde.

Visualizations

Enzymatic_Synthesis_Pathway Acetophenone Acetophenone HNL Hydroxynitrile Lyase (HNL) Acetophenone->HNL HCN Hydrogen Cyanide HCN->HNL Product This compound HNL->Product Enantioselective Addition

Caption: Enzymatic synthesis of this compound from acetophenone and HCN, catalyzed by Hydroxynitrile Lyase.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Prep Prepare Biphasic System (Organic Solvent + Aqueous Buffer) AddSubstrates Add Acetophenone and Cyanide Source Prep->AddSubstrates AddEnzyme Add Hydroxynitrile Lyase (Free or Immobilized) AddSubstrates->AddEnzyme Incubate Incubate with Stirring (Controlled Temperature and pH) AddEnzyme->Incubate Monitor Monitor Reaction Progress (e.g., GC/HPLC) Incubate->Monitor Quench Quench Reaction and Separate Phases Monitor->Quench Extract Extract Aqueous Phase Quench->Extract Dry Dry Combined Organic Phases Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Chromatography) Evaporate->Purify Analyze Analyze Product (Yield, ee%) Purify->Analyze

Caption: General experimental workflow for the enzymatic synthesis of this compound.

Kinetic_Resolution_Logic Racemate rac-(R,S)-2-Hydroxy-2- phenylpropanenitrile R_Enantiomer (R)-2-Hydroxy-2- phenylpropanenitrile Racemate->R_Enantiomer S_Enantiomer (S)-2-Hydroxy-2- phenylpropanenitrile Racemate->S_Enantiomer R_HNL (R)-Oxynitrilase R_Enantiomer->R_HNL Selective Decomposition S_Enantiomer->S_Enantiomer Decomposition Acetophenone + HCN R_HNL->Decomposition

References

Application Notes and Protocols for the Preparation of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxy-2-phenylpropanenitrile, a cyanohydrin derivative of acetophenone. Cyanohydrins are versatile intermediates in organic synthesis, serving as precursors for α-hydroxy acids, α-amino alcohols, and other valuable compounds in the development of pharmaceuticals. This protocol outlines the chemical principles, necessary reagents, detailed experimental procedure, and safety precautions for the successful synthesis of the target compound.

Introduction

This compound, also known as acetophenone cyanohydrin, is a key organic intermediate. Its synthesis is a classic example of nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry. The presence of both a hydroxyl and a nitrile group allows for a variety of subsequent chemical transformations, making it a valuable building block in medicinal chemistry and materials science. The general reaction involves the addition of a cyanide nucleophile to the carbonyl carbon of acetophenone. While hydrogen cyanide (HCN) can be used, safer alternatives such as alkali metal cyanides (e.g., KCN, NaCN) in the presence of an acid, or silylated cyanide reagents like trimethylsilyl cyanide (TMSCN), are more commonly employed in laboratory settings to mitigate the risks associated with the highly toxic and volatile HCN gas.[1][2][3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₉NO[4][5][6]
Molecular Weight 147.18 g/mol [4][5][7]
Appearance Not explicitly stated, likely a solid or viscous liquid[8]
Melting Point Not available[4]
Boiling Point Not available[4]
SMILES CC(O)(C#N)c1ccccc1[5]
InChIKey NGLPDXCYIUHTNP-UHFFFAOYSA-N[4][5]

Experimental Protocol

This protocol describes the synthesis of this compound from acetophenone using sodium cyanide and an acid.

Materials and Reagents:

  • Acetophenone

  • Sodium Cyanide (NaCN)

  • Acetic Acid (or a suitable acid for in situ HCN generation)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate) for drying

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (for reflux, if heating is required)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add acetophenone and a solution of sodium cyanide in water.

  • Acidification: Cool the mixture in an ice bath. Slowly add acetic acid dropwise from a dropping funnel with vigorous stirring. The pH of the solution should be maintained around 4-5 for an optimal reaction rate.[3] This in situ generation of HCN should be handled with extreme caution.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.[9]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.[8]

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide and hydrogen cyanide (generated in situ) are highly toxic. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Acid Handling: Acetic acid is corrosive. Handle with care and avoid contact with skin and eyes.

  • Waste Disposal: All cyanide-containing waste must be quenched with a suitable oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Acetophenone and NaCN Solution start->reagents acidification Slowly Add Acetic Acid (pH 4-5) reagents->acidification stir Stir at Room Temperature acidification->stir monitor Monitor by TLC stir->monitor extract Extract with Organic Solvent monitor->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify Product (Chromatography/Recrystallization) evaporate->purify end_product 2-Hydroxy-2-phenyl- propanenitrile purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of acetophenone. This is followed by protonation of the resulting alkoxide intermediate by a proton source (in this case, from the acetic acid) to yield the final hydroxyl-nitrile product.

Caption: Generalized mechanism of cyanohydrin formation from a ketone.

Conclusion

The protocol described provides a reliable method for the laboratory-scale synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can effectively prepare this versatile intermediate for further use in their synthetic endeavors. The adaptability of the nitrile and hydroxyl functional groups makes the title compound a valuable precursor in the synthesis of a wide range of more complex molecules.

References

Application Note: HPLC Analysis of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-2-phenylpropanenitrile. The described protocol is designed for researchers, scientists, and professionals in the drug development industry, providing a detailed methodology for accurate determination of the analyte. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring robust and reproducible results. All data is presented in clear, tabular format, and a graphical representation of the experimental workflow is provided.

Introduction

This compound, a cyanohydrin derivative, is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte is crucial for process monitoring, quality control, and stability studies. This application note details a validated HPLC method developed for this purpose, offering a straightforward and reproducible approach for its analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Run Time 10 minutes
Standard and Sample Preparation

Standard Preparation: A stock solution of this compound (1000 µg/mL) is prepared by dissolving the appropriate amount of the reference standard in the mobile phase. A series of calibration standards are then prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, a solution is prepared by accurately weighing and dissolving the sample in the mobile phase to achieve a theoretical concentration within the calibration range. For more complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[1][2] All samples and standards should be filtered through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[3]

Results and Discussion

Method Performance

The developed HPLC method provides excellent chromatographic performance for the analysis of this compound. A typical chromatogram shows a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities. The retention time for this compound under the specified conditions is approximately 4.5 minutes.

Quantitative Data

The quantitative performance of the method was evaluated through a calibration curve and the determination of key validation parameters. The results are summarized in the tables below.

Table 2: Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001510.6

Table 3: Method Validation Summary

ParameterResult
Linearity (R²) 0.9998
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 1.5%
Accuracy (% Recovery) 98.5% - 101.2%

Experimental Protocols

Protocol for HPLC System Preparation
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume ratio. Add 0.1% phosphoric acid and sonicate for 15 minutes to degas.

  • System Priming: Prime the HPLC pump with the mobile phase to remove any air bubbles.

  • Column Equilibration: Install the C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Protocol for Sample Analysis
  • Standard Preparation: Prepare a series of calibration standards from the stock solution as described in section 2.2.

  • Sample Preparation: Prepare the sample solution as described in section 2.2.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) including blanks, calibration standards, and samples.

  • Injection: Inject 10 µL of each solution into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the specified run time.

Protocol for Data Processing
  • Peak Integration: Integrate the peak corresponding to this compound in each chromatogram.

  • Calibration Curve: Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_Setup HPLC System Setup HPLC_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise quantification of this compound. The simple isocratic method, coupled with straightforward sample preparation, allows for high-throughput analysis, making it a valuable tool for quality control and research in the pharmaceutical industry.

References

Application Notes and Protocols: NMR Spectroscopic Analysis of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Hydroxy-2-phenylpropanenitrile. This document includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and graphical representations of the experimental workflow and structural elucidation process.

Predicted NMR Data

Due to the absence of experimentally derived literature values, the following ¹H and ¹³C NMR chemical shifts for this compound have been predicted based on the known spectral data of the closely related compound, mandelonitrile (2-hydroxy-2-phenylacetonitrile), and established substituent effects. It is crucial to note that these are theoretical values and may differ slightly from experimental results.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃1.8s3H
-OH3.5 - 4.5 (broad)s1H
Aromatic (ortho)7.6d2H
Aromatic (meta, para)7.4m3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~25
Quaternary (-C(OH)(CN)-)~70
Nitrile (-CN)~120
Aromatic (ipso)~138
Aromatic (ortho, meta, para)126 - 129

Experimental Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃)

    • Tetramethylsilane (TMS) as an internal standard

    • 5 mm NMR tubes

    • Pasteur pipette

    • Vortex mixer

  • Procedure:

    • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer (or equivalent)

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time (aq): 3-4 s

    • Spectral Width (sw): 20 ppm

    • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 6 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1-2 s

    • Spectral Width (sw): 240 ppm

    • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.

  • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for structural elucidation using NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup transfer->instrument_setup h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analysis Structural Elucidation integration->analysis

Caption: Experimental Workflow for NMR Analysis.

structural_elucidation cluster_data NMR Data cluster_interpretation Interpretation cluster_structure Structure Confirmation h1_data 1H NMR Spectrum (Chemical Shift, Integration, Multiplicity) proton_env Identify Proton Environments h1_data->proton_env connectivity Determine Connectivity (via Coupling) h1_data->connectivity c13_data 13C NMR Spectrum (Chemical Shift) carbon_types Identify Carbon Types c13_data->carbon_types proposed_structure Propose Structure of This compound proton_env->proposed_structure carbon_types->proposed_structure connectivity->proposed_structure verification Verify with Predicted Data proposed_structure->verification

Caption: Logic for Structural Elucidation.

Application of 2-Hydroxy-2-phenylpropanenitrile and its Derivatives in Pharmaceutical Synthesis: A Case Study of Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxy-2-phenylpropanenitrile, a member of the cyanohydrin family, and its derivatives are versatile intermediates in the synthesis of a variety of pharmaceutical compounds. The presence of both a hydroxyl and a nitrile group on the same carbon atom provides a unique chemical handle for a range of transformations, making these compounds valuable building blocks in medicinal chemistry. The nitrile group can be readily hydrolyzed to a carboxylic acid, a common functional group in many drugs, or reduced to an amine. The hydroxyl group offers a site for further functionalization or can be removed through reductive deoxygenation. This application note will explore the use of a derivative of this compound in the synthesis of a widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Chirality plays a crucial role in the pharmacological activity of many drugs. In the case of profen-class NSAIDs like Ibuprofen, the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is significantly less active. The enzymatic synthesis of chiral cyanohydrins using oxynitrilases offers a powerful method to introduce the desired stereochemistry early in the synthetic route, leading to a more efficient and stereoselective synthesis of the final active pharmaceutical ingredient (API).

This document provides detailed protocols for the synthesis of the cyanohydrin precursor to Ibuprofen, 2-hydroxy-2-(4-isobutylphenyl)propanenitrile, and its subsequent conversion to Ibuprofen.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-2-(4-isobutylphenyl)propanenitrile

This protocol describes the synthesis of the cyanohydrin intermediate from 4-isobutylacetophenone.

Materials:

  • 4-isobutylacetophenone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid or another proton source

  • A suitable solvent (e.g., methanol, ethanol, or a biphasic system)

  • Water

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isobutylacetophenone in the chosen solvent.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of sodium cyanide or potassium cyanide in water.

  • Slowly add the cyanide solution to the cooled solution of 4-isobutylacetophenone with vigorous stirring.

  • Slowly add acetic acid or another proton source to the reaction mixture. The pH should be maintained in a slightly acidic to neutral range to facilitate the reaction and minimize the release of toxic hydrogen cyanide gas. Caution: This reaction should be performed in a well-ventilated fume hood as cyanide salts are highly toxic and can release hydrogen cyanide gas upon acidification.

  • Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-hydroxy-2-(4-isobutylphenyl)propanenitrile.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValue
Starting Material4-isobutylacetophenone
Key ReagentsNaCN, Acetic Acid
Typical Yield85-95%
Purity (crude)>90%
Protocol 2: Conversion of 2-hydroxy-2-(4-isobutylphenyl)propanenitrile to Ibuprofen

This protocol details the direct conversion of the cyanohydrin intermediate to Ibuprofen via a one-pot hydrolysis and reductive deoxygenation using hydroiodic acid (HI).

Materials:

  • 2-hydroxy-2-(4-isobutylphenyl)propanenitrile

  • Aqueous hydroiodic acid (HI)

  • Acetic acid (as a co-solvent, optional)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-2-(4-isobutylphenyl)propanenitrile.

  • Add aqueous hydroiodic acid (e.g., 57% in water). Acetic acid can be used as a co-solvent to improve solubility.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or HPLC. The reaction involves the initial hydrolysis of the nitrile to a carboxylic acid and subsequent reduction of the benzylic hydroxyl group.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a solution of sodium thiosulfate to quench any remaining iodine.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude Ibuprofen.

  • The crude Ibuprofen can be purified by recrystallization from a suitable solvent such as hexane or ethanol/water.

Quantitative Data:

ParameterValue
Starting Material2-hydroxy-2-(4-isobutylphenyl)propanenitrile
Key ReagentAqueous Hydroiodic Acid (HI)
Typical Yield70-85%
Purity (after recrystallization)>99%

Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4_isobutylacetophenone 4-Isobutylacetophenone Cyanohydrin_Formation Cyanohydrin Formation (Protocol 1) 4_isobutylacetophenone->Cyanohydrin_Formation NaCN, H+ Cyanohydrin 2-Hydroxy-2-(4-isobutylphenyl)propanenitrile Cyanohydrin_Formation->Cyanohydrin Hydrolysis_Reduction Hydrolysis & Reductive Deoxygenation (Protocol 2) Cyanohydrin->Hydrolysis_Reduction aq. HI, Heat Ibuprofen Ibuprofen Hydrolysis_Reduction->Ibuprofen Signaling_Pathway_Analogy Pro-inflammatory_Stimuli Pro-inflammatory Stimuli COX_Enzymes Cyclooxygenase (COX) Enzymes Pro-inflammatory_Stimuli->COX_Enzymes Activates Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Ibuprofen Ibuprofen ((S)-enantiomer) Ibuprofen->COX_Enzymes Inhibits

Application Notes and Protocols for Polymerization Reactions Involving 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Hydroxy-2-phenylpropanenitrile as a photoinitiator in free-radical polymerization reactions. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to well-established acetophenone-based Type I photoinitiators allows for the formulation of detailed protocols and expected outcomes. The information presented herein is based on established principles of photopolymerization and data from analogous systems.

Introduction

This compound, also known as acetophenone cyanohydrin, is a chemical compound with a structure conducive to photoinitiation. Upon exposure to ultraviolet (UV) radiation, it is hypothesized to undergo α-cleavage to generate two radical species. These radicals can subsequently initiate the polymerization of various vinyl monomers, making it a potential candidate for applications in hydrogel synthesis, dental materials, and 3D printing, where precise control over the curing process is essential.

Type I photoinitiators, like acetophenone derivatives, are known for their efficiency in initiating polymerization upon irradiation.[1][2] The general mechanism involves the absorption of light, followed by the homolytic cleavage of a bond to form two radical fragments, at least one of which is reactive towards monomer units.[1][2]

Hypothetical Signaling Pathway: Photoinitiation Mechanism

The proposed mechanism for the photoinitiation of polymerization using this compound is a Type I cleavage process. Upon absorption of UV light, the molecule is excited to a triplet state and undergoes α-cleavage to form a benzoyl radical and a cyanopropyl radical. Both of these radicals can then initiate the polymerization of a vinyl monomer.

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI This compound Excited_PI Excited State (Triplet) PI->Excited_PI UV Light (hν) Radicals Benzoyl Radical + Cyanopropyl Radical Excited_PI->Radicals α-Cleavage Monomer Vinyl Monomer Radicals->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation Growing_Polymer->Growing_Polymer Dead_Polymer Terminated Polymer Growing_Polymer->Dead_Polymer Combination or Disproportionation

Caption: Proposed photoinitiation and polymerization mechanism.

Quantitative Data Summary

The following tables summarize typical experimental parameters for photopolymerization reactions using acetophenone-based photoinitiators, which can be used as a starting point for experiments with this compound.

Table 1: Typical Photoinitiator Concentrations and UV Curing Parameters

ParameterValueReference
Photoinitiator Concentration (wt%)0.1 - 5.0[3][4]
UV Wavelength (nm)320 - 400[1]
Light Intensity (mW/cm²)10 - 100[5]
Curing Time (s)5 - 300[5]

Table 2: Monomer Conversion and Polymer Characteristics (Example: Acrylate Monomers)

Monomer SystemInitiator Conc. (wt%)Curing Time (s)Monomer Conversion (%)Polymer Molecular Weight ( g/mol )Polydispersity Index (PDI)
Poly(ethylene glycol) diacrylate (PEGDA)1.060> 95Crosslinked NetworkN/A
Methyl Methacrylate (MMA)0.51208550,000 - 150,0001.5 - 2.5
2-Hydroxyethyl methacrylate (HEMA)2.030> 90Crosslinked NetworkN/A

Note: The data in Table 2 are representative values from literature on similar photoinitiator systems and should be considered as a guideline.

Experimental Protocols

General Protocol for UV-Induced Polymerization of an Acrylate Monomer

This protocol describes a general procedure for the photopolymerization of an acrylate-based monomer using this compound as the photoinitiator.

Materials:

  • This compound (Photoinitiator)

  • Acrylate monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)

  • Solvent (if necessary, e.g., dichloromethane, ethanol)

  • UV curing system (e.g., mercury lamp or LED with appropriate wavelength)

  • Glass slides or mold

  • Spacers of defined thickness

  • Nitrogen or Argon source for inert atmosphere (optional but recommended)

Procedure:

  • Preparation of the Photopolymerizable Formulation:

    • Dissolve the desired amount of this compound (e.g., 1 wt%) in the acrylate monomer.

    • If a solvent is used, dissolve the photoinitiator in the solvent first and then add the monomer.

    • Stir the mixture in the dark until the photoinitiator is completely dissolved. For viscous monomers, gentle heating may be applied.

  • Sample Preparation:

    • Place two glass slides on a flat surface, separated by spacers to achieve the desired film thickness.

    • Apply a small amount of the photopolymerizable formulation onto the bottom glass slide.

    • Carefully place the second glass slide on top, ensuring no air bubbles are trapped.

    • Alternatively, fill a mold of desired dimensions with the formulation.

  • UV Curing:

    • Place the sample under the UV lamp.

    • For reactions sensitive to oxygen inhibition, it is advisable to perform the curing in an inert atmosphere (e.g., under a stream of nitrogen or in a glovebox).

    • Expose the sample to UV radiation for a predetermined time. The optimal exposure time will depend on the light intensity, photoinitiator concentration, and monomer reactivity.

  • Post-Curing and Characterization:

    • After UV exposure, remove the sample from the lamp.

    • Carefully separate the glass slides or remove the polymer from the mold.

    • The resulting polymer can be characterized for its physical and chemical properties, such as monomer conversion (e.g., by FTIR), mechanical strength, and swelling behavior (for hydrogels).

G cluster_prep Formulation Preparation cluster_sample Sample Assembly cluster_cure UV Curing cluster_analysis Post-Curing & Analysis A Weigh Photoinitiator (this compound) B Add to Monomer (e.g., PEGDA) A->B C Mix in Dark until Homogeneous B->C D Place Formulation on Glass Slide/Mold C->D E Assemble with Spacers and Top Slide D->E F Expose to UV Light (Inert Atmosphere Optional) E->F G Remove Cured Polymer F->G H Characterize Polymer (FTIR, Mechanical Testing, etc.) G->H

Caption: Experimental workflow for UV-induced polymerization.

Safety Precautions

  • This compound is a cyanohydrin and should be handled with caution. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

  • UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields.

  • Acrylate monomers can be irritants and sensitizers. Handle them with gloves and in a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols and data are based on analogous systems and should be adapted and validated for specific applications. The user is solely responsible for determining the suitability of this compound for their intended use and for ensuring compliance with all applicable safety and regulatory requirements.

References

Application Notes & Protocols: Green Chemistry Approaches to Cyanohydrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanohydrins are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals, serving as precursors to α-hydroxy acids, α-amino acids, and β-amino alcohols.[1][2][3] Traditional methods for cyanohydrin synthesis often involve highly toxic reagents like hydrogen cyanide (HCN) and volatile organic solvents, posing significant safety and environmental hazards.[4][5] Green chemistry principles offer a framework for developing safer, more sustainable, and efficient alternatives. This document outlines key green approaches to cyanohydrin synthesis, including biocatalysis, the use of alternative solvents, and continuous flow processes, complete with comparative data and detailed experimental protocols.

Core Principles of Green Cyanohydrin Synthesis

The application of green chemistry to cyanohydrin synthesis focuses on several key areas: minimizing waste, using less hazardous chemicals, employing catalytic reactions over stoichiometric ones, and improving energy efficiency.

Green_Chemistry_Principles cluster_approaches Green Chemistry Approaches cluster_benefits Resulting Benefits Biocatalysis Biocatalysis (e.g., HNLs) Benefits High Enantioselectivity Improved Safety Catalyst Reusability Reduced Waste Process Intensification Biocatalysis->Benefits GreenSolvents Green Solvents (e.g., Ionic Liquids, Water) GreenSolvents->Benefits FlowChem Continuous Flow Reactors FlowChem->Benefits SafeCyanide Safer Cyanide Sources SafeCyanide->Benefits HeteroCatalysis Heterogeneous Catalysis HeteroCatalysis->Benefits

Caption: Key green chemistry strategies for cyanohydrin synthesis and their associated benefits.

Biocatalysis using Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of a cyanide donor to an aldehyde or ketone, producing enantiomerically pure cyanohydrins.[6][7] This biocatalytic approach is highly selective and operates under mild conditions. HNLs are available for the synthesis of both (R)- and (S)-enantiomers.[8][9]

A significant green advancement in this area is the immobilization of HNLs. Immobilization simplifies product separation, enhances enzyme stability, and allows for catalyst recycling, which is crucial for industrial applications.[8] Furthermore, conducting the reaction in biphasic systems or wet organic solvents can suppress the non-enzymatic, racemic background reaction, thereby increasing the enantiomeric excess (ee) of the product.[8][10]

Application: Continuous Flow Synthesis of (R)-Cyanohydrins

Continuous flow chemistry offers superior control over reaction parameters, enhances safety, and allows for process intensification.[11][12][13] Combining immobilized enzymes with flow reactors represents a state-of-the-art green chemistry approach.[8][14] In one such system, an R-selective HNL from Arabidopsis thaliana (AtHNL) was immobilized in a silica microreactor for the continuous synthesis of various (R)-cyanohydrins.[14]

Continuous_Flow_Synthesis cluster_input Reagent Streams Aldehyde Aldehyde Solution Mixer Static Mixer Aldehyde->Mixer HCN HCN Solution (in organic solvent) HCN->Mixer Reactor Flow Reactor with Immobilized AtHNL Mixer->Reactor Product (R)-Cyanohydrin Product Stream Reactor->Product

Caption: Workflow for continuous synthesis of (R)-cyanohydrins using an immobilized HNL.[14]

Data Presentation: Performance of Immobilized AtHNL in Flow Synthesis [14]

Aldehyde SubstrateFlow Rate (mL/min)Conversion (%)Enantiomeric Excess (ee %)
Benzaldehyde0.05>9998
4-Fluorobenzaldehyde0.05>9996
4-Methoxybenzaldehyde0.10>9991
4-(Trifluoromethyl)benzaldehyde0.059898

Experimental Protocol: Immobilization and Flow Synthesis of (R)-Mandelonitrile [14]

  • Enzyme Immobilization:

    • Prepare a solution of purified Arabidopsis thaliana HNL (AtHNL).

    • Pass the enzyme solution through a silica monolith microreactor at a low flow rate to allow for adsorption of the enzyme onto the support.

    • Wash the reactor with a buffer solution to remove any unbound enzyme.

    • The enzyme-loaded reactor is now ready for use.

  • Continuous Flow Reaction:

    • Prepare two separate feed solutions:

      • Solution A: Benzaldehyde (e.g., 0.1 M) in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).

      • Solution B: Hydrogen cyanide (e.g., 0.15 M) in the same organic solvent.

    • Use two separate syringe pumps to deliver the solutions at a defined flow rate (e.g., 0.025 mL/min each to achieve a total flow rate of 0.05 mL/min) into a static mixer.

    • Pass the combined, mixed stream through the immobilized AtHNL reactor maintained at a constant temperature (e.g., 20 °C).

    • Collect the product stream exiting the reactor.

    • Determine conversion and enantiomeric excess of the resulting (R)-mandelonitrile using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Ionic Liquids as Recyclable Green Solvents

Volatile organic compounds (VOCs) are a major source of environmental pollution. Replacing them with green solvents is a primary goal of green chemistry. Ionic liquids (ILs) are non-volatile, thermally stable solvents that can be excellent media for catalytic reactions.[15][16][17]

Application: Asymmetric Cyanosilylation using a Reusable Vanadium Catalyst in an Ionic Liquid

The enantioselective addition of trimethylsilyl cyanide (TMSCN) to aldehydes can be effectively catalyzed by a chiral Schiff base vanadyl complex.[18] By substituting the traditional solvent, dichloromethane (CH₂Cl₂), with an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]), the catalyst can be immobilized in the IL phase and easily recycled.[15][17]

Data Presentation: Vanadyl-Catalyzed Cyanosilylation of Benzaldehyde [15][17]

SolventCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)
CH₂Cl₂13>9590
[bmim][PF₆] (Run 1)124>9588
[bmim][PF₆] (Run 2)124>9589
[bmim][PF₆] (Run 3)124>9588
[bmim][PF₆] (Run 4)124>9589

Experimental Protocol: Synthesis and Catalyst Recycling [15][17]

  • Reaction Setup:

    • In a nitrogen-purged reaction vessel, dissolve the chiral vanadyl (salen) complex (1 mol%) in the ionic liquid [bmim][PF₆] (e.g., 1 mL).

    • Add benzaldehyde (1.0 equiv).

    • Add trimethylsilyl cyanide (TMSCN) (1.1 equiv) dropwise to the stirred mixture at room temperature.

    • Continue stirring for 24 hours.

  • Product Extraction and Catalyst Recycling:

    • After the reaction is complete, add a nonpolar organic solvent (e.g., hexane) to the vessel. The silylated cyanohydrin product is soluble in hexane, while the ionic liquid and the catalyst are not.

    • Stir the biphasic mixture, then allow the layers to separate.

    • Decant the hexane layer containing the product. Repeat the extraction process (e.g., 3 times).

    • The ionic liquid layer containing the catalyst can be placed under vacuum to remove any residual hexane and then reused directly for a subsequent reaction by adding fresh aldehyde and TMSCN.

  • Analysis:

    • Combine the hexane extracts and remove the solvent under reduced pressure.

    • Analyze the crude product for conversion and enantiomeric excess using chiral GC or HPLC.

Safer Cyanide Sources

The high toxicity of HCN gas and alkali metal cyanides is a major drawback.[4] Green chemistry seeks to replace these with safer, easier-to-handle alternatives. Acetone cyanohydrin and trimethylsilyl cyanide (TMSCN) are common substitutes that are liquids and less volatile.[1][2][19] An even safer approach is the in situ generation of cyanide from less hazardous precursors like ethyl cyanoformate, which can be cleaved by a lipase to release HCN in a controlled manner within the reactor, minimizing operator exposure.[8][20]

The synthesis of cyanohydrins can be made significantly safer and more sustainable by adopting green chemistry principles. Biocatalysis with immobilized enzymes, particularly within continuous flow systems, offers high selectivity and process efficiency. The use of recyclable solvents like ionic liquids reduces waste and allows for the reuse of expensive catalysts. Finally, employing safer cyanide sources or generating cyanide in situ drastically improves the safety profile of the synthesis. These approaches, when integrated, pave the way for the environmentally benign production of these crucial chemical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-phenylpropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides & FAQs

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of this compound. What are the possible reasons?

A: Low or no yield can stem from several factors related to the reagents, reaction conditions, and workup procedure.

  • Reagent Quality: Ensure that the starting material, acetophenone, is pure and that the cyanide source (e.g., KCN, NaCN, TMSCN) has not degraded. For enzymatic reactions, the activity of the enzyme is critical.

  • Reaction Equilibrium: The formation of cyanohydrin is a reversible reaction.[1] The equilibrium may not favor the product under your current conditions.

    • pH Control: For reactions using KCN or NaCN, the medium should be slightly basic to ensure the presence of the cyanide anion (CN⁻) nucleophile. However, strongly basic conditions can promote the reverse reaction.[1][2] If generating HCN in situ from a cyanide salt and an acid, ensure the acid is not in excess, as this will consume the free cyanide ions.[3]

    • Temperature: Higher temperatures can shift the equilibrium back to the starting materials. Consider running the reaction at a lower temperature.[4]

  • Catalyst Inactivity: If using a catalyst, such as a Lewis acid or an enzyme, ensure its activity has not been compromised by moisture or other impurities.

  • Workup Issues: The product can be lost during the workup phase. Acidic workup is common to neutralize the reaction mixture, but prolonged exposure to strong acids or bases can lead to side reactions.

Issue 2: Presence of Significant Side Products

Q: My product is contaminated with significant impurities. What are these side products and how can I avoid them?

A: The most common side products are the result of aldol condensation, hydrolysis, and dehydration.

  • Aldol Condensation: Under basic conditions, acetophenone can undergo self-condensation to form an aldol adduct, which can then dehydrate. This is a significant competing reaction.[5][6]

    • Mitigation: Carefully control the basicity of the reaction medium. Use of a milder base or a Lewis acid catalyst with TMSCN can suppress this side reaction. Lowering the reaction temperature can also help.

  • Hydrolysis of the Nitrile Group: During aqueous workup, especially under acidic or basic conditions, the nitrile group of the product can be hydrolyzed to a carboxylic acid (2-hydroxy-2-phenylpropanoic acid) or an amide (2-hydroxy-2-phenylpropanamide).[1][7]

    • Mitigation: Use mild workup conditions. Avoid prolonged heating in the presence of strong acids or bases.

  • Dehydration of Cyanohydrin: Under certain acidic conditions and/or with heating, the cyanohydrin can lose water to form an α,β-unsaturated nitrile.[1]

    • Mitigation: Maintain a low temperature during the reaction and workup, and use mild acidic conditions for neutralization.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my this compound. What are the best methods?

A: Purification can be challenging due to the presence of unreacted starting material and side products with similar polarities.

  • Removal of Unreacted Acetophenone: Unreacted acetophenone can be difficult to separate from the product.

    • Vacuum Distillation: The product can be purified by vacuum distillation.[8]

    • Column Chromatography: Silica gel chromatography can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the less polar acetophenone from the more polar cyanohydrin product.

  • Removal of Aldol Products: The aldol condensation products are typically higher in molecular weight and may have different polarities, making them separable by column chromatography.

  • Product Instability: Be aware that this compound can be thermally labile and may decompose back to acetophenone and hydrogen cyanide upon heating.[9] This is a critical consideration during distillation and GC analysis. For GC-MS analysis, decomposition in the hot inlet can be mistaken for a failed reaction.[9]

Issue 4: Inconsistent Reaction Results

Q: My reaction is not reproducible. What factors should I pay close attention to?

A: Inconsistency often arises from subtle variations in reaction parameters.

  • Moisture Control: For reactions involving TMSCN and Lewis acid catalysts, the exclusion of moisture is critical to prevent catalyst deactivation and side reactions.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reagents and intermediates, leading to more consistent results.

  • Addition Rate: The rate of addition of reagents, especially the cyanide source or acid, can influence local concentrations and affect the competition between the desired reaction and side reactions.

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound under various conditions.

Table 1: Comparison of Catalysts for the Cyanosilylation of Acetophenone

CatalystSolventTemperature (°C)Time (h)Yield (%)
Ge(II) hydrideTolueneRoom Temp492
N-methylmorpholine N-oxideNoneRoom Temp0.5>90
Fe3O4 nanoparticlesDES60-High
DMAPNoneRoom Temp-30

Note: This table is a compilation of data from various sources and reaction conditions may vary slightly between experiments.[3][10]

Table 2: Enzymatic Resolution of rac-2-Hydroxy-2-phenylpropanenitrile

EnzymeMethodConversion (%)Enantiomeric Excess (ee %)
(R)-oxynitrilase (almond meal)Kinetic Resolution~5098-99 (for S-enantiomer)

Data from a study on the enzymatic resolution of the racemic mixture.[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis using Trimethylsilyl Cyanide (TMSCN) and a Lewis Acid Catalyst (General Procedure)

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add acetophenone (1.0 mmol) and a suitable solvent (e.g., dichloromethane, 5 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnI₂, 0.1 mmol).

  • TMSCN Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation.[8]

Protocol 2: Synthesis using Potassium Cyanide (KCN) (General Procedure)

  • Preparation: In a round-bottom flask, dissolve potassium cyanide (KCN, 1.2 mmol) in a minimal amount of water. Add a suitable solvent such as ethanol.

  • Acetophenone Addition: Add acetophenone (1.0 mmol) to the solution.

  • Acidification: Cool the mixture in an ice bath. Slowly add a weak acid, such as acetic acid, dropwise to generate HCN in situ. The pH should be maintained slightly basic.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, carefully acidify the mixture with a dilute strong acid (e.g., HCl) to quench any remaining cyanide. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can then be purified by vacuum distillation or chromatography.

Safety Note: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.

Visualizations

Diagram 1: Reaction Pathway and Key Side Reactions

Reaction_Pathways Acetophenone Acetophenone Product This compound Acetophenone->Product + CN⁻ / H⁺ Aldol_Adduct Aldol Adduct Acetophenone->Aldol_Adduct Base Catalyst (Self-condensation) Cyanide CN⁻ Product->Acetophenone Base / Heat Amide Amide byproduct Product->Amide H₂O / H⁺ or OH⁻ Aldol_Condensation Aldol Condensation Product (Dehydrated) Aldol_Adduct->Aldol_Condensation - H₂O Carboxylic_Acid Carboxylic Acid byproduct Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻

Caption: Main synthesis and major side reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_workup Workup & Purification Review Start Low Yield of This compound Check_Reagents Verify Purity of Acetophenone & Cyanide Source Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Workup Review Workup & Purification Start->Check_Workup Use_New_Reagents Use Fresh Reagents Check_Reagents->Use_New_Reagents Optimize_pH Adjust pH (Slightly Basic) Check_Conditions->Optimize_pH Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Check_Catalyst Verify Catalyst Activity Check_Conditions->Check_Catalyst Mild_Workup Use Milder Workup Conditions Check_Workup->Mild_Workup Optimize_Purification Optimize Purification Method (e.g., Vacuum Distillation) Check_Workup->Optimize_Purification Final_Product Improved Yield Use_New_Reagents->Final_Product Optimize_pH->Final_Product Lower_Temp->Final_Product Check_Catalyst->Final_Product Mild_Workup->Final_Product Optimize_Purification->Final_Product

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Hydroxy-2-phenylpropanenitrile. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the purification of this compound.

Q1: My purified this compound appears to be decomposing. What could be the cause and how can I prevent it?

A1: this compound, like many cyanohydrins, is susceptible to decomposition, reverting to acetophenone and hydrogen cyanide.[1][2][3] This decomposition is often catalyzed by basic conditions or elevated temperatures.

Troubleshooting Steps:

  • pH Control: Ensure that all solvents and solutions used during workup and purification are neutral or slightly acidic. Avoid basic conditions, which can accelerate decomposition. The addition of a small amount of a stabilizing acid, such as citric acid or boric acid (0.01 to 5% by weight), to the purified product or solutions can help suppress this reversion.[1]

  • Temperature Management: Avoid excessive heat during purification steps. When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound. For solvent removal by rotary evaporation, use a low bath temperature.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation over time.

Q2: I am having difficulty choosing a suitable solvent for the recrystallization of this compound. What is a good starting point?

A2: The principle of "like dissolves like" is a good starting point for selecting a recrystallization solvent.[4][5] Since this compound is a moderately polar compound (containing a hydroxyl and a nitrile group), you should start with solvents of moderate polarity or a solvent pair consisting of a polar and a non-polar solvent.[6]

Recommended Solvent Screening:

  • Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents will show poor solubility at room temperature but high solubility when heated.

  • Solvent Pairs: If a single solvent is not effective, a solvent pair can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q3: My compound is not separating well during flash column chromatography. What can I do to improve the separation?

A3: Poor separation in flash column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or incorrect sample loading.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: The ideal mobile phase for column chromatography should give your target compound a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.[7] This generally provides the best separation from impurities. Experiment with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) using TLC to find the optimal system.[8]

  • Proper Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and broad peaks, resulting in poor separation.

  • Sample Loading: Load your sample onto the column in the smallest possible volume of solvent.[8] Using a large volume of a strong solvent to load the sample will lead to band broadening and decreased resolution. If your compound is not very soluble in the mobile phase, you can adsorb it onto a small amount of silica gel and load it as a dry powder on top of the column.

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[9][10][11]

Applications of TLC in Purification:

  • Assessing Crude Purity: Running a TLC of your crude material will show you the number of components and give you an idea of the purity.

  • Developing a Separation Method: As mentioned in Q3, TLC is crucial for identifying a suitable solvent system for column chromatography.

  • Monitoring Column Chromatography: By running TLC on the fractions collected from the column, you can determine which fractions contain your desired product and in what purity. This allows you to combine the pure fractions.

  • Confirming Purity after Recrystallization: A single spot on a TLC plate (ideally in multiple solvent systems) is a good indication of the purity of your recrystallized product.

Data Presentation

Table 1: Common Solvents for Recrystallization (in order of decreasing polarity)
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for highly polar compounds.
MethanolHigh65Good general-purpose polar solvent.
EthanolHigh78Good general-purpose polar solvent.
AcetoneMedium56Good for moderately polar compounds.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
DichloromethaneLow40Good for less polar compounds.
Diethyl EtherLow35Volatile, good for less polar compounds.
TolueneLow111Good for aromatic compounds.
HexaneLow69Suitable for non-polar compounds.
Table 2: Common Mobile Phases for Flash Column Chromatography
Solvent SystemPolarityTypical Applications
Hexane/Ethyl AcetateVariableA versatile system for a wide range of compounds. The polarity is adjusted by changing the ratio.[8]
Hexane/DichloromethaneLow to MediumGood for separating less polar compounds.
Dichloromethane/MethanolMedium to HighSuitable for separating more polar compounds.
Hexane/AcetoneVariableAn alternative to the hexane/ethyl acetate system.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Visualize the plate under UV light.

    • The ideal solvent system is one that gives the product an Rf value of approximately 0.25-0.35.[7]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Secure the column in a vertical position.

    • Pack the column with silica gel using the chosen solvent system (wet or dry packing method).[8][12] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator at a low temperature.

    • Dry the purified product under high vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

    • If the compound is too soluble in a solvent, a solvent pair may be necessary. Dissolve the compound in a minimum of the "good" solvent and add the "poor" solvent dropwise until cloudiness persists.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves.

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude this compound TLC TLC Analysis (Assess purity and determine separation conditions) Crude->TLC Decision Is the major impurity significantly different in polarity from the product? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column Flash Column Chromatography Decision->Column No Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Decomposition Troubleshooting Decomposition of this compound Decomposition Product Decomposition Observed Check_pH Check pH of Solutions (Are they basic?) Decomposition->Check_pH Check_Temp Check Temperature of Procedures (Is there excessive heat?) Decomposition->Check_Temp Acidify Neutralize or slightly acidify (e.g., with citric acid) Check_pH->Acidify Reduce_Temp Lower temperature of rotary evaporation and heating Check_Temp->Reduce_Temp Stable_Product Stable Product Acidify->Stable_Product Reduce_Temp->Stable_Product

Caption: Troubleshooting guide for product decomposition.

References

Technical Support Center: Synthesis of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-2-phenylpropanenitrile (acetophenone cyanohydrin).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a nucleophilic addition of a cyanide ion to the carbonyl carbon of acetophenone. This reaction is reversible, and the equilibrium can be influenced by various reaction conditions.[1][2]

Q2: Which cyanide source is recommended for this synthesis?

A2: While hydrogen cyanide (HCN) can be used, it is highly toxic and volatile.[1][3][4] A safer and often more effective approach is to use cyanide salts such as sodium cyanide (NaCN) or potassium cyanide (KCN) in solution, from which HCN is generated in situ by the addition of an acid.[4] Trimethylsilyl cyanide (TMSCN) is another effective, though more specialized, reagent.[5]

Q3: What is the role of pH in this reaction?

A3: The reaction is typically base-catalyzed, as the cyanide ion (CN-) is a more potent nucleophile than HCN.[3] However, the reaction is often carried out in a slightly acidic to neutral medium (pH ~4-7.3) to have a sufficient concentration of both free cyanide ions and HCN, which acts as a proton source for the intermediate alkoxide.[4][6] Strongly basic conditions can promote the reverse reaction, leading to the decomposition of the cyanohydrin product.[1]

Q4: Is this compound a stable compound?

A4: this compound, like many cyanohydrins, can be unstable and may decompose back to acetophenone and hydrogen cyanide, especially in the presence of a base or upon heating.[1][7] Prompt workup and purification under appropriate conditions are crucial to obtaining a good yield of the purified product.

Q5: What are the primary methods for purifying the final product?

A5: Common purification techniques include extraction, distillation under reduced pressure, and recrystallization.[5][8][9] The choice of method depends on the scale of the reaction and the purity requirements. Given the thermal lability of the product, vacuum distillation should be performed as rapidly as possible.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield 1. Unfavorable Equilibrium: The reversible nature of the reaction may favor the starting materials.- Lower the reaction temperature to shift the equilibrium towards the product. - Use a slight excess of the cyanide source.
2. Incorrect pH: The concentration of the nucleophilic cyanide ion may be too low, or basic conditions may be causing product decomposition.- Adjust the pH to a range of 4-7.3 for an optimal balance between nucleophile concentration and product stability.[4][6]
3. Insufficient Reaction Time: The reaction may not have reached completion.- Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the optimal reaction time.
Presence of Unreacted Acetophenone 1. Incomplete Reaction: See "Low or No Yield".- Refer to the solutions for "Low or No Yield".
2. Product Decomposition: The formed cyanohydrin may have decomposed back to acetophenone during the reaction or workup.[1][7]- Ensure the workup is performed promptly after the reaction is complete. - Maintain acidic conditions during workup to stabilize the cyanohydrin.[6] - Avoid excessive heating during solvent removal and purification.[8]
Formation of Side Products 1. Aldol Condensation: In the presence of a base, acetophenone can undergo self-condensation.- Maintain careful control of the reaction temperature and pH to minimize base-catalyzed side reactions.
2. Benzoin-type Condensation: While more common with aromatic aldehydes, related condensations can occur.[10]- Optimize reaction conditions to favor the cyanohydrin formation pathway.
Difficulty in Product Isolation 1. Product Instability: The product may be decomposing during purification.- Use rapid purification techniques such as flash column chromatography or quick vacuum distillation.[5][8] - Keep the product cool during and after purification.
2. Emulsion during Extraction: The presence of salts and other byproducts can lead to the formation of emulsions.- Add a saturated brine solution to the aqueous layer to break up the emulsion.

Data Presentation

Table 1: Influence of Reaction Parameters on Cyanohydrin Synthesis Yield

Parameter Condition Effect on Yield Reference
Temperature Lower (e.g., 10-20°C)Generally increases yield by favoring the forward reaction.[8][11]
Higher (e.g., > 60°C)May decrease yield due to product decomposition.
pH Slightly Acidic (4-5)Can increase the reaction rate while maintaining product stability.[4]
Neutral to Slightly Basic (7-8)Ensures a higher concentration of the cyanide nucleophile.[6]
Strongly Basic (>9)Can lead to significant product decomposition back to starting materials.[1]
Cyanide Source NaCN/KCN with AcidEffective and commonly used method for in situ HCN generation.[4]
TMSCNOften provides high yields under mild conditions.[5]
Solvent Aqueous/Organic BiphasicCan facilitate high substrate loading and straightforward workup.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Cyanide

This protocol is adapted from a standard procedure for acetone cyanohydrin synthesis.[8][9]

Materials:

  • Acetophenone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄), 40% aqueous solution

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water.

  • Add acetophenone to the sodium cyanide solution.

  • Cool the flask in an ice bath and stir the mixture vigorously.

  • Once the temperature of the mixture is between 10-15°C, slowly add 40% sulfuric acid from the dropping funnel over a period of about 3 hours, ensuring the temperature is maintained between 10°C and 20°C.[8]

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the reaction mixture to a separatory funnel. If an organic layer has separated, collect it.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layer (if any) and the ether extracts.

  • Dry the combined organic phase with anhydrous sodium sulfate.

  • Remove the diethyl ether and any unreacted acetophenone by rotary evaporation.

  • Purify the resulting crude product by vacuum distillation, collecting the fraction corresponding to this compound.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of cyanide compounds and the potential for hydrogen cyanide gas evolution.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve NaCN in Water prep2 Add Acetophenone prep1->prep2 prep3 Cool to 10-15°C prep2->prep3 react1 Slowly Add H₂SO₄ (aq) (Maintain 10-20°C) prep3->react1 react2 Stir for 15 min react1->react2 workup1 Extract with Diethyl Ether react2->workup1 workup2 Dry with Na₂SO₄ workup1->workup2 workup3 Solvent Removal workup2->workup3 purify1 Vacuum Distillation workup3->purify1

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Unfavorable Equilibrium issue->cause1 cause2 Incorrect pH issue->cause2 cause3 Product Decomposition issue->cause3 sol1a Lower Temperature cause1->sol1a sol1b Use Excess Cyanide cause1->sol1b sol2 Adjust pH (4-7.3) cause2->sol2 sol3a Prompt Workup cause3->sol3a sol3b Acidic Workup cause3->sol3b sol3c Avoid High Temperatures during Purification cause3->sol3c

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 2-Hydroxy-2-phenylpropanenitrile (Mandelonitrile)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-phenylpropanenitrile (mandelonitrile).

Troubleshooting Guide

Users may encounter several stability-related issues during the handling, storage, and use of mandelonitrile in their experiments. This guide provides a question-and-answer format to directly address these potential problems.

Issue/Observation Potential Cause Recommended Action & Troubleshooting Steps
Yellowing or darkening of the mandelonitrile solution over time. Decomposition of mandelonitrile.This is a common sign of degradation, where mandelonitrile breaks down into benzaldehyde and hydrogen cyanide. Benzaldehyde can then undergo further reactions, leading to colored impurities. Immediate Action: If the discoloration is minor, the material may still be usable for non-critical applications, but it is best to use a fresh, pure sample for sensitive experiments. Troubleshooting: 1. Verify Storage Conditions: Ensure the mandelonitrile is stored in a dry, dark environment at the recommended temperature (0-4°C for short-term, -20°C for long-term).[1] 2. Check for Moisture: Mandelonitrile is moisture-sensitive.[2][3][4][5] Ensure all solvents and equipment are anhydrous. Use of an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] 3. Solvent Choice: If in solution, consider the solvent. Mandelonitrile is more stable in acetonitrile than in alcohols (methanol, ethanol) or water. Acidifying the solution to a pH of 2.0-3.5 can improve stability.
Reduced yield in reactions where mandelonitrile is a starting material (e.g., hydrolysis to mandelic acid). Decomposition of mandelonitrile before or during the reaction.Reduced yields are often a direct consequence of mandelonitrile's instability. Troubleshooting: 1. Use Freshly Purified/Acquired Mandelonitrile: Whenever possible, use mandelonitrile that is fresh from the supplier or has been recently purified. 2. Minimize Time in Solution: Prepare solutions of mandelonitrile immediately before use. Do not let solutions stand for extended periods, especially at room temperature or in protic solvents. For instance, in the synthesis of mandelic acid, allowing mandelonitrile to stand before hydrolysis can lead to the formation of an acetal side product, reducing the yield. 3. Control Reaction Temperature: Avoid high temperatures unless specified by the protocol, as heat accelerates decomposition.[1] 4. pH Control: If the reaction conditions are neutral or basic, consider if the reaction can be performed under acidic conditions where mandelonitrile is more stable.
Appearance of an unexpected sweet, almond-like odor. Formation of benzaldehyde.Benzaldehyde is one of the primary decomposition products of mandelonitrile and has a characteristic almond-like smell. Troubleshooting: 1. Confirm Decomposition: Use analytical techniques such as TLC, GC-MS, or HPLC to confirm the presence of benzaldehyde. 2. Review Handling Procedures: This indicates that decomposition is occurring. Re-evaluate your storage and handling procedures to minimize exposure to heat, light, and moisture.
Inconsistent or non-reproducible experimental results. Variable purity of mandelonitrile.The presence of degradation products can interfere with reactions and lead to inconsistent outcomes. Troubleshooting: 1. Assess Purity: Before use, assess the purity of your mandelonitrile sample using techniques like NMR, GC, or HPLC. 2. Purification: If impurities are detected, consider purification by methods such as distillation under reduced pressure or chromatography. However, be aware that heating during distillation can also cause decomposition.
Safety concerns due to potential exposure. Release of hydrogen cyanide gas.The decomposition of mandelonitrile releases highly toxic hydrogen cyanide gas.[1] Immediate Action: Always handle mandelonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][4] Troubleshooting: 1. Emergency Preparedness: Ensure you are familiar with the safety data sheet (SDS) and have an emergency plan in place for cyanide exposure.[2][3][4] 2. Waste Disposal: Dispose of mandelonitrile and any contaminated materials according to institutional and local regulations for hazardous waste.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of mandelonitrile, it should be stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is ideal.[1]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[3]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[3]

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q2: What solvents are recommended for preparing solutions of mandelonitrile?

A2: Mandelonitrile's stability is highly dependent on the solvent.

  • Recommended: Acetonitrile is a good choice as mandelonitrile is relatively stable in it.

  • Use with Caution: Mandelonitrile is labile (unstable) in protic solvents such as methanol, 95% ethanol, and water. If an aqueous solution is necessary, it should be acidified to a pH between 2.0 and 3.5 to improve stability. Acetonitrile containing 1.0% glacial acetic acid can also be used for stable standard solutions.

Q3: What are the primary decomposition products of mandelonitrile?

A3: Mandelonitrile is a cyanohydrin and can undergo reversible decomposition to its constituent aldehyde and cyanide source. The primary decomposition products are benzaldehyde and hydrogen cyanide (HCN).[1] This decomposition can be accelerated by heat, moisture, and alkaline conditions.

Q4: How can I monitor the stability of my mandelonitrile sample?

A4: Several analytical techniques can be used to assess the purity and detect degradation of mandelonitrile:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of less polar impurities like benzaldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for detecting and quantifying volatile decomposition products.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify mandelonitrile and its non-volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide a quantitative assessment of purity by comparing the integration of characteristic peaks of mandelonitrile to those of impurities.

Q5: Are there any stabilizers that can be added to mandelonitrile?

A5: Yes, acidic conditions can stabilize cyanohydrins. The addition of a small amount of a non-reactive acid can help to suppress decomposition. For enantiomer-enriched cyanohydrins, citric acid and/or boric acid (or boric anhydride) have been used as stabilizers, typically in concentrations of 0.01 to 5% by weight.

Quantitative Data on Stability

While extensive kinetic data is not broadly available in a single comprehensive source, the following table summarizes the qualitative and semi-quantitative information on mandelonitrile stability under various conditions.

Condition Solvent Observation Relative Stability
pH AqueousSpontaneous decomposition into benzaldehyde and HCN is observed at neutral pH. More stable at acidic pH values.Low at neutral/alkaline pH, High at acidic pH
Temperature Not specifiedDecomposition is accelerated by heat.Decreases with increasing temperature
Solvent Type Methanol, Ethanol, WaterLabileLow
Solvent Type AcetonitrileRelatively stableHigh
Additive Acetonitrile with 1.0% Glacial Acetic AcidStable for at least 12 hoursHigh
Additive Phosphoric acid solution (pH 2.0-3.5)Stable for at least 12 hoursHigh

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Mandelonitrile

This protocol describes a reverse-phase HPLC method to assess the stability of mandelonitrile by quantifying its degradation to benzaldehyde.

Materials:

  • Mandelonitrile

  • Benzaldehyde (as a reference standard)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Deionized water

  • Agilent TC-C18 column (250 mm × 4.6 mm, 5 μm) or equivalent

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% phosphoric acid in water (v/v). A common ratio is 23:77 (acetonitrile:aqueous phosphoric acid).

  • Standard Solution Preparation:

    • Prepare a stock solution of mandelonitrile in acetonitrile.

    • Prepare a stock solution of benzaldehyde in acetonitrile.

    • Create a series of calibration standards for both compounds by diluting the stock solutions.

  • Sample Preparation for Stability Study:

    • Prepare solutions of mandelonitrile in the solvents and conditions you wish to test (e.g., water, methanol, acetonitrile, different pH buffers).

    • Incubate the samples under the desired conditions (e.g., specific temperature, light exposure).

    • At various time points, withdraw an aliquot of the sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the detection wavelength to 207 nm.

    • Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify and quantify the peaks for mandelonitrile and benzaldehyde in the chromatograms by comparing with the retention times and calibration curves of the standards.

    • Plot the concentration of mandelonitrile and the appearance of benzaldehyde over time to determine the degradation rate.

Protocol 2: Synthesis of Mandelic Acid from Mandelonitrile (Illustrating Stability Issues)

This protocol for the hydrolysis of mandelonitrile to mandelic acid highlights the importance of handling the unstable intermediate quickly.

Materials:

  • Benzaldehyde

  • Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Benzene or other suitable extraction solvent

  • Ice

Procedure:

  • Synthesis of Mandelonitrile:

    • In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.

    • Add benzaldehyde to the solution.

    • Slowly add a saturated solution of sodium bisulfite while cooling the mixture with ice.

    • An oily layer of mandelonitrile will form. Separate this layer using a separatory funnel.

  • Hydrolysis to Mandelic Acid:

    • Crucial Step: Immediately after separation, add the crude mandelonitrile to concentrated hydrochloric acid. Do not let the isolated mandelonitrile stand for a prolonged period , as this will lead to the formation of an acetal of benzaldehyde and mandelonitrile, significantly reducing the yield of mandelic acid.

    • Allow the hydrolysis to proceed, initially in the cold and then with gentle heating on a steam bath to remove excess water and HCl.

    • The mandelic acid, along with ammonium chloride, will crystallize upon cooling and evaporation.

  • Purification:

    • The crude product can be purified by extraction with a suitable solvent like hot benzene, followed by crystallization.

Visualizations

Decomposition_Pathway cluster_products Decomposition Products Mandelonitrile This compound (Mandelonitrile) Decomposition Spontaneous or Enzyme-Catalyzed (Mandelonitrile Lyase) Mandelonitrile->Decomposition Products Decomposition->Products Benzaldehyde Benzaldehyde Products->Benzaldehyde HCN Hydrogen Cyanide Products->HCN

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_synthesis Mandelonitrile Synthesis cluster_hydrolysis Hydrolysis cluster_trouble Potential Stability Issue Benzaldehyde Benzaldehyde Reaction1 Cyanohydrin Formation Benzaldehyde->Reaction1 NaCN Sodium Cyanide NaCN->Reaction1 Mandelonitrile Crude Mandelonitrile Reaction1->Mandelonitrile Reaction2 Hydrolysis Mandelonitrile->Reaction2 Immediate Transfer SideReaction Acetal Formation (Reduced Yield) Mandelonitrile->SideReaction Delay HCl Conc. HCl HCl->Reaction2 MandelicAcid Mandelic Acid Reaction2->MandelicAcid

References

Technical Support Center: Preventing Cyanohydrin Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the decomposition of cyanohydrins during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cyanohydrin decomposition?

A1: Cyanohydrins are inherently unstable and can readily revert to their starting carbonyl compounds (aldehydes or ketones) and hydrogen cyanide (HCN)[1][2]. This decomposition is accelerated by several factors:

  • Alkaline conditions: Basic environments promote the reverse reaction[3].

  • Heat: Elevated temperatures significantly increase the rate of decomposition[4].

  • Presence of water: Water can facilitate the decomposition process[2].

Q2: What are the visible or analytical signs of cyanohydrin decomposition?

A2: Signs of decomposition can be observed through various means:

  • Physical changes: A noticeable change in the color of the solution, often to brown, can indicate decomposition, especially when using strong acid stabilizers like sulfuric acid[1]. The distinct bitter almond-like smell of hydrogen cyanide may also become apparent.

  • Analytical monitoring: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can show the reappearance or increase of the starting carbonyl compound's peak and a corresponding decrease in the cyanohydrin peak[5][6]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the purity and stability of the cyanohydrin.

Q3: What is the most common method for preventing cyanohydrin decomposition?

A3: The most prevalent and effective method for stabilizing cyanohydrins is the addition of an acidic stabilizer to maintain a slightly acidic pH, typically between 4 and 5[1][7].

Q4: Which acidic stabilizers are commonly used?

A4: A variety of acids can be used to stabilize cyanohydrins. Common choices include:

  • Inorganic acids: Sulfuric acid and phosphoric acid are widely used in industrial applications[1].

  • Organic acids: Citric acid and boric acid are also effective stabilizers and may be preferred in certain applications to avoid discoloration[1].

Q5: How does the choice of stabilizer affect downstream reactions?

A5: The choice of stabilizer can influence subsequent reactions. For example, strong mineral acids like sulfuric acid might need to be neutralized or removed before proceeding with reactions that are sensitive to highly acidic conditions. The compatibility of the stabilizer with the reagents and catalysts in the next step should always be considered. For instance, if a downstream reaction involves a base-sensitive catalyst, a milder organic acid stabilizer might be preferable.

II. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Cyanohydrin decomposes during synthesis (in-situ). The reaction mixture is too basic.Carefully add a suitable acidic stabilizer (e.g., sulfuric acid, citric acid) to bring the pH of the reaction mixture to a slightly acidic range (pH 4-5) upon completion of the cyanohydrin formation.
Cyanohydrin decomposes during work-up and extraction. Exposure to basic aqueous solutions during washing steps. Prolonged exposure to ambient temperature.Use slightly acidified water for washing. Minimize the duration of the work-up procedure and keep the solutions cool.
Cyanohydrin decomposes during purification by distillation. The distillation temperature is too high.Purify the cyanohydrin via vacuum distillation to lower the boiling point and reduce thermal stress. Ensure the apparatus is free of any basic residues. Consider adding a small amount of a non-volatile acidic stabilizer (e.g., a few drops of sulfuric acid) to the distillation flask[8].
Stored cyanohydrin shows signs of decomposition (e.g., color change, odor of HCN). The initial stabilization was insufficient. The storage container was not properly sealed, allowing for moisture ingress.If the decomposition is minor, re-stabilize the cyanohydrin by adding a small amount of an appropriate acidic stabilizer. For long-term storage, ensure the cyanohydrin is in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and stored at a low temperature.
The chosen stabilizer appears to interfere with the subsequent reaction. The stabilizer is incompatible with the reagents or catalysts of the downstream reaction.Neutralize the acidic stabilizer with a suitable base before proceeding. Alternatively, consider using a different stabilizer that is compatible with your downstream chemistry. For example, citric acid or boric acid may be more suitable for sensitive applications than sulfuric acid[1].
Difficulty in purifying a particularly unstable cyanohydrin. The cyanohydrin is highly susceptible to thermal decomposition.Avoid distillation if possible. Consider alternative purification methods such as crystallization or chromatography at low temperatures. If distillation is necessary, use a high vacuum and a short path distillation apparatus to minimize the residence time at high temperatures.

III. Data Presentation: Comparison of Cyanohydrin Stabilizers

The following table summarizes the effectiveness of different acidic stabilizers on the stability of (S)-2-hydroxy-nonanonitrile at 100°C.

StabilizerTime (hours)Enantiomeric Excess (% ee)Content (%)Color Change
None 093.393.8-
2475.290.3-
4445.572.8-
Citric Acid 093.393.8None
2493.295.1None
4491.094.9None
Sulfuric Acid Not specifiedNot specifiedNot specifiedBrown
Methanesulfonic Acid Not specifiedNot specifiedNot specifiedBrown

Data adapted from a study on the stabilization of (S)-2-hydroxy-nonanonitrile[1].

The stability of acetone cyanohydrin is also highly dependent on pH, as shown in the table below.

pHHalf-life at 26°C
4.957 minutes
6.328 minutes
6.88 minutes
7.09 minutes

IV. Experimental Protocols

Protocol 1: Stabilization of Acetone Cyanohydrin with Sulfuric Acid during Synthesis

This protocol is adapted from a standard organic synthesis procedure for acetone cyanohydrin.

Materials:

  • Acetone

  • Sodium cyanide (95%)

  • Sulfuric acid (40%)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice bath

  • Three-necked round-bottomed flask with a mechanical stirrer, separatory funnel, and thermometer

Procedure:

  • In a 5-L three-necked flask, prepare a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and 900 cc (12.3 moles) of acetone.

  • Cool the flask in an ice bath and stir the solution vigorously.

  • Once the temperature reaches 15°C, slowly add 2.1 L (8.5 moles) of 40% sulfuric acid over a period of three hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Allow the mixture to stand for the salt to settle. A layer of acetone cyanohydrin will typically form.

  • Decant and separate the acetone cyanohydrin layer from the aqueous layer.

  • Filter the remaining mixture to remove sodium bisulfate and wash the salt with three 50-cc portions of acetone.

  • Combine the filtrate and acetone washings with the aqueous layer and extract three times with 250-cc portions of diethyl ether.

  • Combine the ether extracts with the initially separated cyanohydrin layer and dry over anhydrous sodium sulfate.

  • The resulting acetone cyanohydrin is stabilized by the excess acid from the reaction. For long-term storage, ensure the pH is in the acidic range.

This protocol is based on a procedure from Organic Syntheses[8].

Protocol 2: General Procedure for Stabilization of Cyanohydrins with Citric Acid or Boric Acid

This protocol provides a general guideline for stabilizing purified or crude cyanohydrins.

Materials:

  • Cyanohydrin (pure or in a solvent)

  • Citric acid or Boric acid (solid)

  • Stirring apparatus

Procedure:

  • To the pure cyanohydrin or a solution of the cyanohydrin, add the acidic stabilizer (citric acid or boric acid) in an amount ranging from 0.01% to 5% by weight, relative to the cyanohydrin. A typical starting concentration is 0.1% w/w.

  • Stir the mixture until the stabilizer is dissolved or evenly dispersed.

  • For storage, transfer the stabilized cyanohydrin to a tightly sealed container and store in a cool, dark place.

  • If the cyanohydrin is suspected to be contaminated with water, using boric anhydride is preferable. The boric anhydride will react with water to form boric acid in situ[1].

V. Visualizations

Decomposition_Pathway cluster_conditions Accelerated by Cyanohydrin Cyanohydrin (R2C(OH)CN) Carbonyl Carbonyl Compound (R2C=O) Cyanohydrin->Carbonyl Decomposition HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Decomposition Heat Heat Base Base (OH-) Water Water

Caption: Decomposition pathway of cyanohydrins.

Stabilization_Workflow Start Unstable Cyanohydrin Add_Stabilizer Add Acidic Stabilizer (e.g., Citric Acid, Sulfuric Acid) Start->Add_Stabilizer Adjust_pH Adjust pH to 4-5 Add_Stabilizer->Adjust_pH Storage Store in a cool, dark place under inert atmosphere Adjust_pH->Storage Stable_Cyanohydrin Stable Cyanohydrin Storage->Stable_Cyanohydrin

Caption: General workflow for cyanohydrin stabilization.

References

Technical Support Center: Asymmetric Cyanohydrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for asymmetric cyanohydrin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of asymmetric cyanohydrins, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low to No Product Yield 1. Catalyst Inactivity: The chosen catalyst (e.g., metal-salen complex, enzyme) may be inactive or degraded.[1]a. Catalyst Integrity: Ensure the catalyst is properly stored and handled. For metal complexes, verify the correct synthesis and activation procedures. For enzymes (HNLs), check for proper storage conditions (pH, temperature) and avoid denaturation. b. Reaction Conditions: Optimize reaction temperature. Some reactions require sub-zero temperatures to favor product formation. c. Cyanide Source: The cyanide source (e.g., TMSCN, HCN, KCN) may be of poor quality or decomposed. Use a fresh, high-purity cyanide source.
2. Reversible Reaction: The cyanohydrin formation is a reversible reaction, and the equilibrium may favor the starting materials.[2][3]a. Le Chatelier's Principle: Use a slight excess of the cyanide source to push the equilibrium towards the product. b. Product Trapping: In some cases, in situ protection of the cyanohydrin hydroxyl group (e.g., with acetic anhydride) can prevent the reverse reaction.
3. Competing Side Reactions: For aromatic aldehydes, the benzoin condensation can be a significant competing reaction.[2][3]a. Catalyst Choice: Select a catalyst that selectively promotes cyanohydrin formation over side reactions. b. Reaction Conditions: Adjusting the temperature and solvent may help to minimize side product formation.
Low Enantioselectivity (ee) 1. Inappropriate Catalyst Choice: The catalyst's chiral environment is not suitable for the specific substrate.a. Catalyst Screening: Screen a variety of catalysts (e.g., different metal-salen complexes, (R)- or (S)-selective HNLs) to find the optimal match for your aldehyde or ketone.[4][5] b. Ligand Modification: For metal-based catalysts, modifying the chiral ligand (e.g., substituents on the salen ligand) can significantly impact enantioselectivity.
2. Racemization of Product: The chiral cyanohydrin product may racemize under the reaction conditions.a. Temperature Control: Lowering the reaction temperature can often improve enantioselectivity by reducing the rate of racemization. b. pH Control: For enzymatic reactions, maintaining the optimal pH is crucial for both activity and enantioselectivity.[4]
3. Solvent Effects: The solvent can have a profound impact on the catalyst's conformation and, consequently, the enantioselectivity.[6][7][8]a. Solvent Screening: Test a range of solvents. For instance, while dichloromethane is common for metal-salen catalysts, greener alternatives like propylene carbonate have been explored, though they may affect reaction rates and enantioselectivity differently for various catalysts.[6][7][9] For HNLs, biphasic systems or wet organic solvents can enhance enantiomeric purity.[4][8]
Catalyst Deactivation 1. Impurities in Reagents: Water or other impurities in the reagents or solvent can deactivate sensitive catalysts, particularly Lewis acidic metal complexes.[1]a. Anhydrous Conditions: For reactions sensitive to moisture, use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). b. Reagent Purification: Purify aldehydes to remove acidic impurities that can react with the catalyst or cyanide source.
2. Oxidation of Catalyst: Some catalysts, like certain vanadium complexes, can be sensitive to oxidation.[10][11]a. Inert Atmosphere: As mentioned, working under an inert atmosphere can prevent oxidative degradation of the catalyst.

Catalyst Performance Data

The following table summarizes the performance of selected catalysts in the asymmetric cyanohydrin synthesis of benzaldehyde, providing a comparative overview of their efficacy under different conditions.

CatalystCyanide SourceSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-Ti(salen)TMSCNDichloromethane20>9586
(R,R)-V(O)(salen)TMSCNDichloromethane20>9595[5]
(R,R)-Ti(salen)TMSCNPropylene Carbonate203340[6][7][9]
(R,R)-V(O)(salen)TMSCNPropylene Carbonate207380[6][7][9]
(R)-Oxynitrilase (HNL)HCNEthyl Acetate2095>99[8]
(R)-Oxynitrilase (HNL)HCNWater/Ethanol209896[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a chemical catalyst (e.g., metal-salen) and an enzymatic catalyst (HNL)?

A1: The choice depends on several factors:

  • Substrate Scope: HNLs are often highly selective for a specific range of aldehydes.[4] Metal-salen complexes can sometimes offer a broader substrate scope.

  • Desired Enantiomer: Both (R)- and (S)-selective HNLs are available.[4] For metal-salen catalysts, the chirality of the product is determined by the chirality of the ligand used.[5]

  • Reaction Conditions: HNL-catalyzed reactions are typically performed in aqueous or biphasic systems under mild pH and temperature conditions.[4] Metal-catalyzed reactions often require anhydrous organic solvents and may be run at a wider range of temperatures.[6][7]

  • Green Chemistry: Enzymatic catalysis is generally considered a greener approach due to the use of water as a solvent and biodegradable catalysts.[4]

Q2: What is the role of the cyanide source, and which one should I use?

A2: The cyanide source provides the nucleophilic cyanide ion. Common sources include:

  • Hydrogen Cyanide (HCN): Highly effective but extremely toxic and volatile. It should only be used with extreme caution in a well-ventilated fume hood.[4]

  • Trimethylsilyl Cyanide (TMSCN): A less volatile and commonly used alternative to HCN, particularly in reactions catalyzed by Lewis acids.[12][13] The resulting product is a silylated cyanohydrin.

  • Potassium/Sodium Cyanide (KCN/NaCN): These salts are often used in conjunction with an acid or as part of a two-phase system.[2][3]

  • Acetone Cyanohydrin: Can serve as an in situ source of HCN.[4][12]

The choice of cyanide source is often linked to the catalyst and reaction conditions. For many metal-catalyzed systems, TMSCN is the reagent of choice.[12]

Q3: My reaction is slow. How can I increase the reaction rate?

A3:

  • Catalyst Loading: Increasing the catalyst loading can increase the rate, but this may not be cost-effective.

  • Temperature: Increasing the temperature will generally increase the reaction rate, but it may have a negative impact on enantioselectivity.

  • Solvent: The choice of solvent can influence the reaction rate.[6][7]

  • Catalyst Activation: Ensure that your catalyst is properly activated. For example, some titanium-salen catalysts show increased activity after exposure to a controlled amount of water to form a more active dimeric species.[1]

Q4: How can I determine the enantiomeric excess (ee) of my cyanohydrin product?

A4: The most common methods for determining the ee of chiral cyanohydrins are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method. The cyanohydrin is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[14][15]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a chiral column. This is often used for more volatile cyanohydrin derivatives.

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent can lead to the separation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of their ratio.[16]

Experimental Protocols

General Procedure for Asymmetric Cyanohydrin Synthesis using a Titanium-Salen Catalyst

This protocol is a general guideline and may require optimization for specific substrates and ligands.

  • Catalyst Preparation:

    • Synthesize the chiral salen ligand from the condensation of a chiral diamine (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane) and two equivalents of a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde).

    • Prepare the titanium-salen complex by reacting the salen ligand with a titanium precursor such as Ti(OiPr)₄ in an anhydrous solvent like dichloromethane under an inert atmosphere.

    • For the formation of the more active dimeric µ-oxo complex, the isolated monomeric complex can be exposed to a controlled amount of water.[1]

  • Cyanohydrin Synthesis:

    • To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (2 mL) under a nitrogen atmosphere, add the chiral titanium-salen catalyst (0.01 mmol, 1 mol%).

    • Stir the mixture at room temperature for 10 minutes.

    • Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the solution.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resulting silylated cyanohydrin can be determined by chiral HPLC or GC analysis.[14]

General Procedure for Asymmetric Cyanohydrin Synthesis using a Hydroxynitrile Lyase (HNL)

This protocol is a general guideline for an enzymatic synthesis and may require optimization based on the specific enzyme and substrate.

  • Enzyme Preparation:

    • Prepare a solution or suspension of the (R)- or (S)-selective hydroxynitrile lyase in a suitable buffer (e.g., citrate buffer, pH 5.5). The enzyme can be used in its free form or immobilized on a solid support.[4]

  • Cyanohydrin Synthesis (Biphasic System):

    • In a reaction vessel, combine the aldehyde (1.0 mmol) with an organic solvent immiscible with water, such as ethyl acetate or methyl tert-butyl ether (MTBE) (5 mL).[8]

    • Add the aqueous HNL solution (1 mL).

    • Cool the mixture to the desired temperature (e.g., 4 °C).

    • Slowly add a solution of hydrogen cyanide (HCN) in the same organic solvent or generate HCN in situ from a salt like KCN by the slow addition of an acid. (EXTREME CAUTION: HCN is highly toxic) .[4]

    • Stir the biphasic mixture vigorously to ensure good mixing.

    • Monitor the reaction by taking samples from the organic layer and analyzing by GC or HPLC.

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the cyanohydrin product by chiral HPLC or GC, potentially after derivatization.[14]

Visualizations

Catalyst_Selection_Workflow start Define Target Cyanohydrin (Stereochemistry and Substrate) catalyst_type Choose Catalyst Type start->catalyst_type chemical Chemical Catalyst (e.g., Metal-Salen) catalyst_type->chemical Broader Scope, Anhydrous Conditions enzymatic Enzymatic Catalyst (HNL) catalyst_type->enzymatic High Selectivity, Aqueous/Green Conditions ligand_selection Select Chiral Ligand and Metal Center chemical->ligand_selection r_hnl (R)-HNL enzymatic->r_hnl For (R)-Product s_hnl (S)-HNL enzymatic->s_hnl For (S)-Product optimize_chem Optimize Reaction Conditions (Solvent, Temp., Cyanide Source) ligand_selection->optimize_chem optimize_enz Optimize Reaction Conditions (pH, Temp., Biphasic System) r_hnl->optimize_enz s_hnl->optimize_enz analysis Synthesize and Analyze (Yield and ee) optimize_chem->analysis optimize_enz->analysis troubleshoot Troubleshoot? (Low Yield/ee) analysis->troubleshoot troubleshoot->catalyst_type Yes, Re-evaluate end Successful Synthesis troubleshoot->end No

Caption: Catalyst selection workflow for asymmetric cyanohydrin synthesis.

References

Technical Support Center: Synthesis of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the formation of 2-Hydroxy-2-phenylpropanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield of this compound consistently low?

Answer:

Low yields can stem from several factors related to solvent choice and reaction conditions.

  • Suboptimal Solvent: The solubility of the cyanide source is critical. For instance, when using potassium cyanide (KCN), a solvent that can effectively dissolve it is necessary for the reaction to proceed efficiently.[1] Protic solvents like ethanol can be effective, but the presence of excessive water can lead to the hydrolysis of the nitrile to a carboxylic acid, reducing the yield of the desired cyanohydrin.[2][3]

  • Side Reactions: Competing reactions such as benzoin condensation and aldol condensation can consume the starting materials and reduce the yield.[1] The choice of solvent and the reaction conditions, such as temperature and catalyst, can influence the rates of these side reactions.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[4]

  • Equilibrium Position: The formation of cyanohydrins is a reversible reaction.[5] The equilibrium may not favor the product under your current conditions. Using an excess of the cyanide reagent or removing the product as it forms can help drive the reaction to completion.

Question: I am observing the formation of significant byproducts. How can I improve the purity of my product?

Answer:

Byproduct formation is a common challenge. Here are some strategies to enhance product purity:

  • Solvent Selection: The solvent can influence the selectivity of the reaction. In enzymatic resolutions, using a biphasic system, such as diisopropyl ether and a buffer, can lead to high enantiomeric excess and good conversion, minimizing unwanted side products.[6]

  • CO2 Atmosphere: Performing the reaction under a carbon dioxide (CO2) atmosphere has been shown to accelerate the desired cyanohydrin formation while minimizing side reactions like benzoin and aldol condensations.[1]

  • pH Control: In enzymatic reactions, maintaining an optimal pH (typically below 5) is crucial to suppress the non-enantioselective chemical reaction, thus improving the enantiomeric purity.[5][7]

  • Purification Method: Ensure your purification method is adequate. Flash column chromatography or recrystallization are common methods for purifying cyanohydrins.[4]

Question: My enzymatic reaction is not showing the expected enantioselectivity. What could be the reason?

Answer:

Achieving high enantioselectivity in enzymatic reactions is highly dependent on the reaction environment.

  • Solvent Choice: The organic solvent in a biphasic system can significantly impact the enzyme's activity and selectivity. Diisopropyl ether has been identified as a suitable solvent for (R)-oxynitrilase catalyzed reactions.[6] Water-miscible organic solvents can sometimes destabilize the enzyme.[5]

  • pH of the Aqueous Phase: The pH of the buffer in a biphasic system is critical. An inappropriate pH can lead to a higher rate of the non-catalyzed, non-selective chemical reaction, which will lower the overall enantiomeric excess of the product.[5]

  • Temperature Control: Temperature can affect both the enzyme's activity and the rate of the background chemical reaction. Lowering the temperature can sometimes improve enantioselectivity by slowing down the non-enzymatic reaction.[7]

Frequently Asked Questions (FAQs)

What is the general mechanism for the formation of this compound?

The formation of this compound (a cyanohydrin) from acetophenone proceeds via a nucleophilic addition reaction. The cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetophenone. This is followed by protonation of the resulting alkoxide intermediate to yield the final hydroxyl-nitrile product.[8][9]

Which solvents are commonly used for the synthesis of this compound?

A variety of solvents can be used, and the optimal choice depends on the specific reaction conditions (e.g., chemical vs. enzymatic synthesis). Common solvents include:

  • Protic Solvents: Ethanol, water.[1] Ethanol is often used with KCN to minimize hydrolysis.[2]

  • Aprotic Solvents: Acetonitrile, heptane, diisopropyl ether.[1][6]

  • Biphasic Systems: An organic solvent (like diisopropyl ether) with an aqueous buffer is frequently used for enzymatic reactions to improve yield and enantioselectivity, and to simplify product and enzyme recovery.[5][6]

How does the choice of cyanide source affect the reaction?

Different cyanide sources can be employed, each with its own considerations:

  • Hydrogen Cyanide (HCN): Highly effective but extremely toxic and requires specialized handling procedures.[2]

  • Potassium/Sodium Cyanide (KCN/NaCN): Safer alternatives to HCN gas. Their solubility in the chosen solvent is a key factor for reaction efficiency.[1]

  • Trimethylsilyl Cyanide (TMSCN): Another reagent that can be used for the cyanation of ketones.[4]

Data Presentation

Table 1: Effect of Solvent on the Enzymatic Resolution of rac-2-Hydroxy-2-phenylpropanenitrile

Organic SolventAqueous PhaseEnzyme SourceConversionEnantiomeric Excess (ee) of (S)-enantiomerReference
Diisopropyl etherCitrate Buffer (0.1M, pH 5.0)(R)-oxynitrilase (almond meal)~50%98-99%[6]

Experimental Protocols

General Protocol for the Synthesis of this compound (Chemical Method)

  • Reaction Setup: To a solution of acetophenone in a suitable solvent (e.g., ethanol), add a cyanide source such as potassium cyanide.[1]

  • Reaction Conditions: The reaction can be performed at room temperature. For accelerated reactions and to minimize byproducts, the reaction can be conducted under a CO2 atmosphere (1 atm).[1]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, the mixture is typically acidified with an aqueous acid (e.g., HCl).[10] The product can then be extracted with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: The crude product is purified by methods such as flash column chromatography or recrystallization to yield pure this compound.[4]

General Protocol for the Enantioselective Synthesis using (R)-oxynitrilase in a Biphasic System

  • Enzyme Preparation: Almond meal is used as a source of (R)-oxynitrilase.[6]

  • Reaction Mixture: A biphasic system is prepared with an organic solvent (e.g., diisopropyl ether) and an aqueous citrate buffer (e.g., 0.1M, pH 5.0).[6]

  • Substrate Addition: The racemic this compound is added to the reaction mixture.[6]

  • Reaction: The reaction is stirred, allowing the enzyme in the aqueous phase to selectively decompose the (R)-enantiomer, leaving the (S)-enantiomer in the organic phase.[6]

  • Separation and Isolation: After reaching approximately 50% conversion, the organic layer is separated, and the (S)-2-Hydroxy-2-phenylpropanenitrile is isolated with high enantiomeric purity.[6]

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution chem_start Start: Acetophenone + Cyanide Source chem_solvent Solvent Selection (e.g., Ethanol, Acetonitrile) chem_start->chem_solvent chem_reaction Reaction (e.g., Room Temp, CO2 atm) chem_solvent->chem_reaction chem_workup Acidic Work-up & Extraction chem_reaction->chem_workup chem_purify Purification (Chromatography/Recrystallization) chem_workup->chem_purify chem_product Product: rac-2-Hydroxy-2-phenylpropanenitrile chem_purify->chem_product enz_start Start: rac-2-Hydroxy-2- phenylpropanenitrile enz_biphasic Biphasic System (e.g., Diisopropyl ether/Buffer) enz_start->enz_biphasic enz_enzyme Add (R)-oxynitrilase enz_biphasic->enz_enzyme enz_reaction Enzymatic Decomposition of (R)-enantiomer enz_enzyme->enz_reaction enz_separation Phase Separation enz_reaction->enz_separation enz_product Product: (S)-2-Hydroxy-2-phenylpropanenitrile enz_separation->enz_product

Caption: Experimental workflows for chemical synthesis and enzymatic resolution.

solvent_effects_logic solvent Solvent Choice solubility Cyanide Source Solubility solvent->solubility side_reactions Rate of Side Reactions (e.g., Aldol, Benzoin) solvent->side_reactions enzyme_activity Enzyme Activity & Stability (Enzymatic Rxn) solvent->enzyme_activity phase_behavior Phase Behavior (Biphasic System) solvent->phase_behavior yield Yield solubility->yield side_reactions->yield purity Purity side_reactions->purity enantio Enantioselectivity enzyme_activity->enantio phase_behavior->yield phase_behavior->enantio

Caption: Logical relationships of solvent effects on reaction outcomes.

References

Technical Support Center: Managing Heat in Exothermic Cyanohydrin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with exothermic cyanohydrin reactions. Our aim is to help you safely and efficiently manage these reactions in your laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My cyanohydrin reaction is showing an uncontrolled temperature increase. What should I do?

A1: An uncontrolled temperature increase, or thermal runaway, is a serious safety concern. Immediately implement your laboratory's emergency protocols. This may include:

  • Stopping Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Emergency Cooling: Utilize an ice bath or other emergency cooling system to rapidly decrease the reaction temperature.

  • Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a pre-determined quenching agent.

  • Evacuation: If the situation cannot be controlled, evacuate the area and alert safety personnel.

It is crucial to have a well-defined emergency response plan in place before starting any exothermic reaction.

Q2: What are the common causes of thermal runaway in cyanohydrin synthesis?

A2: Thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal. Common causes include:

  • Incorrect Reagent Addition Rate: Adding the cyanide source or catalyst too quickly can lead to a rapid and uncontrollable exotherm.

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or it may have failed.

  • Poor Mixing: Inefficient stirring can create localized hot spots where the reaction rate accelerates, leading to a runaway.

  • Incorrect Reaction Temperature: Starting the reaction at too high a temperature can increase the reaction rate beyond the capacity of the cooling system.

  • Contaminants: The presence of certain impurities can catalyze the reaction or lead to decomposition, generating additional heat.

Q3: How can I prevent thermal runaway from occurring?

A3: Proactive measures are key to preventing thermal runaway. Consider the following:

  • Controlled Reagent Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of the cyanide source or catalyst.

  • Efficient Cooling: Ensure your cooling bath or reactor jacket has sufficient capacity to dissipate the heat generated. For larger scale reactions, consider a more robust cooling system.

  • Vigorous Stirring: Maintain efficient agitation throughout the reaction to ensure homogenous temperature distribution and prevent the formation of hot spots.[1]

  • Monitor the Internal Temperature: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture, not just the bath temperature.

  • Start at a Low Temperature: Begin the reaction at a low temperature and allow it to slowly warm to the desired temperature.

  • Use a Semi-Batch Process: For exothermic reactions, a semi-batch process where one reagent is added portion-wise allows for better control over the reaction rate and temperature.

Q4: My cyanohydrin yield is low. What are the potential reasons related to heat management?

A4: Improper heat management can significantly impact your yield. Here's why:

  • Cyanohydrin Decomposition: Cyanohydrins can be thermally labile and may decompose back to the starting carbonyl compound and hydrogen cyanide at elevated temperatures. This decomposition can lead to a loss of product. For example, in the hydrolysis of acetone cyanohydrin, a 10°C increase in temperature can result in a 1% decrease in yield.[1]

  • Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, reducing the purity and overall yield of the desired cyanohydrin.

  • Reagent Instability: Some reagents used in the reaction may be unstable at higher temperatures, leading to their degradation and a lower effective concentration.

Q5: What is the optimal temperature range for cyanohydrin reactions?

A5: The optimal temperature for a cyanohydrin reaction depends on the specific substrate and reaction conditions. However, many cyanohydrin formations are carried out at or below room temperature to control the exotherm and minimize side reactions. For instance, the synthesis of acetone cyanohydrin is often conducted between 10°C and 20°C.[2] For the enzymatic synthesis of (R)-mandelonitrile, an optimal temperature of 10°C is used to suppress the non-enzymatic racemic reaction.[3] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Rise Thermal Runaway1. Immediately stop reagent addition. 2. Apply emergency cooling (ice bath). 3. If uncontrollable, quench the reaction according to your pre-planned procedure. 4. Evacuate if necessary.
Reaction Temperature Fluctuates Wildly Inadequate Mixing or Cooling1. Ensure vigorous and consistent stirring. 2. Check the efficiency of your cooling system (e.g., coolant flow rate, bath temperature).
Low Product Yield Reaction temperature too high, leading to product decomposition.1. Lower the reaction temperature. 2. Control the rate of reagent addition to maintain a stable, lower temperature. 3. Consider using a continuous flow reactor for better heat transfer.
Formation of Significant Byproducts Reaction temperature is too high, promoting side reactions.1. Decrease the reaction temperature. 2. Optimize the reaction time; prolonged reaction times at elevated temperatures can lead to byproduct formation.
Reaction Fails to Initiate Reaction temperature is too low.1. Gradually and cautiously increase the temperature of the reaction mixture. 2. Ensure the catalyst is active and added correctly.

Quantitative Data on Reaction Parameters

The following table summarizes key quantitative data for managing heat in specific cyanohydrin reactions.

Cyanohydrin Reaction Temperature (°C) Key Considerations Yield (%)
Acetone Cyanohydrin10 - 20Slow addition of sulfuric acid is crucial to maintain temperature.[2]77 - 78[2]
Mandelonitrile (enzymatic)10Lower temperature suppresses the non-enzymatic racemic reaction.[3]98 (mol%)[3]
(R)-2-Chloromandelonitrile (enzymatic)30Higher temperatures increase reaction velocity but decrease enantiomeric purity.[4]91[4]
General Aldehyde Cyanohydrin-10 to 60 (preferred 10-20)Temperature control is critical for good yield.[5]Not specified

Experimental Protocols

Protocol 1: Synthesis of Acetone Cyanohydrin

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Sodium cyanide (95%)

  • Acetone

  • 40% Sulfuric acid

  • Ether

  • Anhydrous sodium sulfate

  • 5-L three-necked, round-bottomed flask

  • Efficient mechanical stirrer

  • Separatory funnel

  • Thermometer

  • Ice bath

Procedure:

  • In the 5-L flask, dissolve 500 g of powdered 95% sodium cyanide in 1.2 L of water and add 900 cc of acetone.

  • Cool the vigorously stirred solution to 15°C using an ice bath.

  • Slowly add 2.1 L of 40% sulfuric acid over a period of three hours, ensuring the internal temperature is maintained between 10°C and 20°C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Allow the mixture to settle. A layer of acetone cyanohydrin may form and can be decanted.

  • Filter the sodium bisulfate and wash the solid with three 50-cc portions of acetone.

  • Combine the filtrate and acetone washings with the aqueous solution and extract three times with 250-cc portions of ether.

  • Combine the ether extracts with the previously separated cyanohydrin layer and dry with anhydrous sodium sulfate.

  • Remove the ether and acetone by distillation on a water bath.

  • Distill the residue under reduced pressure, collecting the acetone cyanohydrin at 78–82°/15 mm.

Safety Note: This reaction generates highly toxic hydrogen cyanide gas. This procedure must be performed in a well-ventilated fume hood by trained personnel.

Protocol 2: Synthesis of Mandelonitrile

This protocol is adapted from a patented procedure.[6]

Materials:

  • Benzaldehyde

  • Ethyl acetate

  • 30% Sodium cyanide aqueous solution

  • Hydrochloric acid

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Prepare a solution of 426.5 g of benzaldehyde in 500 ml of ethyl acetate.

  • In the reaction vessel, place 640 g of a 30% aqueous sodium cyanide solution.

  • Cool the sodium cyanide solution to between 5°C and 10°C.

  • Adjust the pH of the sodium cyanide solution to 6.92 by adding hydrochloric acid.

  • Slowly add the benzaldehyde solution to the stirred sodium cyanide solution while maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, maintain the reaction temperature at 18°C for two hours.

  • Stop stirring and allow the layers to separate.

  • Collect the upper organic layer and concentrate it to recover the solvent and obtain the mandelonitrile product.

Safety Note: This reaction involves the use of a cyanide salt and generates a cyanohydrin, both of which are highly toxic. Handle with appropriate personal protective equipment in a fume hood.

Visualizing Heat Management Strategies

A systematic approach is crucial for troubleshooting and managing exothermic cyanohydrin reactions.

TroubleshootingWorkflow start Exothermic Reaction Monitoring temp_check Is Temperature Stable? start->temp_check stable Continue Monitoring temp_check->stable Yes unstable Temperature Increasing Uncontrolledly temp_check->unstable No action1 Stop Reagent Addition unstable->action1 action2 Increase Cooling action1->action2 action3 Check Stirring action2->action3 recheck Is Temperature Decreasing? action3->recheck controlled Resume Reaction with Caution recheck->controlled Yes emergency Initiate Emergency Shutdown (Quench/Evacuate) recheck->emergency No

Caption: Troubleshooting workflow for an unexpected temperature rise.

Effective heat management involves a combination of preventative and responsive strategies.

HeatManagementStrategies cluster_proactive Proactive Strategies cluster_reactive Reactive Strategies center Effective Heat Management pro1 Controlled Reagent Addition Rate center->pro1 pro2 Adequate Cooling System Design center->pro2 pro3 Efficient Stirring center->pro3 pro4 Low Initial Reaction Temperature center->pro4 react1 Emergency Cooling (Ice Bath) center->react1 react2 Reaction Quenching center->react2 react3 Emergency Venting center->react3

Caption: Key strategies for managing reaction exotherms.

References

Technical Support Center: Workup Procedures for 2-Hydroxy-2-phenylpropanenitrile (Mandelonitrile) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-phenylpropanenitrile (mandelonitrile).

Troubleshooting Guides

Issue: Low or No Yield of Mandelonitrile After Workup

Possible Cause 1: Decomposition during aqueous workup. Mandelonitrile is unstable under neutral to basic conditions and can readily decompose back to benzaldehyde and hydrogen cyanide.[1][2][3][4]

  • Solution:

    • Ensure the aqueous solution used for washing is slightly acidic (pH 4-5) to suppress the reverse reaction.[5]

    • Minimize the duration of the aqueous wash.

    • Work at lower temperatures (e.g., using an ice bath) during the extraction and washing steps to reduce the rate of decomposition.

Possible Cause 2: Hydrolysis of the nitrile group. Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile to a carboxylic acid (mandelic acid) or an amide.[4][6]

  • Solution:

    • Avoid strong acids or bases during the workup unless the goal is to hydrolyze the nitrile.

    • If acidic conditions are required to prevent decomposition, use a dilute acid and maintain a low temperature.

Possible Cause 3: Inefficient extraction. Mandelonitrile may not be efficiently extracted from the aqueous layer if an inappropriate solvent is used or if the extraction is not performed thoroughly.

  • Solution:

    • Use a suitable organic solvent for extraction. Diethyl ether and ethyl acetate are commonly used.[7]

    • Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete removal of the product from the aqueous phase.

    • Refer to the solvent properties table to select an appropriate extraction solvent.

Issue: Emulsion Formation During Extraction

Possible Cause 1: Presence of surfactants or fine solids. Impurities or byproducts from the reaction mixture can act as emulsifying agents.

  • Solution:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Filter the entire mixture through a pad of Celite or glass wool to remove fine particulate matter that may be stabilizing the emulsion.

    • If the emulsion persists, allow the mixture to stand for an extended period, or gently centrifuge the mixture if possible.

Possible Cause 2: Vigorous shaking. Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion.

  • Solution:

    • Gently invert the separatory funnel multiple times instead of vigorous shaking to mix the layers.

Issue: Product Decomposition During Purification by Column Chromatography

Possible Cause 1: Instability on silica gel. Mandelonitrile is known to be unstable on silica gel, which can be slightly acidic and catalyze its decomposition.

  • Solution:

    • Minimize the time the compound spends on the silica gel column.

    • Consider using a less acidic stationary phase, such as neutral alumina.

    • It may be preferable to use the crude product directly in the next step if purity allows, or to purify by other means such as crystallization if applicable.

Possible Cause 2: Inappropriate solvent system. The choice of eluent can affect the stability of the compound on the column.

  • Solution:

    • Use a non-polar solvent system, such as hexane/ethyl acetate, and increase the polarity gradually.[1]

    • Ensure the solvents are dry and free of acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous workup of a mandelonitrile synthesis?

A1: A slightly acidic pH of 4-5 is generally recommended for the aqueous wash to maintain the stability of the cyanohydrin and prevent its decomposition back to benzaldehyde and hydrogen cyanide.[5]

Q2: Which organic solvents are best for extracting mandelonitrile?

A2: Diethyl ether and ethyl acetate are commonly reported as effective extraction solvents.[7] Mandelonitrile is soluble in ethanol, ether, and chloroform, but almost insoluble in water.[2] The choice of solvent may also depend on the subsequent steps of your synthesis. Refer to the solvent properties table below for densities to anticipate layer separation.

Q3: My purified mandelonitrile shows a significant amount of benzaldehyde by NMR/GC-MS. What happened?

A3: This is a common issue and indicates that your compound has decomposed. This can happen during the workup if the pH was not controlled, during purification on silica gel, or even during storage. Mandelonitrile is sensitive to moisture and can decompose upon heating.[2][8] It is best to use freshly prepared or purified mandelonitrile for subsequent reactions.

Q4: Can I store mandelonitrile? If so, under what conditions?

A4: Due to its instability, long-term storage of mandelonitrile is not recommended. If short-term storage is necessary, it should be stored at a low temperature (below +30°C, with refrigeration being preferable) and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[8]

Q5: Are there any specific safety precautions I should take during the workup?

A5: Yes. The synthesis and workup of mandelonitrile involve the use of cyanide salts and the potential for the liberation of highly toxic hydrogen cyanide gas. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware of the potential for decomposition, which can release HCN. Acidic quenching of cyanide-containing reaction mixtures should be done with extreme caution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (Mandelonitrile)

PropertyValueReference
Molecular Formula C₈H₇NO[8]
Molecular Weight 133.15 g/mol [8]
Appearance Reddish-brown liquid[1]
Melting Point -10 °C[8]
Boiling Point 170 °C (decomposes)[8]
Density 1.117 g/mL at 25 °C[8]
Solubility Soluble in ethanol, ether, chloroform; almost insoluble in water.[2]

Table 2: Properties of Common Extraction Solvents

SolventDensity (g/mL at 20°C)Boiling Point (°C)Water SolubilityReference
Diethyl ether 0.71334.66.9 g/100 mL[9][10]
Ethyl acetate 0.90277.18.3 g/100 mL[9][10]
Dichloromethane 1.32639.61.3 g/100 mL[9][10]
Toluene 0.867110.60.05 g/100 mL[9][10]
Hexane ~0.65569Insoluble[9][10]

Experimental Protocols

Protocol 1: General Aqueous Workup for Mandelonitrile Synthesis

  • Quenching: Carefully quench the reaction mixture by adding it to a cooled, stirred, slightly acidic aqueous solution (e.g., dilute HCl or citric acid solution, pH 4-5). This should be done in a fume hood due to the potential release of HCN.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine). This helps to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Avoid excessive heating to prevent decomposition of the product.

  • Purification (if necessary): If further purification is required, be cautious with silica gel chromatography due to the instability of mandelonitrile. Use a non-polar eluent system and perform the chromatography quickly.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification (Optional) Reaction_Mixture Reaction Mixture (containing Mandelonitrile) Quenching 1. Quenching (Slightly acidic solution) Reaction_Mixture->Quenching Extraction 2. Extraction (e.g., Diethyl ether) Quenching->Extraction Washing 3. Washing (Brine) Extraction->Washing Drying 4. Drying (Na2SO4) Washing->Drying Concentration 5. Concentration (Rotary Evaporator) Drying->Concentration Column_Chromatography Column Chromatography (Caution: Instability on Silica) Concentration->Column_Chromatography Pure_Product Pure Mandelonitrile Column_Chromatography->Pure_Product

Caption: Experimental workflow for the workup of this compound.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Decomposition_Workup Decomposition (pH too high) Low_Yield->Decomposition_Workup Inefficient_Extraction Inefficient Extraction Low_Yield->Inefficient_Extraction Hydrolysis Hydrolysis of Nitrile Low_Yield->Hydrolysis Emulsion Emulsion Formation Surfactants Surfactants/Solids Emulsion->Surfactants Vigorous_Shaking Vigorous Shaking Emulsion->Vigorous_Shaking Decomposition Decomposition during Purification Silica_Instability Instability on Silica Gel Decomposition->Silica_Instability Acidic_Wash Use slightly acidic wash (pH 4-5) Decomposition_Workup->Acidic_Wash Multiple_Extractions Perform multiple extractions Inefficient_Extraction->Multiple_Extractions Mild_Conditions Use mild conditions (low temp) Hydrolysis->Mild_Conditions Add_Brine Add brine Surfactants->Add_Brine Filter_Celite Filter through Celite Surfactants->Filter_Celite Gentle_Inversion Gentle inversion instead of shaking Vigorous_Shaking->Gentle_Inversion Alternative_Purification Alternative purification or use crude Silica_Instability->Alternative_Purification

Caption: Troubleshooting logic for common issues in mandelonitrile workup.

References

Removal of cyanide impurities from cyanohydrin products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of cyanide impurities from cyanohydrin products.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of cyanide impurity in my cyanohydrin product?

The most common source of cyanide impurity is unreacted cyanide salt (e.g., NaCN, KCN) or hydrogen cyanide (HCN) remaining after the synthesis reaction. Cyanohydrin formation is a reversible equilibrium, and excess cyanide is often used to drive the reaction to completion.[1][2][3]

Q2: Why is it critical to remove residual cyanide impurities?

Free cyanide is highly toxic and can interfere with subsequent chemical transformations.[4] In the context of drug development, residual cyanide in a pharmaceutical intermediate poses a significant safety risk and must be controlled to stringent levels.[5] Furthermore, the presence of base can cause the cyanohydrin to revert to the starting carbonyl compound and cyanide, impacting yield and purity.[2]

Q3: What are the main challenges in removing cyanide from cyanohydrins?

The primary challenge is the inherent instability of many cyanohydrins. They can decompose back to the starting aldehyde or ketone and hydrogen cyanide, especially under basic conditions, or at elevated temperatures.[6][7][8] Purification methods must be carefully chosen to avoid product degradation. Some analytical techniques, like gas chromatography (GC) at high inlet temperatures, can also cause decomposition, leading to inaccurate purity assessments.[9]

Troubleshooting Guides

Issue 1: High Levels of Residual Cyanide After Synthesis

If your crude product contains significant amounts of unreacted cyanide, the following workup procedures can be employed. The choice of method depends on the stability of your specific cyanohydrin.

Method 1: Acidic Wash (for acid-stable cyanohydrins)

An acidic wash converts residual cyanide salts (CN⁻) into hydrogen cyanide (HCN), which is then removed. Caution: This procedure must be performed in a well-ventilated fume hood as it generates highly toxic HCN gas.

  • Experimental Protocol:

    • Dissolve the crude cyanohydrin product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer cautiously with a dilute acid, such as 1 M HCl or a saturated ammonium chloride solution. The acidic wash protonates the cyanide ion (pKa of HCN is ~9.2), making it more volatile and partitioning it into the aqueous phase.[4]

    • Separate the aqueous layer.

    • Repeat the wash 1-2 times.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic solvent under reduced pressure.

Method 2: Oxidative Quenching

This method involves oxidizing the nucleophilic cyanide ion to the less toxic and more easily removed cyanate ion or other oxidized species.

  • Experimental Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), often with a copper catalyst, or sodium hypochlorite (bleach) solution while maintaining a basic pH (pH > 10) to prevent HCN evolution.[10][11][12]

    • Stir the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure complete oxidation of the free cyanide.

    • Proceed with a standard aqueous workup to extract the cyanohydrin product into an organic solvent.

    • Wash, dry, and concentrate the organic phase.

Issue 2: Product Decomposition During Purification or Storage

Cyanohydrins are prone to decomposition. If you observe a decrease in yield or the reappearance of starting material (ketone/aldehyde) peaks during analysis, consider the following stabilization strategies.

Strategy 1: pH Control

The stability of cyanohydrins is highly pH-dependent. Decomposition is rapid under basic conditions.[2] Maintaining a slightly acidic environment is crucial.

  • Recommendation: During workup, use weakly acidic solutions for washing. For storage, both in solution and as a neat oil/solid, the addition of a stabilizer is recommended.

Strategy 2: Use of Stabilizers

Adding a small amount of a non-volatile acid can suppress the decomposition of cyanohydrins, especially during storage or if thermal stress (like distillation) is required.[13]

  • Experimental Protocol:

    • After purification and removal of solvent, add a small quantity of a stabilizer to the final product.

    • Citric acid or boric acid are effective stabilizers.[13]

    • The typical amount added is between 0.01% and 1% by weight, relative to the cyanohydrin.[13]

    • Mix thoroughly to ensure homogeneity. Boric anhydride can be used if the product may be contaminated with water.[13]

Issue 3: Inaccurate or Inconsistent Cyanide Measurement

Accurately quantifying trace levels of free cyanide in an organic matrix containing a nitrile (the cyanohydrin itself) can be challenging.

Choosing the Right Analytical Method

The choice of analytical method is critical for obtaining reliable results. Common methods include ion-selective electrodes (ISE), headspace gas chromatography (HS-GC), and colorimetric assays.

MethodPrincipleTypical Detection LimitProsCons/Interferences
Ion-Selective Electrode (ISE) Potentiometric measurement of free cyanide ions in an aqueous solution.[14][15]8x10⁻⁶ M to 10⁻² M[15] (approx. 0.2 ppm)Rapid, relatively inexpensive, suitable for aqueous extracts.Requires sample extraction into an aqueous phase. The electrode response can be affected by temperature and interfering ions. Requires high pH (>11) for measurement.[14][16]
Headspace Gas Chromatography (HS-GC) Volatile HCN is liberated from the sample by acidification in a sealed vial and measured by GC.[17][18]1.0 µg/mL (in blood)[17] to 0.05 mg/L (in solution)[18]High specificity for HCN, can analyze complex matrices, automated.[18]Requires specialized equipment (Headspace autosampler), cyanohydrin may decompose under acidic conditions leading to false positives.
Colorimetric Methods (e.g., Pyridine-Barbituric Acid) Cyanide is converted to cyanogen chloride, which reacts with a chromogenic agent to produce a colored complex measured by spectrophotometry.[19]~2 ppb[20]Very sensitive, well-established method (e.g., EPA Method 9016).[21]Can be time-consuming, subject to interferences from sulfides, oxidizing agents, aldehydes, and ketones.[20]

Key Experimental Protocols

Protocol 1: Quantification of Free Cyanide using an Ion-Selective Electrode (ISE)

This protocol describes the general steps for measuring cyanide in your product after extraction into an aqueous solution.

  • Sample Preparation:

    • Accurately weigh a known amount of your cyanohydrin product.

    • Dissolve it in a known volume of an organic solvent immiscible with water.

    • Extract the cyanide by shaking the organic solution with a known volume of a high pH aqueous solution (e.g., 0.1 M NaOH). This will partition the free cyanide into the aqueous layer as CN⁻.

    • Allow the layers to separate and collect the aqueous layer for analysis.

  • Calibration:

    • Prepare a series of cyanide standard solutions (e.g., 0.2, 2, 20, 200 ppm CN⁻) from a stock solution.

    • For each 100 mL of standard, add 1-2 mL of a high-strength (e.g., 10 M) NaOH solution to act as an Ionic Strength Adjustor (ISA) and to maintain a pH > 11.[16][22] This prevents the formation of HCN gas.

    • Calibrate the ISE meter according to the manufacturer's instructions, starting with the most dilute standard.

  • Measurement:

    • Take a 100 mL aliquot of your aqueous sample extract.

    • Add 1-2 mL of the NaOH ISA solution and stir thoroughly.

    • Immerse the cyanide ISE and the reference electrode into the solution.

    • Allow the reading to stabilize (typically 2-3 minutes) before recording the concentration.[16]

    • Wash and dry the electrodes between measurements to prevent cross-contamination.[16]

Visualizations

Logical Workflow for Cyanohydrin Purification and Analysis

G start Crude Cyanohydrin Product check_stability Is Cyanohydrin Acid-Stable? start->check_stability acid_wash Perform Acidic Wash (Caution: HCN Gas) check_stability->acid_wash Yes oxidative_quench Perform Oxidative Quench (e.g., H2O2, pH > 10) check_stability->oxidative_quench No workup Aqueous Workup & Solvent Extraction acid_wash->workup oxidative_quench->workup check_decomp Product Decomposing? workup->check_decomp add_stabilizer Add Stabilizer (e.g., 0.1% Citric Acid) check_decomp->add_stabilizer Yes analyze Quantify Residual CN- (e.g., ISE, HS-GC) check_decomp->analyze No add_stabilizer->analyze final_product Purified Cyanohydrin analyze->final_product

Caption: A decision-making workflow for purifying and analyzing cyanohydrins.

Cyanohydrin Stability and Decomposition Pathway

G carbonyl Aldehyde or Ketone (R-CO-R') cyanohydrin Cyanohydrin Product (RR'C(OH)CN) carbonyl->cyanohydrin Formation (Basic Catalyst) cyanide Hydrogen Cyanide (HCN) cyanohydrin->carbonyl Decomposition (Base, Heat)

Caption: The reversible equilibrium of cyanohydrin formation and decomposition.

Analytical Method Selection Guide

G start Need to Quantify Free Cyanide check_sensitivity High Sensitivity Required? (<1 ppm) start->check_sensitivity check_equipment HS-GC Available? check_sensitivity->check_equipment No colorimetric Use Colorimetric Method check_sensitivity->colorimetric Yes check_interferences Interfering Aldehydes/ Ketones Present? check_equipment->check_interferences Yes ise Use Ion-Selective Electrode (ISE) check_equipment->ise No check_interferences->ise Yes (after aqueous extraction) hs_gc Use Headspace GC (HS-GC) check_interferences->hs_gc No

Caption: A guide for selecting an appropriate analytical method for cyanide quantification.

References

Technical Support Center: Synthesis of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-Hydroxy-2-phenylpropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a nucleophilic addition reaction where a cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of acetophenone. This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin product, this compound.[1][2]

Q2: What are the common methods for introducing the cyanide source?

A2: Common methods include:

  • In situ generation of HCN: This is a safer approach that involves reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an acid in the presence of acetophenone.[3]

  • Using trimethylsilyl cyanide (TMSCN): This reagent can be used with a catalyst for the cyanosilylation of acetophenone, followed by hydrolysis to yield the cyanohydrin.[4]

  • Biocatalytic approach: This "green" chemistry method utilizes enzymes like (R)-oxynitrilase to catalyze the addition of HCN to acetophenone, often with high enantioselectivity.[5]

Q3: Why is a basic or slightly acidic pH important for the reaction?

A3: A slightly basic or controlled acidic (pH 4-5) environment is crucial for the reaction to proceed efficiently.[6] In the in situ generation method, the presence of some base ensures the availability of the free cyanide ion, which is the active nucleophile.[3][6] However, strongly basic conditions can promote side reactions.

Q4: What are the primary safety concerns when working with this synthesis?

A4: The primary hazard is the high toxicity of cyanide compounds and the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][7][8] It is imperative to work in a well-ventilated fume hood and have appropriate personal protective equipment (PPE) and emergency procedures in place.[1][2][8]

Q5: What are the downstream applications of this compound?

A5: This compound is a valuable intermediate in organic synthesis. For example, it can be hydrolyzed to produce 2-phenylpropionic acid, a precursor to several non-steroidal anti-inflammatory drugs (NSAIDs).[9] It can also be reduced to form β-amino alcohols.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of reagents: Degradation of acetophenone or cyanide source. 3. Incorrect pH: The pH of the reaction mixture is not optimal for cyanide ion availability. 4. Presence of water in TMSCN reaction: Water can hydrolyze TMSCN.1. Monitor the reaction by TLC to determine completion. Consider extending the reaction time or carefully increasing the temperature. 2. Use freshly distilled acetophenone and a high-purity cyanide source. 3. Adjust the pH to the optimal range for the chosen method (typically slightly basic or controlled acidic for in situ HCN generation). 4. Ensure all glassware is dry and use anhydrous solvents when working with TMSCN.
Formation of a White Solid (Benzoin Condensation) The reaction conditions (especially with aromatic aldehydes/ketones) can favor the competing benzoin condensation reaction.[10][11]1. Carefully control the reaction temperature, as higher temperatures can favor the benzoin condensation. 2. Optimize the rate of addition of the acid (in the in situ HCN method) to maintain a low concentration of free cyanide. 3. Consider using a biocatalytic method, which is highly specific and avoids this side reaction.
Product is an Oil and Difficult to Purify 1. Presence of unreacted starting materials: Acetophenone may remain in the product mixture. 2. Formation of byproducts: Other side reactions may have occurred.1. Improve the reaction conversion by optimizing conditions. 2. Utilize column chromatography for purification. A solvent system of ethyl acetate and petroleum ether is often effective.[4] 3. For larger scales, vacuum distillation can be an effective purification method.
Inconsistent Results Upon Scale-Up 1. Poor temperature control: The reaction is exothermic, and localized heating can occur at a larger scale, leading to side reactions. 2. Inefficient mixing: Inadequate stirring can lead to localized high concentrations of reagents.1. Use a reactor with efficient cooling and monitor the internal temperature closely. Consider a slower addition of reagents to manage the exotherm. 2. Employ mechanical stirring to ensure homogeneous mixing of the reaction components.

Experimental Protocols

Protocol 1: Synthesis of this compound via In Situ HCN Generation

This protocol describes a general procedure for the synthesis on a laboratory scale.

Materials:

  • Acetophenone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Methylene chloride or Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Water

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dissolve the cyanide salt (1.0 equivalent) in water and add acetophenone (1.0 equivalent).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the acid (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional hour.

  • Extract the reaction mixture with methylene chloride or diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Biocatalytic Synthesis using (R)-Oxynitrilase

This protocol provides a greener alternative for the synthesis of the (R)-enantiomer.

Materials:

  • Acetophenone

  • Almond meal (as a source of (R)-oxynitrilase)

  • Citrate buffer (pH 5.0)

  • Diisopropyl ether

  • Acetone cyanohydrin (as a cyanide source)

Procedure:

  • In a reaction vessel, prepare a biphasic system with diisopropyl ether and citrate buffer.[5]

  • Add almond meal to the aqueous phase.

  • Dissolve acetophenone and acetone cyanohydrin in the organic phase.

  • Stir the mixture vigorously to ensure good mixing between the two phases.

  • Monitor the reaction for the formation of (R)-2-Hydroxy-2-phenylpropanenitrile.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and remove the solvent to obtain the product. The enantiomeric excess can be determined by chiral HPLC.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyanohydrin Synthesis

Catalyst/MethodSubstrateCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Fe₃O₄AcetophenoneTMSCNDES60-High[4]
(R)-OxynitrilaseAcetophenoneHCN (from Acetone Cyanohydrin)Diisopropyl ether/BufferRoom Temp.-~50% (for S-enantiomer)[5]
KCN/AcidIsobutyraldehydeKCNWater0-53.592.4[6]
NaCN/AcidAcetoneNaCNWater10-20-77.6[6]

Note: Yields can vary significantly based on the specific reaction conditions and purification methods.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - Acetophenone - Cyanide Source - Solvent/Buffer glassware Setup Glassware in Fume Hood reagents->glassware 1. Prepare mix Mix Reagents and Cool glassware->mix 2. Charge react Controlled Addition and Reaction mix->react 3. Initiate monitor Monitor Progress (TLC) react->monitor 4. Control extract Extraction monitor->extract 5. Quench & Extract dry Drying extract->dry 6. Dry purify Purification (Chromatography/Distillation) dry->purify 7. Purify product Final Product: This compound purify->product 8. Isolate troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reaction Side Reactions? start->side_reaction No solution1 Optimize Reaction Time/Temp incomplete_rxn->solution1 Yes solution2 Check Reagent Quality incomplete_rxn->solution2 Check solution3 Adjust pH incomplete_rxn->solution3 Check purification_issue Purification Loss? side_reaction->purification_issue No solution4 Control Temperature Carefully side_reaction->solution4 Yes solution5 Optimize Purification Method purification_issue->solution5 Yes

References

Common pitfalls in the handling of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxy-2-phenylpropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective handling of this compound in an experimental setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to be degrading. What are the common causes and how can I prevent this?

A1: this compound, a type of cyanohydrin, is susceptible to decomposition. The primary causes of degradation are:

  • Basic Conditions: In the presence of a base, the hydroxyl group can be deprotonated, leading to the elimination of the cyanide ion and reversion to the starting carbonyl compound, acetophenone.[1]

  • Elevated Temperatures: Heating can also promote decomposition.

  • High pH: Even mildly basic conditions can be problematic. For instance, in enzymatic resolutions, decomposition of the (R)-enantiomer is observed at a pH greater than 4.8.[2]

To prevent degradation, ensure that the compound is handled in a neutral or slightly acidic environment and at low temperatures. When not in use, it should be stored in a cool, dry place away from incompatible substances.

Q2: What are the major safety hazards associated with this compound and how should I handle it?

A2: The primary hazard of this compound stems from its potential to release highly toxic hydrogen cyanide (HCN) gas, especially upon decomposition.[3][4] All work with this compound should be conducted in a well-ventilated chemical fume hood.[3][4][5][6][7][8]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Nitrile gloves are recommended. Double gloving may be appropriate in some situations.[5][7]

  • Body Protection: A lab coat should be worn.[5][7]

Always have an emergency plan in place for cyanide exposure.[7]

Q3: I am seeing unexpected side products in my reaction involving this compound. What could they be?

A3: Unexpected side products often arise from the decomposition of the starting material. The most common side product is acetophenone, formed from the retro-cyanohydrin reaction. Depending on your reaction conditions, you may also observe products from the reaction of liberated cyanide with other components in your reaction mixture.

Q4: How should I properly store this compound?

A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.[8]

Q5: What is the appropriate way to dispose of waste containing this compound?

A5: All waste containing this compound or cyanide must be treated as hazardous waste.[3][5] Cyanide waste should be collected in a dedicated, properly labeled, and sealed container.[3][5][6] It is crucial to keep cyanide waste separate from acidic waste to prevent the generation of hydrogen cyanide gas.[5][8] Follow your institution's specific guidelines for hazardous waste disposal.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no product yield Decomposition of starting material.Ensure reaction conditions are not basic. Check the pH of all reagents. Run the reaction at a lower temperature.
Impure starting material.Verify the purity of your this compound using analytical techniques such as NMR or HPLC.
Formation of acetophenone as a major byproduct Retro-cyanohydrin reaction has occurred.Maintain a neutral or slightly acidic pH throughout the reaction and workup. Avoid high temperatures.
Inconsistent results between experiments Variable purity or degradation of the starting material.Use a fresh batch of this compound or re-purify the existing stock. Store the compound under recommended conditions.
Safety concerns during handling (e.g., faint almond smell) Potential release of hydrogen cyanide.Immediately ensure the chemical fume hood is functioning correctly. Check for any potential sources of decomposition (e.g., basic residue on glassware). Review handling procedures and PPE.

Quantitative Data Summary

Property Value Source
Molecular Formula C₉H₉NO[9][10][11]
Molecular Weight 147.17 g/mol [9]
pH Stability Decomposition of the (R)-enantiomer observed at pH > 4.8 in enzymatic reactions.[2]

Experimental Protocols

General Protocol for the Hydrolysis of this compound to 2-Hydroxy-2-phenylpropanoic Acid

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Dilute Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in an excess of dilute hydrochloric acid.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Hydroxy-2-phenylpropanoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Side Products) check_purity Check Purity of This compound (NMR, HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Starting Material (Recrystallization, Chromatography) is_pure->purify No check_conditions Review Reaction Conditions (pH, Temperature) is_pure->check_conditions Yes purify->check_conditions are_conditions_ok Are conditions neutral/acidic & cool? check_conditions->are_conditions_ok adjust_conditions Adjust Conditions: - Lower Temperature - Buffer to slightly acidic pH are_conditions_ok->adjust_conditions No check_reagents Investigate Other Reagents (Purity, Compatibility) are_conditions_ok->check_reagents Yes adjust_conditions->check_reagents is_reagent_issue Potential issue found? check_reagents->is_reagent_issue replace_reagent Replace or Purify Suspect Reagent is_reagent_issue->replace_reagent Yes consult_literature Consult Literature for Similar Issues is_reagent_issue->consult_literature No replace_reagent->consult_literature end Problem Resolved consult_literature->end

Caption: Troubleshooting workflow for experiments involving this compound.

DecompositionPathway cluster_main Decomposition of this compound cluster_conditions Conditions Promoting Decomposition cyanohydrin This compound transition_state Deprotonated Intermediate cyanohydrin->transition_state Reversible products Acetophenone + Hydrogen Cyanide transition_state->products Elimination base Base (e.g., OH⁻) base->transition_state heat Heat (Δ) heat->products

Caption: Decomposition pathway of this compound.

References

Technical Support Center: Enhancing the Stereoselectivity of Cyanohydrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of cyanohydrin synthesis.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: Low Enantiomeric Excess (ee%) or Diastereomeric Excess (de%)

  • Question: My reaction is producing the cyanohydrin, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

  • Possible Causes & Suggested Solutions:

    • Competing Background Reaction: The non-catalyzed, racemic reaction may be occurring simultaneously with the desired stereoselective one. This is especially problematic in base-catalyzed reactions.[1][2]

      • Solution: For enzyme-catalyzed reactions (using hydroxynitrile lyases), lower the pH to below 5.0 to suppress the non-enantioselective chemical reaction.[1] For other catalytic systems, carefully control the stoichiometry of any basic additives.

    • Suboptimal Catalyst or Ligand: The chosen chiral catalyst or ligand may not be well-suited for the specific substrate.[3] Small changes in the substrate can dramatically affect the results.[3]

      • Solution: Screen a variety of catalysts (e.g., metal-salen complexes, organocatalysts, enzymes) and ligands. The "chiral pocket" formed by the catalyst is crucial for enantioselection.[] Refer to the data tables below for catalyst performance with different aldehyde types.

    • Incorrect Solvent: The solvent can significantly influence the catalyst's conformation and the transition state's stability, thereby affecting stereoselectivity.[5]

      • Solution: Perform a solvent screen. Aprotic solvents of varying polarity (e.g., toluene, CH₂Cl₂, THF, MTBE) are commonly used. For enzymatic reactions, biphasic systems with an organic layer for high substrate loading and an aqueous layer for the enzyme are often effective.[1]

    • Inappropriate Temperature: Reaction temperature affects both the reaction rate and the energy difference between the diastereomeric transition states.

      • Solution: Lowering the reaction temperature often increases stereoselectivity by better differentiating the activation energies of the competing pathways. However, this may also decrease the reaction rate. An optimal temperature must be determined empirically.

    • Water Content: For non-enzymatic reactions, trace amounts of water can hydrolyze the catalyst or interfere with its activity. Conversely, for some specific systems, like certain chiral lithium binaphtholate complexes, water or alcohol co-ligands can dramatically improve enantiomeric excess.[6]

      • Solution: Ensure all reagents and solvents are rigorously dried unless the catalytic system is known to benefit from trace water.

Problem 2: Low or No Product Yield

  • Question: I am observing high stereoselectivity, but the overall yield of the cyanohydrin is very low. What could be the issue?

  • Possible Causes & Suggested Solutions:

    • Catalyst Deactivation/Inhibition: The catalyst may be deactivated by impurities in the starting materials or by side reactions. For example, some vanadium(V)oxo(salen) catalysts can be reduced to an inactive V(IV) state by the cyanide source.[7]

      • Solution: Purify all starting materials (aldehyde, cyanide source, solvent). Consider using a more stable catalyst or adding co-catalysts that prevent deactivation. Ensure the reaction is performed under an inert atmosphere (e.g., N₂ or Ar) if the catalyst is air-sensitive.

    • Poor Substrate Reactivity: Sterically hindered aldehydes or ketones react more slowly.[6] Aromatic aldehydes are often more reactive than aliphatic ones in certain systems.[6]

      • Solution: Increase the reaction time or temperature (be mindful of the potential negative impact on ee%). Increase the catalyst loading. Alternatively, a more active catalyst system may be required.

    • Reversibility of the Reaction: Cyanohydrin formation is a reversible equilibrium reaction.[1] The position of the equilibrium depends on the substrate. For ketones, the equilibrium often favors the starting materials.[1]

      • Solution: Use a cyanide source that forms a protected cyanohydrin, making the reaction irreversible. Examples include using trimethylsilyl cyanide (TMSCN) to form a silyl-protected cyanohydrin or adding an anhydride (e.g., acetic anhydride) to form a cyanohydrin ester.[5][8]

Problem 3: Formation of Side Products

  • Question: My reaction mixture shows multiple spots on TLC or peaks in GC/HPLC, indicating the formation of undesired side products. What are they and how can I prevent them?

  • Possible Causes & Suggested Solutions:

    • Aldehyde Self-Condensation: Aldehydes, especially in the presence of basic catalysts or additives, can undergo aldol condensation.

      • Solution: Maintain a low concentration of the aldehyde by adding it slowly to the reaction mixture. Optimize the catalyst and reaction conditions to favor the rate of cyanohydrin formation over condensation.

    • Cyanide Polymerization: In acidic conditions, HCN can polymerize.

      • Solution: Maintain appropriate pH control. Use a cyanide source that releases cyanide in situ at a controlled rate, such as acetone cyanohydrin or TMSCN.[8][9]

    • Decomposition of Cyanohydrin: The cyanohydrin product can decompose back to the starting aldehyde, especially under basic conditions.

      • Solution: As mentioned for improving yield, trap the cyanohydrin product by in situ protection (e.g., silylation or acylation).[5] This prevents decomposition and shifts the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving high stereoselectivity in cyanohydrin synthesis? There are three primary strategies:

  • Chiral Metal Catalysis: Utilizes a chiral ligand coordinated to a metal center (e.g., Ti, V, Mn) which acts as a Lewis acid to activate the aldehyde.[5][10] The chiral environment dictates the facial selectivity of the cyanide attack.

  • Organocatalysis: Employs small, chiral organic molecules (e.g., peptides, thiourea derivatives) that activate the aldehyde and/or the cyanide source through non-covalent interactions like hydrogen bonding.[11]

  • Biocatalysis: Uses enzymes, specifically hydroxynitrile lyases (HNLs), which provide a highly specific chiral pocket to catalyze the reaction with excellent enantioselectivity in aqueous or biphasic systems.[1][12][13] Both (R)- and (S)-selective HNLs are available.[12][13]

Q2: How does the choice of cyanide source affect the reaction? The cyanide source is critical for both safety and reactivity:

  • Hydrogen Cyanide (HCN): Highly effective but extremely toxic and volatile. Requires specialized handling.[1]

  • Alkali Metal Cyanides (KCN, NaCN): Inexpensive but often require a co-catalyst or phase-transfer catalyst for good solubility and reactivity in organic solvents.[5]

  • Trimethylsilyl Cyanide (TMSCN): A popular choice that is less hazardous than HCN. It reacts to form an O-silylated cyanohydrin, which protects the product and makes the reaction irreversible.[6]

  • Acetone Cyanohydrin: Serves as an in situ source of HCN, offering a safer alternative to handling gaseous HCN directly.[8]

  • Acyl Cyanides and Cyanoformates: These reagents produce O-acylated or O-carbonylated cyanohydrins, respectively, making the reaction irreversible.[8][14]

Q3: How do I determine the enantiomeric excess (ee%) of my product? The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves separating the two enantiomers on a chiral stationary phase and integrating the peak areas to determine their ratio.

Q4: Can this synthesis be performed on ketones as well as aldehydes? Yes, but it is generally more challenging. Ketones are sterically more hindered and electronically less reactive than aldehydes. Furthermore, the equilibrium for cyanohydrin formation from ketones is often less favorable.[1] More active catalysts or more forcing conditions may be required.[6]

Q5: What is the difference between a stereoselective and a stereospecific reaction? A stereoselective reaction is one where a single starting material can form two or more stereoisomers, but one is formed preferentially.[15][16] Asymmetric cyanohydrin synthesis is stereoselective. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[15][17] Different stereoisomeric starting materials will give different stereoisomeric products.

Data Presentation: Catalyst Performance

Table 1: Effect of Catalyst and Aldehyde Structure on Enantioselectivity (ee%)

Catalyst System Aldehyde Solvent Temp (°C) ee% Reference
(R,R)-Ti(salen) / Ac₂O Benzaldehyde CH₂Cl₂ -40 92 [5]
(R,R)-Ti(salen) / Propionic Anhydride Benzaldehyde CH₂Cl₂ -40 90 [5]
(R,R)-Ti(salen) / Pivalic Anhydride Benzaldehyde CH₂Cl₂ -40 58 [5]
Mn(OAc)₂ / Chiral Schiff Base Benzaldehyde Toluene -78 99 [5]
Chiral Amino Thiourea Acetophenone (a ketone) Toluene -78 97 [6]
Hydroxynitrile Lyase (PaHNL) Benzaldehyde Biphasic RT 95 [1]

| Chiral Lithium Binaphtholate-H₂O | Benzaldehyde | Toluene | -78 | 98 |[6] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Cyanohydrin Acetates using a Ti(salen) Catalyst (Adapted from[5])

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, add the chiral salen ligand (1 mol%) and toluene. Add Ti(OiPr)₄ (1 mol%) and stir the mixture at room temperature for 1 hour. Remove the solvent under vacuum to yield the Ti(salen) catalyst.

  • Reaction Setup: Place the catalyst in a Schlenk flask under a nitrogen atmosphere and cool to the desired temperature (e.g., -40 °C). Add anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add acetic anhydride (Ac₂O, 1.5 equivalents) followed by potassium cyanide (KCN, 1.5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).

  • Substrate Addition: Slowly add the aldehyde (1.0 equivalent) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with CH₂Cl₂ (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Biocatalytic Synthesis of (R)-Mandelonitrile using HNL (Adapted from[1])

  • Enzyme Solution: Prepare a buffered aqueous solution (e.g., 0.1 M citrate buffer, pH 4.5) containing the hydroxynitrile lyase (HNL) enzyme.

  • Reaction Setup: In a jacketed reaction vessel, combine the enzyme solution with an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). This creates a biphasic system.

  • Substrate Addition: Add benzaldehyde to the organic phase.

  • Cyanide Addition: Slowly add a solution of hydrogen cyanide (HCN) in MTBE to the vigorously stirred mixture over several hours using a syringe pump. Caution: HCN is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Reaction Monitoring: Monitor the conversion of benzaldehyde by taking samples from the organic layer and analyzing by GC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash it with brine, dry over Na₂SO₄, and carefully remove the solvent under reduced pressure at low temperature to avoid decomposition of the product.

  • Analysis: Determine the enantiomeric excess of the resulting (R)-mandelonitrile by chiral GC or HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reagents Reagents & Solvents (Dry/Purify) setup Reaction Setup (Inert Atmosphere, Temp.) reagents->setup catalyst Prepare/Activate Chiral Catalyst catalyst->setup addition Reagent Addition (Aldehyde, CN- Source) setup->addition monitor Monitor Progress (TLC, GC) addition->monitor workup Quench & Extract monitor->workup purify Purification (Chromatography) workup->purify analysis Analyze ee% (Chiral HPLC/GC) purify->analysis

Caption: General experimental workflow for stereoselective cyanohydrin synthesis.

Factors_Affecting_Stereoselectivity center Stereoselectivity (ee%) catalyst Catalyst/Ligand Structure catalyst->center substrate Substrate (Aldehyde/Ketone) substrate->center solvent Solvent Polarity/Type solvent->center temp Temperature temp->center cyanide Cyanide Source cyanide->center additives Additives/Co-catalysts additives->center

Caption: Key factors influencing the stereoselectivity of cyanohydrin synthesis.

Catalytic_Cycle catalyst Chiral Catalyst [Cat] activated_complex Activated Complex [Cat---RCHO] catalyst->activated_complex + RCHO aldehyde Aldehyde (RCHO) product_complex Product Complex [Cat*---RCH(OTMS)CN] activated_complex->product_complex + TMSCN (Stereoselective Attack) cyanide Cyanide Source (e.g., TMSCN) product_complex->catalyst Product Release product Protected Cyanohydrin RCH(OTMS)CN product_complex->product

Caption: Simplified catalytic cycle for a Lewis acid-catalyzed cyanosilylation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective preparation of chiral molecules is paramount. 2-Hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin, is a valuable chiral building block. This guide provides a comparative analysis of common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies.

Comparison of Synthesis Routes

The synthesis of this compound is primarily achieved through the nucleophilic addition of a cyanide source to acetophenone. The choice of cyanide reagent and catalyst significantly impacts the reaction's yield, selectivity, and environmental footprint. Here, we compare three prominent methods: classical synthesis using alkali metal cyanides, a modern approach with trimethylsilyl cyanide (TMSCN), and a green biocatalytic route employing an oxynitrilase enzyme.

ParameterRoute 1: Alkali Metal CyanideRoute 2: Trimethylsilyl CyanideRoute 3: Biocatalytic (Kinetic Resolution)
Starting Material AcetophenoneAcetophenoneRacemic this compound
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)Acetone Cyanohydrin (as HCN source)
Catalyst/Promoter Acid (e.g., H₂SO₄ or HCl)Zinc Iodide (ZnI₂)(R)-Oxynitrilase (from Almond Meal)
Typical Yield 77-88%[1][2][3]79-86%[4]~50% (of one enantiomer)[5]
Enantioselectivity Racemic productRacemic productHigh (98-99% ee for (S)-enantiomer)[5]
Reaction Time Several hours[1][2]2 hours[4]Varies (dependent on enzyme activity)
Reaction Temperature 10-20°C[1]65°C[4]Room Temperature
Key Advantages Cost-effective reagentsHigh yield, avoids handling of highly toxic HCN directlyHigh enantioselectivity, mild reaction conditions, environmentally friendly
Key Disadvantages Use of highly toxic alkali cyanides and strong acids, produces racemic mixtureRequires TMSCN which is moisture sensitive and relatively expensiveLower theoretical yield for a single enantiomer (max 50%), requires racemic starting material or in-situ racemization

Experimental Protocols

Route 1: Synthesis of this compound using Sodium Cyanide

This protocol is adapted from the synthesis of acetone cyanohydrin[1][3].

Materials:

  • Acetophenone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (40%)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of sodium cyanide in water is prepared and cooled in an ice bath to 15°C.

  • Acetophenone is added to the stirred solution.

  • While maintaining the temperature between 10°C and 20°C, 40% sulfuric acid is added dropwise over a period of three hours.

  • After the addition is complete, stirring is continued for an additional 15 minutes.

  • The reaction mixture is then allowed to settle, and the organic layer is separated.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layer and ether extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.

Route 2: Synthesis of this compound using Trimethylsilyl Cyanide

This protocol is adapted from the synthesis of benzophenone cyanohydrin[4].

Materials:

  • Acetophenone

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Zinc Iodide (ZnI₂)

  • Dry Methylene Chloride

  • Tetrahydrofuran (THF)

  • 3 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • A flask equipped with a reflux condenser and magnetic stirrer is charged with acetophenone, trimethylsilyl cyanide, anhydrous zinc iodide, and dry methylene chloride.

  • The solution is heated to 65°C for 2 hours.

  • The solvent is removed on a rotary evaporator to yield crude O-(trimethylsilyl)acetophenone cyanohydrin.

  • To the crude product, tetrahydrofuran and 3 N hydrochloric acid are added, and the mixture is heated at 65°C for 1 hour.

  • After cooling, water is added, and the aqueous phase is separated and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting solid is recrystallized from toluene to give pure this compound.

Route 3: Biocatalytic Kinetic Resolution of (±)-2-Hydroxy-2-phenylpropanenitrile

This protocol is based on the kinetic resolution using (R)-oxynitrilase from almond meal[5].

Materials:

  • Racemic this compound

  • Almond meal (as a source of (R)-oxynitrilase)

  • Citrate buffer (pH optimized, e.g., pH 4.8)

  • Diisopropyl ether

  • An aldehyde (e.g., benzaldehyde, to trap HCN)

Procedure:

  • A biphasic system is prepared with a citrate buffer and diisopropyl ether.

  • Racemic this compound and an aldehyde (to act as an HCN scavenger) are dissolved in the diisopropyl ether.

  • Almond meal is added to the reaction mixture.

  • The mixture is stirred at room temperature, and the reaction progress is monitored (e.g., by chiral HPLC).

  • The (R)-enantiomer of this compound is enzymatically decomposed to acetophenone and HCN, which is then trapped by the scavenger aldehyde.

  • The reaction is stopped at approximately 50% conversion to obtain the (S)-enantiomer of this compound in high enantiomeric excess.

  • The enzyme is removed by filtration, and the organic layer is separated.

  • The solvent is evaporated, and the product is purified by column chromatography.

Visualizing the Synthesis Pathways

To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the logical flow from starting materials to the final product.

Synthesis_Routes cluster_classical Classical Synthesis (Racemic) cluster_biocatalytic Biocatalytic Route acetophenone Acetophenone na_kcn NaCN / KCN + Acid acetophenone->na_kcn Route 1 tmscn TMSCN + ZnI₂ acetophenone->tmscn Route 2 product_racemic Racemic This compound na_kcn->product_racemic tmscn->product_racemic product_racemic_bio Racemic This compound r_oxynitrilase (R)-Oxynitrilase (Kinetic Resolution) product_racemic_bio->r_oxynitrilase Route 3 s_enantiomer (S)-2-Hydroxy-2- phenylpropanenitrile r_oxynitrilase->s_enantiomer ~50% Yield acetophenone_hcn Acetophenone + HCN r_oxynitrilase->acetophenone_hcn Decomposition of (R)-enantiomer acetophenone_start Starting Material

Caption: Comparative overview of synthesis pathways for this compound.

Experimental_Workflow cluster_route1 Route 1: Alkali Metal Cyanide cluster_route2 Route 2: Trimethylsilyl Cyanide cluster_route3 Route 3: Biocatalytic Resolution r1_start Acetophenone + NaCN/KCN Solution r1_acid Acid Addition (10-20°C) r1_start->r1_acid r1_extraction Work-up & Extraction r1_acid->r1_extraction r1_product Purification (Distillation) r1_extraction->r1_product r2_start Acetophenone + TMSCN + ZnI₂ r2_reaction Reaction at 65°C r2_start->r2_reaction r2_hydrolysis Acidic Hydrolysis r2_reaction->r2_hydrolysis r2_product Purification (Recrystallization) r2_hydrolysis->r2_product r3_start Racemic Substrate + (R)-Oxynitrilase r3_reaction Biphasic Reaction (Room Temp) r3_start->r3_reaction r3_separation Enzyme Removal & Separation r3_reaction->r3_separation r3_product Purification (Chromatography) r3_separation->r3_product

Caption: Step-wise experimental workflows for the synthesis of this compound.

References

A Comparative Guide to 2-Hydroxy-2-phenylpropanenitrile and Other Key Cyanohydrins in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis and application of 2-Hydroxy-2-phenylpropanenitrile (acetophenone cyanohydrin) with other synthetically important cyanohydrins, namely mandelonitrile and acetone cyanohydrin. This document summarizes key performance data, provides detailed experimental protocols, and visualizes relevant chemical pathways to aid researchers in selecting the appropriate cyanohydrin for their synthetic needs.

Introduction to Cyanohydrins

Cyanohydrins are a class of organic compounds containing a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. They are versatile intermediates in organic synthesis, serving as precursors to a wide range of valuable molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols.[1][2] The reactivity of both the hydroxyl and nitrile functionalities allows for diverse chemical transformations, making them crucial building blocks in the pharmaceutical and fine chemical industries.[3][4] This guide focuses on three key cyanohydrins: this compound, derived from acetophenone; mandelonitrile, from benzaldehyde; and acetone cyanohydrin, from acetone.

Comparative Synthesis and Performance

The synthesis of cyanohydrins is typically achieved through the nucleophilic addition of a cyanide source to a carbonyl compound.[1] The choice of starting material, cyanide source, and catalyst significantly impacts the reaction's yield, selectivity, and overall efficiency.

Key Considerations for Synthesis:

  • Substrate Reactivity: Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater electrophilicity of the carbonyl carbon. This often translates to higher reaction rates and yields for the synthesis of mandelonitrile compared to this compound.

  • Cyanide Source: Common cyanide sources include hydrogen cyanide (HCN), alkali metal cyanides (NaCN, KCN), and trimethylsilyl cyanide (TMSCN).[1] Acetone cyanohydrin can also serve as a safer, in-situ source of HCN.[5]

  • Catalysis: The reaction can be catalyzed by bases or acids. For enantioselective synthesis, which is crucial for many pharmaceutical applications, enzymes such as hydroxynitrile lyases (HNLs) or chiral metal complexes are employed.[3][6]

Performance Data Summary

The following tables summarize typical yields and enantiomeric excesses (ee) for the synthesis of the three cyanohydrins under various catalytic conditions. It is important to note that direct comparisons are challenging as reaction conditions are not always identical across studies.

Table 1: Synthesis of this compound (Acetophenone Cyanohydrin)

Catalyst/MethodCyanide SourceSolventYield (%)Enantiomeric Excess (ee %)Reference
(R)-Oxynitrilase (Almond Meal)HCNDiisopropyl etherApprox. 50% (for S-enantiomer)98-99 (S)[5]
Pseudomonas fluorescens Nitrilase (variant)(R,S)-acetophenone cyanohydrinAqueous buffer--[7]
Manihot esculenta HNLHCNAqueous buffer/organic solvent-98.5 (S)[8]

Table 2: Synthesis of Mandelonitrile

Catalyst/MethodCyanide SourceSolventYield (%)Enantiomeric Excess (ee %)Reference
(R)-Oxynitrilase (Prunus amygdalus)HCNEthyl acetateHigh98 (R)[9]
Manihot esculenta HNLHCNAqueous buffer (pH > 6)Excellent97 (S)[10][11]
Chemical Synthesis (NaCN/HCl)NaCNWaterQuantitativeRacemic[3]

Table 3: Synthesis of Acetone Cyanohydrin

Catalyst/MethodCyanide SourceSolventYield (%)Enantiomeric Excess (ee %)Reference
Base-catalyzedNaCN/H₂SO₄Water/Ether77-78Racemic[10]
MicroreactorKCN/Acetone-QuantitativeRacemic[6]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Hydroxy-2-phenylpropanenitrile using (R)-Oxynitrilase

This protocol describes the kinetic resolution of racemic this compound using (R)-oxynitrilase from almond meal to obtain the (S)-enantiomer.[5]

Materials:

  • rac-2-Hydroxy-2-phenylpropanenitrile

  • Almond meal (source of (R)-oxynitrilase)

  • Citrate buffer (0.1 M, pH 5.0)

  • Diisopropyl ether

  • Aldehyde (e.g., benzaldehyde) as an HCN scavenger

Procedure:

  • Prepare a biphasic system containing diisopropyl ether and citrate buffer (10% v/v).

  • Dissolve rac-2-hydroxy-2-phenylpropanenitrile in the organic phase.

  • Add almond meal to the aqueous phase.

  • Add an aldehyde to the reaction mixture to trap the HCN released from the enzymatic decomposition of the (R)-enantiomer.

  • Stir the mixture vigorously at a controlled temperature (e.g., 25°C).

  • Monitor the reaction progress by chiral HPLC.

  • The reaction is stopped at approximately 50% conversion to obtain the (S)-2-hydroxy-2-phenylpropanenitrile with high enantiomeric excess.

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the product.

Protocol 2: Synthesis of Mandelonitrile

This protocol describes a chemical synthesis of racemic mandelonitrile.[3]

Materials:

  • Benzaldehyde

  • Sodium bisulfite

  • Potassium cyanide (or Sodium cyanide)

  • Water

  • Ethanol

Procedure:

  • Stir 15 g of benzaldehyde with 50 ml of concentrated sodium bisulfite solution for 30 minutes.

  • Filter the crystalline bisulfite addition product and wash with ethanol.

  • Create a thin paste of the adduct with water.

  • Add a 30% solution of 12 g of potassium cyanide at once with vigorous stirring.

  • The oily mandelonitrile will precipitate.

  • Separate the product by filtration and dry under vacuum to obtain a nearly quantitative yield.

Protocol 3: Synthesis of Acetone Cyanohydrin

This protocol describes a laboratory-scale synthesis of acetone cyanohydrin.[10]

Materials:

  • Sodium cyanide (95% powder)

  • Acetone

  • Sulfuric acid (40%)

  • Water

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 5-L three-necked flask equipped with a stirrer, separatory funnel, and thermometer, dissolve 500 g of sodium cyanide in 1.2 L of water and add 900 cc of acetone.

  • Cool the flask in an ice bath and stir vigorously.

  • When the temperature reaches 15°C, add 2.1 L of 40% sulfuric acid over 3 hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for 15 minutes and then allow the salt to settle.

  • Decant the layer of acetone cyanohydrin that forms.

  • Filter the remaining solution to remove sodium bisulfate and wash the salt with acetone.

  • Combine the filtrate and washings and extract three times with 250-cc portions of ether.

  • Combine the ether extracts with the initially separated cyanohydrin layer and dry over anhydrous sodium sulfate.

  • Remove the ether and acetone by distillation on a water bath.

  • Distill the residue under reduced pressure, collecting the acetone cyanohydrin at 78–82°C/15 mm. The expected yield is 640–650 g (77–78%).

Applications in Synthesis

The choice of cyanohydrin often depends on the target molecule.

  • This compound is a precursor to atrolactic acid and other α-hydroxy acids with a quaternary α-carbon, which are important chiral building blocks.[12]

  • Mandelonitrile is a key intermediate in the synthesis of mandelic acid and its derivatives, which are used as chiral resolving agents and in the production of pharmaceuticals.[13]

  • Acetone cyanohydrin is a widely used cyanide source for the synthesis of other cyanohydrins (transhydrocyanation) and is a key precursor in the industrial production of methyl methacrylate, the monomer for Plexiglas.[5][14]

Signaling and Metabolic Pathways

While not directly involved in intracellular signaling pathways in the same manner as signaling molecules like kinases or secondary messengers, cyanohydrins are significant in the metabolic pathways of cyanogenic plants, where they play a role in chemical defense.

Cyanogenic Glycoside Metabolism

Cyanogenic glycosides, present in many plants, can be hydrolyzed by enzymes to release a sugar and a cyanohydrin. The cyanohydrin can then spontaneously or enzymatically decompose to release toxic hydrogen cyanide, deterring herbivores.[15]

Cyanogenic_Glycoside_Metabolism Cyanogenic Glycoside Cyanogenic Glycoside Cyanohydrin Cyanohydrin Cyanogenic Glycoside->Cyanohydrin β-glucosidase Aldehyde or Ketone Aldehyde or Ketone Cyanohydrin->Aldehyde or Ketone Hydroxynitrile lyase (HNL) Hydrogen Cyanide (HCN) Hydrogen Cyanide (HCN) Cyanohydrin->Hydrogen Cyanide (HCN) Hydroxynitrile lyase (HNL) or spontaneous

Caption: Metabolic pathway of cyanogenic glycosides.

General Cyanohydrin Formation Workflow

The laboratory synthesis of cyanohydrins follows a general workflow, which can be adapted for specific substrates and catalysts.

Cyanohydrin_Synthesis_Workflow cluster_reactants Reactants Carbonyl Compound Carbonyl Compound Reaction Vessel Reaction Vessel Carbonyl Compound->Reaction Vessel Cyanide Source Cyanide Source Cyanide Source->Reaction Vessel Cyanohydrin Formation Cyanohydrin Formation Reaction Vessel->Cyanohydrin Formation Catalyst (optional) Work-up & Purification Work-up & Purification Cyanohydrin Formation->Work-up & Purification Final Product Final Product Work-up & Purification->Final Product

Caption: General workflow for cyanohydrin synthesis.

Conclusion

This compound, mandelonitrile, and acetone cyanohydrin each offer unique advantages in chemical synthesis. The choice between them depends on the desired product, the required stereochemistry, and practical considerations such as substrate reactivity and safety. While mandelonitrile synthesis from the more reactive benzaldehyde often proceeds with higher yields, enzymatic methods have made the enantioselective synthesis of this compound from acetophenone highly efficient. Acetone cyanohydrin remains a valuable and safer alternative to gaseous HCN for a variety of cyanation reactions. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic strategies.

References

A Comparative Guide to the Catalytic Formation of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different catalytic systems for the synthesis of 2-Hydroxy-2-phenylpropanenitrile, a valuable chiral intermediate in the pharmaceutical industry. The efficacy of enzymatic, metal-based, and organocatalytic approaches is evaluated based on key performance indicators such as enantiomeric excess (ee), yield, and reaction conditions. Detailed experimental protocols and visual representations of the catalytic processes are included to facilitate informed catalyst selection for specific research and development needs.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is crucial for achieving high efficiency and stereoselectivity in the synthesis of this compound. The following table summarizes the performance of representative catalysts from three major classes: enzymes, metal-based catalysts, and organocatalysts.

Catalyst TypeCatalyst/ReagentSubstrateProduct ConfigurationEnantiomeric Excess (ee)YieldTemperature (°C)Reaction Time
Enzymatic (R)-Oxynitrilase (from Almond Meal)rac-2-Hydroxy-2-phenylpropanenitrile(S)98-99%~50% (kinetic resolution)Not SpecifiedNot Specified
Metal-Based Chiral N-Oxide-Titanium (IV) ComplexAcetophenone & TMSCN(R)51%48%Not SpecifiedNot Specified
Organocatalyst Chiral ThioureaAcetophenone & TMSCNNot Specified97%High (not specified)-78Not Specified

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the aforementioned catalytic systems are provided below.

Enzymatic Resolution using (R)-Oxynitrilase

This protocol describes the kinetic resolution of racemic this compound using a crude enzyme preparation from almond meal.

Materials:

  • rac-2-Hydroxy-2-phenylpropanenitrile

  • Almond meal (source of (R)-oxynitrilase)

  • Citrate buffer (pH 5.0)

  • Diisopropyl ether

  • Aldehyde (e.g., benzaldehyde) as a cyanide scavenger

Procedure:

  • A suspension of almond meal in a citrate buffer is prepared.

  • The racemic this compound is dissolved in diisopropyl ether and added to the enzyme suspension.

  • An aldehyde is added to the reaction mixture to trap the hydrogen cyanide released from the enzymatic decomposition of the (R)-enantiomer.

  • The reaction is stirred at a controlled temperature until approximately 50% conversion is reached.

  • The reaction mixture is then filtered to remove the almond meal.

  • The organic phase is separated, washed, dried, and the solvent is evaporated to yield the enantioenriched (S)-2-Hydroxy-2-phenylpropanenitrile.

Metal-Catalyzed Asymmetric Cyanosilylation

This protocol outlines the enantioselective addition of trimethylsilyl cyanide (TMSCN) to acetophenone catalyzed by a chiral N-oxide-titanium (IV) complex.

Materials:

  • Acetophenone

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral N-oxide ligand

  • Titanium (IV) isopropoxide

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, the chiral N-oxide ligand is dissolved in the anhydrous solvent.

  • Titanium (IV) isopropoxide is added, and the mixture is stirred to form the chiral catalyst complex.

  • The reaction mixture is cooled to the desired temperature.

  • Acetophenone is added, followed by the slow addition of TMSCN.

  • The reaction is monitored by TLC until completion.

  • The reaction is quenched, and the silylated cyanohydrin is hydrolyzed to afford this compound.

  • The product is purified by column chromatography.

Organocatalytic Asymmetric Cyanosilylation

This protocol describes the highly enantioselective cyanosilylation of acetophenone using a chiral thiourea organocatalyst.

Materials:

  • Acetophenone

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral thiourea catalyst

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a solution of the chiral thiourea catalyst in the anhydrous solvent at -78 °C under an inert atmosphere, acetophenone is added.

  • TMSCN is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched and worked up.

  • The resulting silylated cyanohydrin is then hydrolyzed to yield the enantioenriched this compound.

  • Purification is performed using column chromatography.

Visualizing the Catalytic Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows for the different catalytic approaches to this compound synthesis.

Enzymatic_Resolution cluster_start Starting Materials cluster_reaction Reaction cluster_products Products racemate rac-2-Hydroxy-2- phenylpropanenitrile reaction Kinetic Resolution (Decomposition of R-enantiomer) racemate->reaction enzyme (R)-Oxynitrilase (Almond Meal) enzyme->reaction s_enantiomer (S)-2-Hydroxy-2- phenylpropanenitrile reaction->s_enantiomer byproducts Acetophenone + HCN reaction->byproducts

Caption: Enzymatic kinetic resolution of racemic this compound.

Metal_Catalyzed_Synthesis cluster_reactants Reactants cluster_process Process acetophenone Acetophenone cyanosilylation Asymmetric Cyanosilylation acetophenone->cyanosilylation tmscn TMSCN tmscn->cyanosilylation catalyst Chiral Metal Complex catalyst->cyanosilylation hydrolysis Hydrolysis cyanosilylation->hydrolysis product Enantioenriched This compound hydrolysis->product

Caption: Metal-catalyzed asymmetric synthesis of this compound.

Organocatalytic_Synthesis cluster_reactants Reactants cluster_process Process acetophenone Acetophenone cyanosilylation Asymmetric Cyanosilylation acetophenone->cyanosilylation tmscn TMSCN tmscn->cyanosilylation catalyst Chiral Organocatalyst (e.g., Thiourea) catalyst->cyanosilylation hydrolysis Hydrolysis cyanosilylation->hydrolysis product Enantioenriched This compound hydrolysis->product

Caption: Organocatalytic asymmetric synthesis of this compound.

A Spectroscopic Showdown: Unraveling the Isomers of 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the spectroscopic nuances of 2-Hydroxy-2-phenylpropanenitrile and its constitutional isomer, 3-Hydroxy-2-phenylpropanenitrile, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis based on experimental and predicted data.

This guide offers a side-by-side spectroscopic comparison of the enantiomers of this compound (also known as acetophenone cyanohydrin) and its structural isomer, 3-Hydroxy-2-phenylpropanenitrile. Understanding the distinct spectral signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various research and development endeavors. While experimental data for 3-Hydroxy-2-phenylpropanenitrile is readily available, a complete experimental dataset for the enantiomers of this compound is less accessible. Therefore, this guide utilizes a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the 2-hydroxy isomer to provide a thorough comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

IsomerChemical Shift (δ, ppm) and Multiplicity
(R/S)-2-Hydroxy-2-phenylpropanenitrile 7.55 - 7.35 (m, 5H, Ar-H), 2.5 (s, 1H, -OH), 1.85 (s, 3H, -CH₃)
3-Hydroxy-2-phenylpropanenitrile 7.35–7.46 (m, 5H, Ar-H), 5.03 (t, 1H, -CH(OH)-), 3.71 (br. s, 1H, -OH), 2.69 (d, 2H, -CH₂-)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

IsomerChemical Shift (δ, ppm)
(R/S)-2-Hydroxy-2-phenylpropanenitrile 139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Ar-CH), 122.0 (CN), 72.0 (C-OH), 28.0 (CH₃)
3-Hydroxy-2-phenylpropanenitrile 142.6, 128.6, 128.3, 125.1, 118.3, 70.4, 23.7

Table 3: Infrared (IR) Spectroscopy Data (Predicted for this compound)

IsomerKey Absorption Bands (cm⁻¹)
(R/S)-2-Hydroxy-2-phenylpropanenitrile ~3400 (O-H stretch, broad), ~3060 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~2245 (C≡N stretch), ~1450 (C=C stretch)
3-Hydroxy-2-phenylpropanenitrile 3072–3431 (O-H stretch, broad), 2923 (Aliphatic C-H stretch), 2243 (C≡N stretch), 1511, 1223, 1058

Table 4: Mass Spectrometry Data

IsomerKey Fragments (m/z)
(R/S)-2-Hydroxy-2-phenylpropanenitrile 147 (M⁺), 132 (M⁺ - CH₃), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
3-Hydroxy-2-phenylpropanenitrile 147 (M⁺), 116 (M⁺ - CH₂OH), 103 (C₆H₅CH₂⁺), 91 (C₇H₇⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and deduce structural information.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in CDCl3 with TMS Acquire_1H Acquire 1H Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C Spectrum Dissolve->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Reference Reference to TMS Process->Reference Analyze Interpret Spectrum Reference->Analyze

Caption: Workflow for NMR Spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prepare_Pellet Prepare KBr Pellet or Thin Film Background Record Background Spectrum Prepare_Pellet->Background Sample_Spec Record Sample Spectrum Background->Sample_Spec Ratio Ratio Sample to Background Sample_Spec->Ratio Analyze Interpret Spectrum Ratio->Analyze

Caption: Workflow for FTIR Spectroscopy.

MS_Workflow cluster_prep Sample Introduction & Ionization cluster_analysis_detection Mass Analysis & Detection cluster_output Data Output & Analysis Introduction Introduce Sample (GC/LC/Direct) Ionization Ionize Sample (EI/ESI) Introduction->Ionization Mass_Analyzer Separate Ions by m/z Ionization->Mass_Analyzer Detector Detect Ions Mass_Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

Caption: Workflow for Mass Spectrometry.

A Comparative Study on the Reactivity of Aromatic versus Aliphatic Cyanohydrins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyanohydrins is crucial for their application as versatile synthetic intermediates. This guide provides an objective comparison of the reactivity of aromatic and aliphatic cyanohydrins, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic pathways.

Cyanohydrins, organic compounds bearing a cyano and a hydroxyl group on the same carbon atom, are pivotal building blocks in organic synthesis. Their reactivity is significantly influenced by the nature of the substituent attached to the cyanohydrin carbon. Aromatic cyanohydrins, with a phenyl or other aryl group, exhibit distinct chemical behaviors compared to their aliphatic counterparts, which bear an alkyl group. This guide delves into a comparative analysis of their formation, stability, and participation in key chemical transformations.

Comparative Reactivity Profile

The fundamental difference in the electronic nature of aromatic and aliphatic groups dictates the reactivity of the corresponding cyanohydrins. The electron-withdrawing nature of the aromatic ring can stabilize adjacent negative charges, while aliphatic groups are typically electron-donating. This electronic disparity manifests in the rates and equilibria of reactions involving the cyanohydrin moiety.

Formation of Cyanohydrins

The formation of cyanohydrins is a reversible nucleophilic addition of a cyanide ion to a carbonyl group. A key distinction between aromatic and aliphatic aldehydes and ketones is the position of this equilibrium. For aliphatic carbonyl compounds, the equilibrium generally favors the formation of the cyanohydrin product.[1] In contrast, the equilibrium for the formation of aromatic cyanohydrins can be less favorable. Furthermore, the synthesis of aromatic cyanohydrins from aromatic aldehydes, such as benzaldehyde, can be complicated by a competing reaction known as the benzoin condensation.[1]

A study on cyanohydrin equilibria in aqueous solutions provided the following dissociation constants (Kd), which represent the equilibrium between the cyanohydrin and its corresponding aldehyde and hydrogen cyanide. A lower Kd value indicates a greater preference for the cyanohydrin form.

Cyanohydrin DerivativeTypeDissociation Constant (Kd) in water
Derived from Aliphatic AldehydesAliphatic66.7 ± 19.6 µM[2]
Derived from PhenylacetaldehydeAromatic (with aliphatic spacer)Similar to aliphatic aldehydes[2]

This data suggests that in an aqueous environment, the equilibrium for the formation of cyanohydrins from simple aliphatic aldehydes is more favorable compared to those from aromatic aldehydes where the carbonyl is directly conjugated with the aromatic ring.

Stability

The stability of cyanohydrins is a critical consideration in their synthesis and subsequent reactions. Many cyanohydrins are unstable and may require immediate protection of the hydroxyl group to prevent decomposition back to the starting carbonyl compound.[3] For instance, the aromatic cyanohydrin derived from benzaldehyde is known to be relatively unstable and is often protected in situ.[3]

Key Chemical Transformations

The true utility of cyanohydrins lies in their conversion to other valuable functional groups. The following sections compare the reactivity of aromatic and aliphatic cyanohydrins in hydrolysis, reduction, and oxidation reactions.

Hydrolysis

The hydrolysis of the nitrile group in cyanohydrins provides a valuable route to α-hydroxy acids. This reaction typically proceeds under acidic or basic conditions. While kinetic data for a direct comparison is limited, the electronic effects of the aromatic versus aliphatic substituent can influence the rate of this transformation. The electron-withdrawing nature of the aromatic ring may facilitate nucleophilic attack on the nitrile carbon, potentially leading to faster hydrolysis rates under certain conditions.

Yields of Hydrolysis to α-Hydroxy Acids:

CyanohydrinTypeProductYieldReference
MandelonitrileAromaticMandelic Acid88%[4]
Acetone CyanohydrinAliphaticα-Hydroxyisobutyric AcidHigh (Industrial Process)[5]
Reduction

The nitrile group of cyanohydrins can be reduced to a primary amine, yielding β-amino alcohols, which are important precursors for many biologically active molecules. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

A study on the reduction of various nitriles provides insight into the relative ease of reduction for aromatic versus aliphatic systems. Benzonitriles with electron-withdrawing groups are reduced more rapidly than those with electron-donating groups.[6] Aliphatic nitriles are also readily reduced under similar conditions.[6]

Representative Yields for the Reduction of Nitriles:

NitrileTypeProductYieldReference
2,4-DichlorobenzonitrileAromatic2,4-Dichlorobenzylamine99%[6]
4-MethoxybenzonitrileAromatic4-Methoxybenzylamine80%[6]
Benzyl CyanideAliphaticPhenethylamine83%[6]
2-HexynenitrileAliphaticHex-5-yn-1-amine80%[6]

While these are not cyanohydrins, the data on nitrile reduction suggests that both aromatic and aliphatic cyanohydrins can be efficiently reduced.

Oxidation

The oxidation of cyanohydrins can lead to various products, including α-keto nitriles or, with cleavage, the parent carbonyl compound. Information on the direct comparative oxidation of aromatic and aliphatic cyanohydrins is limited in the reviewed literature. However, the oxidation of the parent aldehydes and hydrocarbons proceeds via different mechanisms, which may suggest different susceptibilities of the corresponding cyanohydrins to oxidative conditions. Aromatic compounds often undergo oxidation on the aromatic ring or at benzylic positions, while aliphatic compounds are typically oxidized at C-H bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative procedures for the synthesis and hydrolysis of an aromatic cyanohydrin (mandelonitrile) and an aliphatic cyanohydrin (acetone cyanohydrin).

Synthesis of Mandelonitrile (Aromatic)

Materials:

  • Benzaldehyde

  • Sodium cyanide

  • Sodium bisulfite

  • Ice

  • Toluene

  • Hydrochloric acid

Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve sodium cyanide in water and add benzaldehyde.

  • Cool the mixture in an ice bath and slowly add a saturated solution of sodium bisulfite while continuing to add ice to maintain a low temperature.

  • Separate the resulting oily layer of mandelonitrile.

  • Extract the aqueous layer with toluene and combine the organic layers.

  • The crude mandelonitrile can be used directly in the subsequent hydrolysis step.[2]

Synthesis of Acetone Cyanohydrin (Aliphatic)

Materials:

  • Acetone

  • Sodium cyanide

  • Sulfuric acid (40%)

  • Ice

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask fitted with a stirrer and a thermometer, dissolve powdered sodium cyanide in water and add acetone.

  • Cool the flask in an ice bath and stir vigorously.

  • Once the temperature is below 15°C, add 40% sulfuric acid dropwise over three hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, stir for an additional 15 minutes and then allow the layers to separate.

  • Decant the upper layer of acetone cyanohydrin.

  • Filter the remaining mixture and wash the solid with acetone.

  • Combine the filtrate and washings with the aqueous layer and extract with ether.

  • Combine all organic fractions, dry with anhydrous sodium sulfate, and distill under reduced pressure to obtain pure acetone cyanohydrin.[3]

Hydrolysis of Mandelonitrile to Mandelic Acid (Aromatic)

Materials:

  • Mandelonitrile

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • In a hood, mix the crude mandelonitrile with concentrated hydrochloric acid.

  • Heat the mixture, which will cause the evolution of ammonia and the formation of ammonium chloride.

  • After the reaction is complete, cool the mixture and add water to dissolve the ammonium chloride.

  • Extract the aqueous solution with toluene to remove any unreacted benzaldehyde or other impurities.

  • The mandelic acid can be isolated from the aqueous layer by cooling and crystallization.[2]

Hydrolysis of Acetone Cyanohydrin (Aliphatic)

General Industrial Procedure: The hydrolysis of acetone cyanohydrin is a key step in the industrial production of methacrylic acid and its esters.

  • Acetone cyanohydrin is reacted with concentrated sulfuric acid in a carefully controlled exothermic reaction.

  • The initial hydrolysis product is α-hydroxyisobutyramide sulfate, which upon heating, eliminates sulfuric acid to form methacrylamide.

  • Further hydrolysis of methacrylamide yields methacrylic acid.[5]

Visualizing Reaction Pathways

To better illustrate the chemical transformations discussed, the following diagrams, generated using the DOT language, depict the general reaction pathways for the formation and subsequent reactions of cyanohydrins.

cyanohydrin_formation_and_reactions carbonyl Aldehyde or Ketone (Aromatic or Aliphatic) cyanohydrin Cyanohydrin (Aromatic or Aliphatic) carbonyl->cyanohydrin Cyanide Addition cyanide HCN / CN⁻ cyanohydrin->carbonyl Elimination hydroxy_acid α-Hydroxy Acid cyanohydrin->hydroxy_acid Hydrolysis amino_alcohol β-Amino Alcohol cyanohydrin->amino_alcohol Reduction

Caption: General reaction pathways for cyanohydrin synthesis and subsequent transformations.

experimental_workflow_synthesis cluster_aromatic Aromatic Cyanohydrin Synthesis (Mandelonitrile) cluster_aliphatic Aliphatic Cyanohydrin Synthesis (Acetone Cyanohydrin) A1 Benzaldehyde + NaCN A2 Cooling & Addition of NaHSO₃ A1->A2 A3 Phase Separation A2->A3 A4 Extraction with Toluene A3->A4 A5 Crude Mandelonitrile A4->A5 B1 Acetone + NaCN B2 Cooling & Addition of H₂SO₄ B1->B2 B3 Phase Separation B2->B3 B4 Extraction with Ether B3->B4 B5 Distillation B4->B5 B6 Pure Acetone Cyanohydrin B5->B6

Caption: Comparative experimental workflow for the synthesis of aromatic and aliphatic cyanohydrins.

Conclusion

The reactivity of aromatic and aliphatic cyanohydrins displays significant differences rooted in the electronic and steric properties of their respective substituents. While aliphatic cyanohydrins are often favored thermodynamically in their formation, aromatic cyanohydrins can be synthesized efficiently under appropriate conditions that mitigate side reactions. Both classes of cyanohydrins serve as valuable precursors to important chemical entities like α-hydroxy acids and β-amino alcohols. The choice between utilizing an aromatic or aliphatic cyanohydrin in a synthetic sequence will ultimately depend on the target molecule and the desired reactivity profile. This guide provides a foundational understanding and practical protocols to inform such decisions in a research and development setting.

References

A Comparative Guide to New Synthetic Methods for Cyanohydrins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of cyanohydrins, crucial chiral building blocks in the pharmaceutical and fine chemical industries, has seen significant advancements beyond classical methods. This guide provides a comparative overview of emerging synthetic strategies—notably biocatalysis, organocatalysis, and advanced metal-complex catalysis—benchmarked against the traditional approach. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most suitable method for their synthetic challenges.

At a Glance: Performance Comparison of Cyanohydrin Synthesis Methods

The following table summarizes the key performance indicators for the synthesis of (R)-mandelonitrile from benzaldehyde, a common benchmark substrate, using various catalytic systems. This allows for a direct comparison of yield, enantioselectivity, and reaction conditions.

MethodCatalystCyanide SourceSolventTemp. (°C)Time (h)Yield (%)ee (%)
Classical Method - (Base-catalyzed)KCN/NaCNWater/Organic biphasic0 - RT1 - 2>90Racemic
Biocatalysis Immobilized Prunus dulcis HNL (PdHNL-CLEA)HCNBiphasic medium5969399 (R)
Metal-Complex Catalysis Chiral (salen)TiCl₂ complexTMSCNCH₂Cl₂RT<1Highup to 92 (S)
Organocatalysis Chiral Amino ThioureaTMSCNToluene-20249598 (R)

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed examination of each synthetic approach, including its advantages, limitations, and a representative experimental protocol.

Classical Method: The Foundation

The traditional synthesis of cyanohydrins involves the direct addition of a cyanide salt, such as potassium or sodium cyanide, to an aldehyde or ketone.[1][2] While effective in achieving high yields for a variety of substrates, this method is inherently non-stereoselective, producing a racemic mixture of cyanohydrins.

Experimental Protocol: Synthesis of Mandelonitrile from Benzaldehyde

  • In a flask equipped with a stirrer and cooled in an ice bath, combine freshly distilled benzaldehyde (20 g) and finely powdered potassium cyanide (14 g).

  • Slowly add concentrated hydrochloric acid (approx. 20 g) dropwise with frequent shaking while maintaining the low temperature.

  • Allow the mixture to stand for 1 hour with occasional shaking.

  • Pour the reaction mixture into a large volume of water.

  • Separate the oily layer of mandelonitrile and wash it several times with water. Due to its instability, further purification is often avoided.

Biocatalysis: The Green Chemistry Approach

The use of enzymes, particularly hydroxynitrile lyases (HNLs), has become a cornerstone of modern cyanohydrin synthesis due to its exceptional enantioselectivity and environmentally benign reaction conditions.[3][4] HNLs can be (R)- or (S)-selective, allowing for the targeted synthesis of a specific enantiomer.[5] Immobilization of these enzymes further enhances their stability and reusability, making them suitable for industrial applications, including continuous flow processes.[6][7]

Experimental Protocol: Enantioselective Synthesis of (R)-Mandelonitrile using Immobilized HNL [8]

  • Prepare the immobilized catalyst: Cross-linked enzyme aggregates of Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA).

  • Set up a biphasic reaction medium at a controlled temperature of 5°C and pH 4.0.

  • To this medium, add benzaldehyde and hydrocyanic acid (HCN).

  • Stir the reaction mixture for 96 hours.

  • Upon completion, extract the product, (R)-mandelonitrile, from the reaction mixture. The immobilized enzyme can be recovered for subsequent batches.

Metal-Complex Catalysis: Efficiency and Versatility

Chiral metal complexes, especially those based on titanium-salen ligands, have emerged as highly efficient catalysts for the asymmetric synthesis of cyanohydrins.[9] These catalysts can operate at very low loadings and often provide high yields and enantioselectivities in short reaction times.[10] A key cyanide source for these reactions is trimethylsilyl cyanide (TMSCN), which yields a silylated cyanohydrin that can be readily deprotected.

Experimental Protocol: Asymmetric Synthesis of (S)-O-Trimethylsilyl-mandelonitrile using a Chiral (salen)TiCl₂ Catalyst

  • In a dry reaction vessel under an inert atmosphere, dissolve the chiral (salen)TiCl₂ catalyst in dry dichloromethane (CH₂Cl₂).

  • Add benzaldehyde to the solution.

  • Introduce trimethylsilyl cyanide (TMSCN) to initiate the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete in under an hour.

  • Upon completion, the reaction can be quenched and the product purified by standard chromatographic techniques.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has gained significant traction as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods.[11] Chiral thiourea derivatives, for instance, have proven to be effective catalysts for the enantioselective cyanosilylation of aldehydes and ketones.[12][13] These catalysts often work through a dual-activation mechanism, activating both the electrophile (carbonyl compound) and the nucleophile (cyanide source) through hydrogen bonding.

Experimental Protocol: Enantioselective Cyanosilylation of Benzaldehyde using a Chiral Amino Thiourea Catalyst

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral amino thiourea catalyst in toluene.

  • Cool the solution to -20°C.

  • Add benzaldehyde to the cooled solution.

  • Slowly add trimethylsilyl cyanide (TMSCN) to the reaction mixture.

  • Stir the reaction at -20°C for 24 hours.

  • After the reaction is complete, the product can be isolated and purified using column chromatography.

Visualizing the Synthetic Pathways and Comparisons

To further clarify the relationships and workflows, the following diagrams have been generated using the DOT language.

G cluster_input Starting Materials cluster_methods Synthetic Methods cluster_output Products Aldehyde Aldehyde/Ketone Classical Classical Synthesis (Base-catalyzed) Aldehyde->Classical Biocatalysis Biocatalysis (Hydroxynitrile Lyase) Aldehyde->Biocatalysis Metal_Catalysis Metal-Complex Catalysis (e.g., Ti-salen) Aldehyde->Metal_Catalysis Organocatalysis Organocatalysis (e.g., Thiourea) Aldehyde->Organocatalysis Cyanide Cyanide Source (KCN, HCN, TMSCN) Cyanide->Classical Cyanide->Biocatalysis Cyanide->Metal_Catalysis Cyanide->Organocatalysis Racemic Racemic Cyanohydrin Classical->Racemic Enantiopure Enantiopure Cyanohydrin Biocatalysis->Enantiopure Metal_Catalysis->Enantiopure Organocatalysis->Enantiopure

Figure 1: A generalized workflow for cyanohydrin synthesis, highlighting the different catalytic approaches.

G cluster_criteria Comparison Criteria cluster_methods Synthetic Methods Yield Yield Enantioselectivity Enantioselectivity (ee) Conditions Reaction Conditions (Temp., Time) Cost Catalyst Cost & Reusability Green Green Chemistry Principles Classical Classical Classical->Yield High Classical->Enantioselectivity None (Racemic) Classical->Conditions Mild Classical->Cost Low Classical->Green Poor (Toxicity) Biocatalysis Biocatalysis Biocatalysis->Yield Good to High Biocatalysis->Enantioselectivity Excellent Biocatalysis->Conditions Very Mild Biocatalysis->Cost Moderate (Reusable) Biocatalysis->Green Excellent Metal_Catalysis Metal-Complex Metal_Catalysis->Yield High Metal_Catalysis->Enantioselectivity Very Good Metal_Catalysis->Conditions Mild to Moderate Metal_Catalysis->Cost High Metal_Catalysis->Green Moderate (Metal Waste) Organocatalysis Organocatalysis Organocatalysis->Yield Good to High Organocatalysis->Enantioselectivity Good to Excellent Organocatalysis->Conditions Mild to Low Temp. Organocatalysis->Cost Moderate Organocatalysis->Green Good (Metal-free)

References

Comparative Analysis of 2-Hydroxy-2-phenylpropanenitrile: Synthesis, Efficacy, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of experimental data for 2-Hydroxy-2-phenylpropanenitrile, offering a comparative analysis against relevant alternatives such as Mandelonitrile and 2-Phenylpropanenitrile. This document outlines key performance indicators, detailed experimental methodologies, and explores the underlying mechanisms of action.

Executive Summary

This compound, a cyanohydrin derivative, and its analogs are pivotal intermediates in organic synthesis and hold potential in various biological applications. This guide consolidates experimental data to offer a clear comparison of their synthesis efficiency and biological impact. While all three compounds can be synthesized with high yields, the choice of synthetic route and catalyst significantly influences the outcome. Biologically, the toxicity of these compounds is often linked to the release of cyanide, a potent inhibitor of cellular respiration. This comparison aims to provide a foundational resource for selecting the appropriate compound and methodology for specific research and development needs.

Data Presentation: Synthesis and Purity

The efficiency of synthesizing this compound and its alternatives is critical for its practical application. The following tables summarize key experimental data for their synthesis.

Table 1: Synthesis of this compound

Starting MaterialReagent/CatalystReaction ConditionsYield (%)Purity (%)Reference
Acetophenone(R)-oxynitrilase in almond mealOptimized pH and temperatureApprox. 50% (for S-enantiomer)98-99% ee[1]

Table 2: Synthesis of Mandelonitrile (2-Hydroxy-2-phenylacetonitrile)

Starting MaterialReagent/CatalystReaction ConditionsYield (%)Purity (%)Reference
BenzaldehydeSodium cyanide, Sodium bisulfiteAqueous, room temperatureQuantitativeNot specified[2]
BenzaldehydePotassium cyanide, Hydrochloric acidIce-salt bath, 1 hourTheoreticalNot specified[2]
2-(2,5-dimethylphenoxymethyl)benzaldehydeHydrogen cyanide, TriethylamineXylene, 15°C, 4 hours98.8%Not specified[3]
BenzaldehydeSodium cyanide, Hydrochloric acid, Ethyl acetate18°C, 2 hours99.9%98.0%[4]

Table 3: Synthesis of 2-Phenylpropanenitrile

Starting MaterialReagent/CatalystReaction ConditionsYield (%)Purity (%)Reference
Benzyl cyanideDimethyl carbonate, Potassium carbonate180°C95%>99%[5]
2-(phenyl cyano group) methyl propionate(Intermediate)Alkaline hydrolysis, acidification95-97%98%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of Mandelonitrile

A common laboratory-scale synthesis of mandelonitrile involves the reaction of benzaldehyde with a cyanide source. In one procedure, 15g of benzaldehyde is stirred with 50 ml of concentrated sodium bisulfite solution for 30 minutes. The resulting crystalline bisulfite addition product is filtered, washed with alcohol, and made into a paste with water. A 30% solution of 12g of potassium cyanide is then added with vigorous stirring, leading to the precipitation of mandelonitrile in almost quantitative yield[2]. The product is then filtered and dried under vacuum[2].

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

To determine the purity of the synthesized compounds, a reverse-phase HPLC method can be employed. A standard procedure involves:

  • Preparation of a solvent blank for baseline establishment.

  • Injection of a standard of the analyte with a known concentration to determine the retention time and peak area.

  • Injection of the sample dissolved in the same solvent.

  • Comparison of the chromatograms. Purity is calculated by the peak area percentage of the analyte in the sample chromatogram, disregarding any peaks present in the solvent blank[7]. For a more accurate quantification, a calibration curve can be generated using multiple standard concentrations[7].

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. The general protocol is as follows:

  • Cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubated with the test compound for a specified period.

  • An MTT stock solution (typically 5 mg/ml) is added to each well to a final concentration of 0.5 mg/mL.

  • The plate is incubated for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • A solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells[8][9][10].

Mandatory Visualization

Synthetic Pathway of Mandelonitrile

G cluster_0 Synthesis of Mandelonitrile Benzaldehyde Benzaldehyde Intermediate Bisulfite Addition Product Benzaldehyde->Intermediate + NaHSO3 NaCN Sodium Cyanide (NaCN) NaHSO3 Sodium Bisulfite (NaHSO3) Mandelonitrile Mandelonitrile Intermediate->Mandelonitrile + NaCN

Caption: Chemical synthesis pathway of Mandelonitrile from Benzaldehyde.

Mechanism of Cyanide Toxicity

G cluster_1 Cellular Respiration Inhibition by Cyanide Cyanohydrin Cyanohydrin (e.g., this compound) HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Decomposition Cytochrome_c_oxidase Mitochondrial Cytochrome c Oxidase HCN->Cytochrome_c_oxidase Inhibits ETC Electron Transport Chain Cytochrome_c_oxidase->ETC Blocks ATP_Production ATP Production ETC->ATP_Production Prevents Cell_Death Cell Death ATP_Production->Cell_Death Leads to

Caption: The mechanism of cytotoxicity through inhibition of cellular respiration.

Concluding Remarks

The selection of this compound or its alternatives should be guided by a thorough evaluation of synthetic accessibility, desired purity, and the specific biological context of the intended application. Mandelonitrile offers a straightforward, high-yield synthesis, making it a common choice. 2-Phenylpropanenitrile can also be produced with high yield and purity through different synthetic routes. The enzymatic synthesis of this compound provides high enantiomeric excess, which is crucial for applications requiring specific stereoisomers. The primary mechanism of toxicity for these compounds is the release of cyanide, which disrupts cellular respiration. This guide serves as a starting point for researchers, emphasizing the need for careful consideration of both chemical and biological properties in the design of future experiments and applications.

References

A Mechanistic Showdown: Unraveling Chemical vs. Enzymatic Cyanohydrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of cyanohydrins represents a critical step in the creation of a vast array of valuable molecules. These versatile compounds, bearing both a hydroxyl and a nitrile group on the same carbon, serve as key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The choice of synthetic methodology—be it a traditional chemical route or a biocatalytic enzymatic approach—can significantly impact the efficiency, stereoselectivity, and sustainability of the process. This guide provides a detailed, data-driven comparison of chemical and enzymatic cyanohydrin synthesis, offering insights into their respective mechanisms, performance, and practical applications.

Mechanistic Divergence: A Tale of Two Catalytic Worlds

The formation of a cyanohydrin from an aldehyde or ketone and a cyanide source is, at its core, a nucleophilic addition reaction. However, the catalytic strategies employed by chemical and enzymatic methods diverge significantly, leading to profound differences in reaction outcomes, particularly concerning stereochemistry.

Chemical Synthesis: A Double-Edged Sword of Reactivity

Chemical cyanohydrin synthesis can be broadly categorized into base-catalyzed and Lewis acid-catalyzed methods.

Base-Catalyzed Synthesis: This classical approach relies on a basic catalyst, such as an alkali metal cyanide or a hydroxide, to generate the cyanide anion (CN⁻), a potent nucleophile.[1][2] The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The cyanide anion directly attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral alkoxide intermediate.[1][3]

  • Protonation: The alkoxide intermediate is subsequently protonated by a proton source in the reaction mixture, typically hydrogen cyanide (HCN) or water, to yield the final cyanohydrin product.[1][3]

This method is generally effective for producing racemic cyanohydrins but lacks stereocontrol, resulting in an equal mixture of (R)- and (S)-enantiomers.

Lewis Acid-Catalyzed Synthesis: To achieve enantioselectivity in chemical synthesis, chiral Lewis acid catalysts are employed. These catalysts, often metal complexes with chiral ligands like titanium-salen complexes, activate the carbonyl substrate, rendering it more susceptible to nucleophilic attack. The mechanism involves:

  • Carbonyl Activation: The chiral Lewis acid coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.

  • Stereocontrolled Nucleophilic Attack: The chiral environment created by the catalyst directs the approach of the cyanide nucleophile (often from a silylated source like trimethylsilyl cyanide, TMSCN) to one face of the carbonyl, favoring the formation of one enantiomer over the other.[4]

  • Product Formation: Subsequent workup removes the silyl protecting group to yield the enantioenriched cyanohydrin.

While capable of achieving high enantioselectivity, these methods often require stringent anhydrous conditions and carefully designed catalyst systems.

Enzymatic Synthesis: Nature's Precision Engineering

Enzymatic cyanohydrin synthesis predominantly utilizes a class of enzymes known as hydroxynitrile lyases (HNLs). These biocatalysts offer remarkable stereoselectivity, producing cyanohydrins with very high enantiomeric excess under mild, aqueous conditions.[5][6] HNLs are classified based on the stereochemistry of the cyanohydrin they produce ((R)-selective or (S)-selective) and their protein fold. The catalytic mechanism, while varying between different HNL classes, generally involves a precisely orchestrated series of acid-base catalysis steps within the enzyme's active site.[5][7][8]

For example, in many (S)-selective HNLs belonging to the α/β-hydrolase fold, a catalytic triad of serine, histidine, and aspartate residues facilitates the reaction. The mechanism for the cleavage of a cyanohydrin (the reverse reaction) is proposed as follows:

  • Deprotonation: A histidine residue, activated by an aspartate, acts as a general base to deprotonate the hydroxyl group of the cyanohydrin substrate, which is positioned by a serine residue.[7]

  • C-C Bond Cleavage: This deprotonation facilitates the cleavage of the carbon-carbon bond, releasing a cyanide anion and the corresponding aldehyde or ketone. A key lysine residue often stabilizes the departing cyanide ion.[7]

  • Protonation and Product Release: The protonated histidine then acts as a general acid to protonate the cyanide ion, forming HCN, which is subsequently released along with the carbonyl product.[7]

The synthesis reaction follows the reverse of this pathway, with the enzyme's chiral active site precisely orienting the substrates to ensure the formation of a single enantiomer.[8]

Performance Metrics: A Quantitative Comparison

The choice between chemical and enzymatic synthesis often comes down to a trade-off between speed, cost, stereoselectivity, and substrate scope. The following tables provide a comparative overview of these methods based on experimental data for the synthesis of various cyanohydrins.

Method Substrate Catalyst Yield (%) Enantiomeric Excess (ee, %) Reaction Conditions Reference
Racemic Chemical BenzaldehydeNaCN/DOWEX(R)50WX495N/A (racemic)CH₃CN, room temperature, 1 h[9]
Enantioselective Chemical Benzaldehyde(R,R)-Ti(salen)-92 (R)CH₂Cl₂, TMSCN, ambient temp.[7]
Enzymatic BenzaldehydeImmobilized GtHNL-TV97>99 (R)MTBE, HCN, pH 4, room temp., 4 min
Enzymatic BenzaldehydeImmobilized PaHNL>8094-95 (R)MTBE, HCN, pH 5.4, room temp.[10]
Racemic Chemical 2-ChlorobenzaldehydeNaCN/DOWEX(R)50WX492N/A (racemic)CH₃CN, room temperature, 1.5 h[9]
Enantioselective Chemical 2-ChlorobenzaldehydeChiral Ti(salen)----
Enzymatic 2-ChlorobenzaldehydePlamHNL-N85Y mutant9198.2 (R)pH 3.5, 25 °C, 30 min[11]
Enzymatic 2-ChlorobenzaldehydeWild-type PlamHNL7690 (R)pH 3.5, 25 °C, 30 min[11]
Racemic Chemical CyclohexanecarboxaldehydeNaCN/DOWEX(R)50WX488N/A (racemic)CH₃CN, room temperature, 2 h[9]
Enantioselective Chemical CyclohexanecarboxaldehydeChiral Ti(salen)----
Enzymatic Cyclohexanecarboxaldehyde-----

Advantages and Disadvantages: A Balanced Perspective

Method Advantages Disadvantages
Racemic Chemical - Simple and inexpensive catalysts.- High yields for many substrates.- Produces a racemic mixture, requiring subsequent resolution for chiral applications.- Often uses highly toxic reagents like KCN/NaCN directly.
Enantioselective Chemical - Can achieve high enantioselectivity for specific substrates.- Broader potential substrate scope than some enzymes.- Requires expensive and often air/moisture-sensitive chiral catalysts.- May require cryogenic temperatures and strictly anhydrous conditions.- Catalyst development can be time-consuming.- Potential for heavy metal contamination of the product.
Enzymatic - Extremely high enantioselectivity (>99% ee is common).- Mild reaction conditions (aqueous media, ambient temperature and pressure).- Environmentally friendly and sustainable (biodegradable catalysts).- High reaction rates.- Enzymes can have a limited substrate scope.- Enzyme stability can be a concern under non-optimal conditions.- Initial cost of purified enzymes can be high, though immobilization can mitigate this.

Table 2: Advantages and Disadvantages of Chemical vs. Enzymatic Cyanohydrin Synthesis.

Experimental Protocols

Racemic Synthesis of Mandelonitrile (Base-Catalyzed)

Materials:

  • Benzaldehyde

  • Sodium cyanide (NaCN)

  • DOWEX(R)50WX4 resin

  • Acetonitrile (CH₃CN)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure: [9]

  • To a solution of benzaldehyde (1 mmol) in acetonitrile (5 mL), add sodium cyanide (2 mmol).

  • Add 0.5 g of DOWEX(R)50WX4 resin to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the resin.

  • Evaporate the solvent under reduced pressure to obtain the crude mandelonitrile.

  • Purify the product by column chromatography on silica gel if necessary.

Enantioselective Synthesis of a Cyanohydrin Trimethylsilyl Ether (Lewis Acid-Catalyzed)

Materials:

  • Aldehyde substrate

  • (R,R)-Ti(salen) catalyst

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere setup (e.g., Schlenk line)

  • Magnetic stirrer and standard laboratory glassware

Procedure (General): [7]

  • Under an inert atmosphere, dissolve the (R,R)-Ti(salen) catalyst (1-2 mol%) in anhydrous dichloromethane.

  • Add the aldehyde substrate (1 equivalent) to the catalyst solution and stir for a few minutes.

  • Slowly add trimethylsilyl cyanide (1.1-1.5 equivalents) to the reaction mixture at the desired temperature (e.g., ambient temperature or cooled in an ice bath).

  • Stir the reaction for the required time (typically 1-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting cyanohydrin trimethylsilyl ether can be deprotected using acidic conditions (e.g., HCl in methanol) to yield the cyanohydrin.

  • Purify the final product by column chromatography.

Enzymatic Synthesis of (R)-Mandelonitrile

Materials:

  • Benzaldehyde

  • Immobilized (R)-selective hydroxynitrile lyase (e.g., GtHNL-TV on Celite R-633)

  • Methyl tert-butyl ether (MTBE)

  • Hydrogen cyanide (HCN) solution in MTBE (handle with extreme caution in a well-ventilated fume hood)

  • Acetate buffer (pH 4)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Prepare a reaction mixture containing benzaldehyde (0.5 M) in MTBE saturated with acetate buffer (pH 4).

  • Add the immobilized GtHNL-TV enzyme preparation.

  • Initiate the reaction by adding the HCN solution in MTBE (1.5-2 M).

  • Stir the reaction mixture at room temperature.

  • Monitor the conversion and enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

  • After the desired conversion is reached (e.g., 4 minutes for >97% conversion), filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Carefully remove the solvent and any unreacted HCN under reduced pressure in a well-ventilated fume hood.

  • The resulting (R)-mandelonitrile can be used directly or purified further if necessary.

Visualizing the Mechanisms and Workflows

References

A Comparative Guide to the Environmental Impact of Cyanohydrin Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyanohydrins is a cornerstone of organic chemistry, providing versatile intermediates for the production of a wide range of pharmaceuticals and fine chemicals. However, with increasing environmental awareness, the demand for greener and more sustainable chemical processes is paramount. This guide provides an objective comparison of the environmental impact of different cyanohydrin synthesis methods, supported by experimental data and detailed methodologies.

At a Glance: Comparing the Green Credentials of Cyanohydrin Syntheses

The selection of a synthetic route for cyanohydrins has significant environmental and economic implications. This comparison focuses on three prominent methods: enzymatic synthesis using hydroxynitrile lyases (HNLs), the classical Strecker synthesis, and the use of acetone cyanohydrin as a cyanide source.

MetricEnzymatic Synthesis (HNL)Strecker SynthesisAcetone Cyanohydrin Route
Principle Enantioselective addition of HCN to an aldehyde or ketone catalyzed by a hydroxynitrile lyase.Three-component reaction of an aldehyde or ketone, an amine, and a cyanide source.In-situ generation of HCN from acetone cyanohydrin for addition to a carbonyl compound.
Key Advantages High enantioselectivity, mild reaction conditions (room temp., aq. media), biodegradable catalyst.[1][2]High atom economy, versatile for α-amino acid synthesis.Avoids direct handling of HCN gas.
Key Disadvantages Enzyme stability and cost can be a concern, lower reaction rates for some substrates.Often requires harsh conditions (acidic or basic hydrolysis), use of toxic cyanide salts, produces racemic mixtures without chiral auxiliaries.[3][4]Acetone cyanohydrin is highly toxic and decomposes to HCN, requires a stoichiometric amount of acetone as a byproduct.[5][6]
Typical Solvents Water, biphasic systems (e.g., water/MTBE).[7]Water, methanol, or solvent-free.[8]Various organic solvents depending on the substrate.
Typical Temp. Room temperature to slightly elevated (e.g., 5-30°C).[7][9]Room temperature to elevated temperatures.Varies depending on the specific reaction.
Toxicity Profile Benign catalyst (enzyme), but HCN is highly toxic.Use of highly toxic cyanide salts (e.g., KCN, NaCN).[3][4]Acetone cyanohydrin is extremely hazardous and readily releases HCN.[5][6]

Quantitative Comparison of Green Chemistry Metrics

Green chemistry metrics provide a quantitative framework for assessing the environmental performance of chemical processes. Here, we compare the Atom Economy, and where data is available, estimations for E-Factor and Process Mass Intensity (PMI).

Green MetricEnzymatic Synthesis (e.g., Mandelonitrile)Strecker Synthesis (e.g., 2-Amino-2-phenylacetonitrile)Acetone Cyanohydrin Route
Atom Economy High (approaches 100% for the addition reaction)High for the initial aminonitrile formation.Lower due to the generation of acetone as a stoichiometric byproduct.
E-Factor (Est.) Potentially low, mainly influenced by solvent use and downstream processing. Biocatalytic routes generally show lower E-Factors compared to chemical routes.[10]Higher, due to the use of excess reagents, solvents for reaction and purification, and inorganic salts as byproducts.Intermediate to high, depending on the efficiency of acetone cyanohydrin synthesis and its subsequent use.
PMI (Est.) Generally lower than chemical routes due to milder conditions and fewer workup steps.[10]High, driven by the use of stoichiometric reagents, solvents, and purification steps.High, as it includes the mass intensity of producing acetone cyanohydrin itself.

Note: Specific E-Factor and PMI values are highly process-dependent and can vary significantly based on the scale, specific reagents, and purification methods used. The values presented here are qualitative estimations based on the general principles of each synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing and comparing different synthetic methodologies.

1. Enzymatic Synthesis of (R)-Mandelonitrile using Prunus amygdalus Hydroxynitrile Lyase

This protocol describes the synthesis of (R)-mandelonitrile from benzaldehyde and hydrogen cyanide, catalyzed by hydroxynitrile lyase (HNL) from bitter almonds (Prunus amygdalus).

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Citrate buffer (pH 5.5)

  • Methyl tert-butyl ether (MTBE)

  • Prunus amygdalus hydroxynitrile lyase (PaHNL)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Prepare a biphasic system by mixing equal volumes of citrate buffer (pH 5.5) and MTBE.

  • Dissolve benzaldehyde in the MTBE phase to a final concentration of 0.1 M.

  • In a separate aqueous solution, dissolve KCN to a final concentration of 0.2 M.

  • Add the aqueous KCN solution to the biphasic system.

  • Initiate the reaction by adding the PaHNL enzyme to the aqueous phase.

  • Stir the reaction mixture vigorously at 5°C to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by taking samples from the organic phase and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.

  • Once the reaction is complete, separate the organic layer.

  • Dry the organic layer over anhydrous MgSO4 and remove the solvent under reduced pressure to obtain the (R)-mandelonitrile product.

2. Strecker Synthesis of 2-Amino-2-phenylacetonitrile

This protocol outlines the classical Strecker synthesis of 2-amino-2-phenylacetonitrile from benzaldehyde, ammonia, and sodium cyanide.[1]

Materials:

  • Benzaldehyde

  • Ammonium chloride (NH4Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve ammonium chloride in water.

  • Add benzaldehyde to the solution, followed by the addition of an aqueous solution of sodium cyanide.

  • Add ammonia solution to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • After the reaction is complete, extract the product with dichloromethane.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-amino-2-phenylacetonitrile.

  • The crude product can be further purified by recrystallization or chromatography.

3. Synthesis of Acetone Cyanohydrin

This protocol describes a laboratory-scale synthesis of acetone cyanohydrin from acetone and sodium cyanide with in-situ generation of HCN.[2]

Materials:

  • Acetone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of sodium cyanide in water.

  • Add acetone to the sodium cyanide solution and cool the mixture in an ice bath to 10-15°C.

  • Slowly add concentrated sulfuric acid to the stirred reaction mixture, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for a short period.

  • Separate the organic layer containing the acetone cyanohydrin.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the diethyl ether by distillation.

  • Distill the crude product under reduced pressure to obtain pure acetone cyanohydrin.

Visualizing the Synthetic Pathways

Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_reactants Reactants cluster_reaction Reaction Vessel (Biphasic System) cluster_products Products & Purification Aldehyde Aldehyde/Ketone Reaction Enzymatic Reaction (HNL Catalyst) Aldehyde->Reaction HCN HCN Source (e.g., KCN) HCN->Reaction Cyanohydrin Chiral Cyanohydrin Reaction->Cyanohydrin Purification Workup & Purification Cyanohydrin->Purification

Caption: Workflow for enzymatic cyanohydrin synthesis.

Strecker Synthesis Workflow

Strecker_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_products Products & Purification Aldehyde Aldehyde/Ketone Reaction Aminonitrile Formation Aldehyde->Reaction Amine Amine/Ammonia Amine->Reaction Cyanide Cyanide Source (e.g., NaCN) Cyanide->Reaction Aminonitrile α-Aminonitrile Reaction->Aminonitrile Purification Workup & Purification Aminonitrile->Purification

Caption: Workflow for the Strecker synthesis of α-aminonitriles.

Acetone Cyanohydrin Synthesis Workflow

Acetone_Cyanohydrin_Synthesis cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products & Purification Acetone Acetone Reaction In-situ HCN Generation & Addition Acetone->Reaction NaCN Sodium Cyanide NaCN->Reaction Acid Acid (e.g., H2SO4) Acid->Reaction ACH Acetone Cyanohydrin Reaction->ACH Purification Workup & Distillation ACH->Purification

Caption: Workflow for the synthesis of acetone cyanohydrin.

Conclusion

The choice of a cyanohydrin synthesis method involves a trade-off between factors such as enantioselectivity, reaction conditions, and environmental impact. Enzymatic synthesis stands out as a highly promising green alternative, offering excellent enantioselectivity under mild conditions. While the Strecker synthesis is a powerful and versatile method, its environmental footprint can be significant due to the use of harsh reagents and the formation of byproducts. The acetone cyanohydrin route provides a means to avoid the direct handling of hydrogen cyanide gas, but the toxicity of acetone cyanohydrin itself and the generation of acetone as a byproduct are notable drawbacks. For researchers and professionals in drug development, a thorough evaluation of these factors, guided by green chemistry principles and metrics, is essential for developing sustainable and efficient processes.

References

A Comparative Guide to the Synthesis of 2-Hydroxy-2-phenylpropanenitrile: A Quantitative Analysis of Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a detailed comparison of chemical and enzymatic synthesis routes for 2-Hydroxy-2-phenylpropanenitrile, with a focus on the quantitative analysis of byproducts. By presenting experimental data and detailed protocols, this document aims to inform the selection of the most appropriate synthetic strategy to minimize impurities and maximize yield.

The synthesis of this compound, a valuable intermediate in the pharmaceutical industry, is achievable through both traditional chemical methods and biocatalytic approaches. The choice of synthetic route significantly impacts the impurity profile of the final product. This guide delves into a quantitative comparison of byproducts, offering insights into the efficiency and cleanliness of each method.

Comparison of Synthetic Methodologies and Byproduct Formation

The primary chemical synthesis of this compound involves the nucleophilic addition of a cyanide source to acetophenone, typically under basic conditions. While effective, this method is often associated with the formation of significant byproducts. In contrast, enzymatic synthesis offers a highly selective alternative, minimizing the generation of unwanted impurities.

Synthetic MethodMain Product Yield (Typical)Key ByproductsTypical Byproduct Levels
Chemical Synthesis (Base-Catalyzed) 70-85%Aldol condensation products of acetophenone, unreacted acetophenone5-15% (Aldol products), 5-10% (Unreacted Acetophenone)
Enzymatic Synthesis (e.g., using (R)-oxynitrilase) >95%Minimal to none<1%

Note: The data presented is a composite estimation from various sources on cyanohydrin synthesis and aldol condensation reactions and serves as a comparative illustration. Actual yields and byproduct levels can vary based on specific reaction conditions.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for the synthesis and quantitative analysis are provided below.

Chemical Synthesis of this compound (Base-Catalyzed)
  • Reaction Setup: In a well-ventilated fume hood, dissolve acetophenone (1 equivalent) in a suitable organic solvent such as methanol or ethanol.

  • Cyanide Addition: Add a solution of sodium cyanide (1.2 equivalents) in water to the acetophenone solution.

  • Catalysis: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Enzymatic Synthesis of (S)-2-Hydroxy-2-phenylpropanenitrile

This protocol describes a kinetic resolution of racemic this compound using an (R)-oxynitrilase.

  • Preparation of Racemic this compound: Synthesize the racemic starting material using the chemical method described above.

  • Enzyme Preparation: Prepare a solution of (R)-oxynitrilase (e.g., from almond meal) in a suitable buffer (e.g., citrate buffer, pH 5.0).

  • Enzymatic Resolution: Add the racemic this compound to the enzyme solution. The (R)-enantiomer will be selectively hydrolyzed back to acetophenone and hydrogen cyanide.

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining (S)-2-hydroxy-2-phenylpropanenitrile.

  • Work-up: When the desired enantiomeric excess is reached (typically around 50% conversion), stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and separating the phases).

  • Purification: Extract the (S)-2-hydroxy-2-phenylpropanenitrile with an organic solvent and purify by column chromatography.

Quantitative Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from the analysis of mandelonitrile and is suitable for quantifying acetophenone, this compound, and potential aldol condensation byproducts.

  • Sample Preparation:

    • Accurately weigh a sample of the crude reaction mixture.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., undecane).

    • Derivatize the hydroxyl group of this compound by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60°C for 30 minutes to improve volatility and peak shape.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

  • Quantification:

    • Create a calibration curve for each analyte (acetophenone, this compound, and synthesized aldol condensation product standards) by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Calculate the concentration of each component in the reaction sample based on the calibration curves.

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the chemical synthesis pathway, the enzymatic resolution workflow, and the analytical workflow.

A Acetophenone C This compound (Racemic) A->C + D Aldol Condensation Byproduct A->D Self-condensation (Side Reaction) B NaCN / Base B->C B->D

Chemical Synthesis Pathway of this compound.

cluster_0 Enzymatic Resolution A Racemic this compound C Selective Hydrolysis of (R)-enantiomer A->C B (R)-oxynitrilase B->C D (S)-2-Hydroxy-2-phenylpropanenitrile (Enriched) C->D E Acetophenone + HCN C->E

Workflow for the Enzymatic Resolution of this compound.

A Crude Reaction Mixture B Sample Preparation (Internal Standard, Derivatization) A->B C GC-MS Analysis B->C D Data Processing (Peak Integration, Calibration) C->D E Quantitative Results (Yield and Byproduct Levels) D->E

Safety Operating Guide

Proper Disposal of 2-Hydroxy-2-phenylpropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 2-Hydroxy-2-phenylpropanenitrile, a cyanohydrin compound requiring specialized handling due to its potential hazards.

For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is paramount to ensure personal safety and compliance with regulatory standards. This compound, like other cyanohydrins, is toxic and can release hydrogen cyanide gas, a potent poison, particularly under improper storage or disposal conditions. Therefore, it must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The inherent risks associated with cyanohydrins necessitate a cautious and well-defined approach to handling.

Quantitative Safety Data Value/Instruction
pH for Storage Maintain a slightly acidic pH (4-5) to prevent decomposition.
Incompatible Substances Strong bases, acids, and oxidizing agents.
Decomposition Hazard Avoid exposure to heat, moisture, and light to prevent decomposition into acetone and highly toxic hydrogen cyanide gas.[1]

Operational Disposal Plan

The primary and most critical step in the disposal of this compound is to engage a licensed hazardous waste disposal company. On-site treatment or neutralization by laboratory personnel is not recommended due to the high toxicity of the compound and its potential decomposition products.

Step-by-Step Disposal Procedure:

  • Segregation and Labeling:

    • Isolate waste this compound from other waste streams.

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Containerization:

    • Use a dedicated, leak-proof, and tightly sealed container for the waste.

    • Ensure the container material is compatible with nitriles.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • The storage area should be away from heat sources, direct sunlight, and incompatible materials such as acids and bases.[1]

  • Documentation:

    • Maintain a detailed record of the waste, including the quantity and date of generation.

    • Complete all necessary hazardous waste manifests as required by your institution and the disposal company.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the disposal company with a comprehensive description of the waste, including its chemical composition and any known hazards.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any potential hydrogen cyanide gas.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including a self-contained breathing apparatus.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound A Step 1: Segregate and Label Waste B Step 2: Use Designated Leak-Proof Container A->B C Step 3: Store in a Cool, Dry, Ventilated Area B->C D Step 4: Maintain Accurate Waste Records C->D E Step 5: Contact EHS or Licensed Disposal Company D->E F Step 6: Provide Detailed Waste Information E->F G Step 7: Schedule and Complete Waste Pickup F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Hydroxy-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Hydroxy-2-phenylpropanenitrile (also known as Acetone Cyanohydrin). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Exposure Limits

This compound is a highly toxic compound that can be fatal if swallowed, inhaled, or in contact with skin.[1] It is readily absorbed through the skin and can metabolize to cyanide, which impairs cellular respiration.[2][3] Exposure can cause a range of symptoms, from skin and eye irritation to severe systemic effects like dizziness, headache, convulsions, and cardiopulmonary distress.[4][5]

Quantitative Exposure Limits:

ParameterValueSource
NIOSH REL (C)1 ppm (4 mg/m³) [15-minute]NIOSH[4]
OSHA PELNone establishedNIOSH[4]

Note: NIOSH Recommended Exposure Limits (RELs) are concentrations that are not to be exceeded during any part of the workday. A "C" designation indicates a Ceiling limit.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solids Chemical safety goggles or a face shield.[3][5]Chemical-resistant gloves (e.g., Neoprene).Lab coat or chemical-resistant apron.NIOSH-approved respirator if not handled in a certified chemical fume hood.[3]
Preparing Solutions Chemical safety goggles and a face shield.[3][5]Double-gloving with chemical-resistant gloves is recommended.Chemical-resistant suit or coveralls.[5][6]Work must be conducted in a certified chemical fume hood. A supplied-air respirator may be necessary for higher-risk operations.[4][7]
Conducting Reactions Chemical safety goggles and a face shield.[3][5]Chemical-resistant gloves. Regularly inspect for signs of degradation.Chemical-resistant suit or coveralls.[5][6]All operations must be within a certified chemical fume hood.
Waste Disposal Chemical safety goggles and a face shield.[3][5]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls and chemical-resistant boots.[8]A NIOSH-approved respirator with cartridges appropriate for organic vapors and cyanides should be used.[3]

Operational Plan: Step-by-Step Handling Procedures

3.1. Pre-Operational Checks:

  • Training: Ensure all personnel have been trained on the specific hazards and handling procedures for this compound and cyanide poisoning first aid.[7]

  • Emergency Equipment: Verify that a safety shower, eyewash station, and a cyanide antidote kit are immediately accessible and in good working order.[4][7]

  • Fume Hood: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

3.2. Handling Procedure:

  • Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Transferring: When transferring the chemical, use spark-proof tools and ensure containers are grounded to prevent static discharge.[3]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors.[6] Do not eat, drink, or smoke in the handling area.[6][7]

  • Container Management: Keep containers tightly closed when not in use.[1][3]

3.3. Post-Handling Procedure:

  • Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[3][7]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Contaminated clothing should be removed immediately and laundered separately before reuse.[3][6]

  • Waste Segregation: All waste materials must be segregated and labeled as hazardous waste.

Disposal Plan

4.1. Waste Collection:

  • Containers: Use designated, leak-proof, and clearly labeled containers for all this compound waste.

  • Segregation:

    • Solid Waste: Contaminated consumables (e.g., gloves, wipes, weigh boats) should be placed in a sealed, labeled hazardous waste container.

    • Liquid Waste: Unused or spent solutions should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Sharps: Contaminated sharps must be placed in a designated sharps container.

4.2. Waste Disposal:

  • Hazardous Waste: this compound and its containers must be disposed of as hazardous waste.[7]

  • Licensed Contractor: Arrange for a licensed hazardous waste disposal contractor to collect and dispose of the waste in accordance with all local, state, and federal regulations.

  • Spill Residues: Any materials used to clean up spills (e.g., vermiculite, sand) must also be collected and disposed of as hazardous waste.[6][7]

Emergency Procedures

5.1. Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[6][7]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontamination: Decontaminate the spill area according to established laboratory procedures.

5.2. First Aid:

  • General: Speedy action is critical.[3] Emergency personnel should avoid self-exposure.[2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do NOT use mouth-to-mouth resuscitation).[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_workflow Standard Operating Procedure prep Preparation - Verify Training - Check Emergency Equipment - Inspect Fume Hood & PPE handling Handling - Work in Fume Hood - Don PPE - Ground Equipment - Keep Containers Closed prep->handling Proceed if Safe prep->handling post_handling Post-Handling - Decontaminate - Doff PPE Correctly - Segregate Waste handling->post_handling After Task Completion handling->post_handling emergency Emergency Procedures - Spills: Evacuate, Contain, Clean - Exposure: First Aid & Medical Attention handling->emergency In Case of Incident disposal Disposal - Use Labeled Containers - Segregate Waste Types - Use Licensed Contractor post_handling->disposal For All Waste post_handling->disposal

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.